molecular formula C3H3AlO6 B1211560 Aluminum formate CAS No. 7360-53-4

Aluminum formate

カタログ番号: B1211560
CAS番号: 7360-53-4
分子量: 162.03 g/mol
InChIキー: MJWPFSQVORELDX-UHFFFAOYSA-K
注意: 研究専用です。人間または獣医用ではありません。
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説明

Aluminum formate, with the chemical formula Al(HCOO)₃ and CAS number 7360-53-4, is the aluminum salt of formic acid, typically appearing as a white powder . This compound is recognized for its versatile applications in scientific research, primarily as a metal-organic framework (MOF) precursor and a high-performance coagulant. A significant and emerging area of research for this compound (often referred to as ALF) is its use in carbon capture technologies. When activated, it forms a porous, robust MOF structure that exhibits excellent CO₂ adsorption capacity and outstanding CO₂/N₂ selectivity, enabling the removal of CO₂ from gas streams at elevated temperatures . Its structure features specific cavity sizes that allow for a size-selective separation of CO₂ from N₂, and it demonstrates stability toward corrosive gases like SO₂ and NO, with simple thermal regeneration . In the field of water treatment, this compound serves as an efficient and environmentally advantageous coagulant for advanced wastewater treatment, particularly in removing extracellular polymeric substances (EPS) to control disinfection by-product precursors . Compared to traditional aluminum salts (e.g., aluminum sulfate or polyaluminum chloride), it offers a key practical benefit: the formate anion is less corrosive to water supply equipment and can be degraded by UV irradiation, thereby reducing the introduction of persistent dissolved organic carbon . Additional established research and industrial applications include its use as a mordant in dyeing processes, a flame retardant, a pigment ingredient, and a precursor in the energy-efficient production of ceramic materials like yttrium aluminum garnet . This product is intended for research purposes only and is not for diagnostic or therapeutic use, or personal consumption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

aluminum;triformate
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CH2O2.Al/c3*2-1-3;/h3*1H,(H,2,3);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWPFSQVORELDX-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)[O-].C(=O)[O-].C(=O)[O-].[Al+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3AlO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

64-18-6 (Parent)
Record name Aluminum formate
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DSSTOX Substance ID

DTXSID1044724
Record name Aluminum triformate
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Molecular Weight

162.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7360-53-4
Record name Aluminum formate
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Record name Formic acid, aluminum salt (3:1)
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Record name Aluminum triformate
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Record name Aluminium triformate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALUMINUM FORMATE
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Foundational & Exploratory

what is the chemical formula of aluminum formate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Aluminum Formate (B1220265)

Abstract

Aluminum formate, with the chemical formula Al(HCOO)₃, is the aluminum salt of formic acid.[1][2] It typically presents as a white, crystalline powder.[3] This compound is notable for its formation of a stable, porous, three-dimensional structure known as a metal-organic framework (MOF).[4] Synthesized from common and inexpensive reagents like aluminum hydroxide (B78521) and formic acid, this compound is a scalable material with significant industrial and research applications.[5][6] Its utility spans various fields, including use as a waterproofing agent, a mordant in dyeing, a coagulant in wastewater treatment, and more recently, as a highly selective material for carbon dioxide capture and hydrogen storage.[4][7] This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and key applications, intended for researchers, scientists, and professionals in drug development and materials science.

Chemical Identity and Structure

This compound, also known as aluminum triformate, is an organic metal salt.[2][8] The anhydrous form possesses a molecular weight of 162.03 g/mol .[8][9] It also exists in a trihydrate form, C₃H₃AlO₆∙3H₂O.[10]

Structurally, this compound is recognized for its robust ReO₃-type framework, creating a network of pores.[4] This structure is characterized by two distinct types of cavities, which enables its use in gas separation and storage.[4] The synthesis process often yields a product containing guest molecules, such as CO₂, H₂O, and formic acid, within its porous structure.[1] An activation step, typically involving heating, is required to remove these guest molecules to achieve the pure Al(HCOO)₃ framework.[1]

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below. These values are compiled from various sources and represent the most consistently reported data for the anhydrous form.

PropertyValueCitation(s)
Molecular Formula C₃H₃AlO₆ or Al(HCOO)₃[1][2]
Molecular Weight 162.03 g/mol [8][9]
Appearance White crystalline powder[3][7]
Decomposition Temp. Gas development starts at ~325 °C[10]
Boiling Point 100.6 °C at 760 mmHg (for formic acid component)[8]
Density ~1.647 g/cm³ at 20 °C[10]
Water Solubility 86.1 g/L at 20 °C; 103.4 g/L at 30 °C; Soluble in hot water, slightly soluble in cold water.[3][8][10]
Partition Coefficient (log Pow) < -3.6 at 20 °C[10]
Vapor Pressure 36.5 mmHg at 25°C[8]

Experimental Protocols for Synthesis

The synthesis of this compound from aluminum hydroxide and formic acid is a common and scalable method.[5][6] The following protocols detail two primary high-yield methods: reflux synthesis and hydrothermal synthesis.

Reflux Synthesis

This method utilizes an excess of formic acid as both a reactant and a solvent to produce this compound.

Materials:

  • Aluminum hydroxide (Al(OH)₃)

  • Formic acid (HCOOH, 88% or higher)

  • Ethanol (B145695) (for washing)

  • 250-ml three-neck round-bottom flask

  • Reflux condenser

  • Heating mantle with stirring capability

  • Centrifuge

  • Vacuum filtration apparatus

Procedure:

  • Combine 1.2 g (0.015 mol) of aluminum hydroxide and 100 ml of formic acid in the 250-ml three-neck round-bottom flask.[4]

  • Heat the mixture to 100°C and maintain a steady reflux for 48 hours with continuous stirring.[4]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Separate the resulting white solid product from the excess formic acid via centrifugation.[4]

  • Wash the solid product with a copious amount of ethanol to remove residual impurities.

  • Collect the final product by vacuum filtration and allow it to air-dry. This process typically yields the as-synthesized form, Al(HCOO)₃(CO₂)₀.₇₅(H₂O)₀.₂₅(HCOOH)₀.₂₅, with a yield of approximately 95%.[4]

Hydrothermal Synthesis of Single Crystals

This method is employed to produce high-purity, colorless cubic crystals of this compound.

Materials:

  • Aluminum hydroxide (Al(OH)₃)

  • Formic acid (HCOOH)

  • Ethanol (for washing)

  • 23-ml Teflon-lined Parr stainless steel autoclave

Procedure:

  • Add 50 mg (0.234 mmol) of aluminum hydroxide and 7 ml of formic acid into the Teflon liner.

  • Stir the mixture at room temperature for 30 minutes to form a homogeneous suspension.

  • Place the sealed Teflon liner into the stainless steel autoclave.

  • Heat the autoclave to 130°C and maintain this temperature for 3 days.

  • Allow the autoclave to cool slowly to room temperature.

  • Wash the resulting colorless cubic crystals with a copious amount of ethanol.

  • Collect the crystals via vacuum filtration and allow them to air-dry. The reported yield for this method is 83%.

Process Visualization

The following diagram illustrates the general experimental workflow for the synthesis of this compound from aluminum hydroxide, applicable to both reflux and hydrothermal methods.

G Reactants Starting Materials: - Aluminum Hydroxide (Al(OH)₃) - Formic Acid (HCOOH) Mixing Mixing & Homogenization (Stirring) Reactants->Mixing 1. Combine Reaction Controlled Heating Reaction - Reflux (100°C, 48h) - Hydrothermal (130°C, 3 days) Mixing->Reaction 2. Induce Reaction Cooling Cooling to Room Temperature Reaction->Cooling 3. Terminate Separation Separation (Centrifugation) Cooling->Separation 4. Isolate Solid Washing Washing with Ethanol Separation->Washing 5. Purify Drying Filtration & Air-Drying Washing->Drying 6. Collect Product Final Product: As-Synthesized This compound Drying->Product 7. Obtain Activation Activation (Heating) (Optional Step to remove guests) Product->Activation Post-processing PureProduct Pure Al(HCOO)₃ Framework Activation->PureProduct

Caption: General experimental workflow for the synthesis of this compound.

Key Applications

This compound's unique properties make it valuable in several industrial and scientific domains:

  • Textile and Leather Industry: It is used as a mordant for dyeing and in the tanning of leather.[3][7]

  • Paper Manufacturing: It acts as a waterproofing agent and improves the wet strength of paper.[3][7][11]

  • Water Treatment: It serves as a coagulant for treating dye wastewater.[11]

  • Gas Capture and Storage: As a robust MOF, it shows exceptional selectivity for capturing CO₂ from flue gas streams and has potential for hydrogen storage.[4]

  • Personal Care: It is an active ingredient in some antiperspirant formulations.[3][7]

  • Chemical Synthesis: It is a source of aluminum with a biodegradable anion for various chemical syntheses.[11]

Safety and Handling

This compound is considered stable under recommended storage conditions.[9] However, it can cause skin and serious eye irritation.[10] Appropriate personal protective equipment, including gloves and safety goggles, should be worn during handling.[10] An explosion of an aqueous solution has been reported upon heating in the air.[10] It should be stored in a cool, dry, well-ventilated place away from strong oxidizing agents.[10]

References

Aluminum Formate (CAS 7360-53-4): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum formate (B1220265), with the CAS number 7360-53-4, is the aluminum salt of formic acid, possessing the chemical formula Al(HCOO)₃. This white, crystalline powder has garnered significant interest across various scientific and industrial domains due to its versatile properties. This technical guide provides an in-depth overview of aluminum formate, encompassing its chemical and physical characteristics, detailed synthesis protocols, and diverse applications. A particular focus is placed on its relevance to materials science and its established use in topical formulations pertinent to drug development professionals. This document summarizes key quantitative data in tabular form and includes detailed experimental methodologies and visual diagrams to elucidate complex processes and relationships.

Chemical and Physical Properties

This compound is a white, crystalline powder that is soluble in hot water and slightly soluble in cold water.[1][2] It is generally considered insoluble in water.[3] The as-synthesized form often contains guest molecules, such as carbon dioxide, water, and formic acid, which can be removed through an activation step, typically heating, to yield pure Al(HCOO)₃.[3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 7360-53-4[4]
Molecular Formula C₃H₃AlO₆[4]
Molecular Weight 162.03 g/mol [4][5]
Appearance White, crystalline powder[1][2]
Solubility Soluble in hot water, slightly soluble in cold water[1][2]
Water Solubility 86.1 g/L at 20°C[6]

Synthesis of this compound

High-yield synthesis of this compound can be achieved through several methods, most notably through reflux and hydrothermal processes.

Synthesis Methodologies

Table 2: Summary of this compound Synthesis Methods

MethodAluminum SourceFormic AcidTemperatureTimeYieldReference(s)
RefluxAluminum Hydroxide (B78521)Excess100°C48 hours95%[7]
HydrothermalAluminum HydroxideExcess130°C3 days83%[7]
Detailed Experimental Protocols

2.2.1. Reflux Synthesis

This method provides a high yield of this compound.

  • Materials :

    • Aluminum hydroxide (1.2 g, 0.015 mol)

    • Formic acid (100 ml)

    • Ethanol (for washing)

  • Procedure :

    • In a 250-ml three-neck round-bottom flask, combine the aluminum hydroxide and formic acid.

    • Heat the mixture to 100°C and maintain at reflux for 48 hours with continuous stirring.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Separate the resulting white solid product from the excess formic acid via centrifugation.

    • Wash the solid product thoroughly with a large volume of ethanol.

    • Collect the final product by vacuum filtration and allow it to air-dry.[7]

2.2.2. Hydrothermal Synthesis of Single Crystals

This method is employed for producing single crystals of this compound.

  • Materials :

    • Aluminum hydroxide (50 mg, 0.234 mmol)

    • Formic acid (7 ml)

    • Ethanol (for washing)

  • Procedure :

    • In a Teflon liner, add the aluminum hydroxide and formic acid.

    • Stir the mixture at room temperature for 30 minutes to form a homogeneous suspension.

    • Place the Teflon liner into a 23-ml Parr stainless steel autoclave.

    • Heat the autoclave to 130°C and maintain this temperature for 3 days.

    • Allow the autoclave to cool down slowly to room temperature.

    • Wash the resulting colorless cubic crystals with a copious amount of ethanol.

    • Collect the crystals by vacuum filtration and let them air-dry.[7]

G General Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Combine Aluminum Source (e.g., Al(OH)₃) and Formic Acid reaction Heating with Stirring (Reflux or Hydrothermal) start->reaction cooling Cooling to Room Temperature reaction->cooling separation Separation of Solid (Centrifugation) cooling->separation washing Washing with Ethanol separation->washing filtration Vacuum Filtration washing->filtration drying Air Drying filtration->drying end_product Final Product: This compound drying->end_product

Caption: General experimental workflow for the synthesis of this compound.

Characterization

The identity and purity of synthesized this compound can be confirmed using various analytical techniques.

  • X-ray Diffraction (XRD) : To confirm the crystalline structure.

  • Fourier-Transform Infrared Spectroscopy (FT-IR) : To identify the characteristic vibrational bands of the formate groups.

  • Thermogravimetric Analysis (TGA) : To determine thermal stability and the temperature at which guest molecules are removed.[7]

G Characterization Workflow for this compound cluster_analysis Analytical Techniques cluster_results Obtained Information synthesized_product Synthesized This compound xrd X-ray Diffraction (XRD) synthesized_product->xrd ftir Fourier-Transform Infrared Spectroscopy (FT-IR) synthesized_product->ftir tga Thermogravimetric Analysis (TGA) synthesized_product->tga structure Crystalline Structure xrd->structure functional_groups Vibrational Bands of Formate Groups ftir->functional_groups thermal_stability Thermal Stability and Decomposition Profile tga->thermal_stability

Caption: Workflow for the characterization of synthesized this compound.

Applications

This compound has a wide array of applications, ranging from industrial processes to consumer products.

  • Water Treatment : It can be used as a coagulant for the removal of natural organic matter from surface water.[8]

  • CO₂ Capture : As a metal-organic framework (MOF), this compound shows high selectivity for CO₂ capture from dried flue gas streams.[9][10]

  • Hydrogen Storage : It has demonstrated potential for hydrogen storage at non-cryogenic temperatures and low pressures.[5]

  • Industrial Uses : It is used in waterproofing, as a mordant, in tanning leather, and to improve the wet strength of paper.[1][2]

  • Antiperspirants : this compound is utilized in antiperspirant formulations.[1][2][6]

Relevance for Drug Development Professionals

While not a therapeutic agent itself, this compound's application as an antiperspirant is of direct relevance to drug development professionals working on topical formulations.

Mechanism of Action in Antiperspirants

Aluminum-based compounds, including this compound, are the active ingredients in many antiperspirants. Their primary mechanism of action is the physical blockage of the sweat ducts.

  • Reaction with Sweat : Upon application to the skin, aluminum salts dissolve in sweat.

  • Formation of a Plug : The aluminum ions react with mucopolysaccharides within the sweat duct, forming a gel-like plug.[3]

  • Blockage of Sweat Flow : This plug physically obstructs the duct, preventing sweat from reaching the skin's surface.[3][11]

G Mechanism of Action of this compound in Antiperspirants start Topical Application of Antiperspirant Containing This compound dissolution Aluminum Salts Dissolve in Sweat on the Skin Surface start->dissolution reaction Aluminum Ions React with Mucopolysaccharides in the Sweat Duct dissolution->reaction plug_formation Formation of a Gel-Like Plug reaction->plug_formation blockage Physical Blockage of the Sweat Duct plug_formation->blockage result Reduced Sweat Secretion on the Skin Surface blockage->result

Caption: The mechanism of sweat reduction by this compound in antiperspirants.

Safety and Toxicology

For any component in a topical formulation, a thorough understanding of its safety profile is crucial.

  • Skin and Eye Irritation : this compound can cause skin and serious eye irritation.[12][13]

  • Inhalation : Inhalation of dust may irritate the respiratory tract.[1][13]

  • Carcinogenicity : There is no evidence to suggest that this compound is carcinogenic.[7] Concerns about a link between aluminum-containing antiperspirants and breast cancer have not been substantiated by scientific evidence.[3]

  • Personal Protective Equipment (PPE) : When handling this compound powder, it is recommended to wear protective gloves, eye protection, and respiratory protection if exposure limits are exceeded.[12][13]

Conclusion

This compound (CAS 7360-53-4) is a versatile compound with well-established synthesis methods and a growing list of applications. For researchers and scientists in materials science, its utility in CO₂ capture and hydrogen storage presents exciting opportunities. For drug development professionals, its role as an active ingredient in antiperspirant formulations, coupled with a known safety profile, makes it a relevant substance in the field of topical product development. The detailed protocols and structured data provided in this guide aim to facilitate further research and application of this multifaceted compound.

References

Unveiling the Crystal Architecture of Aluminum Formate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide providing an in-depth analysis of the crystal structure of aluminum formate (B1220265), Al(HCOO)₃. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of its structural and analytical workflows.

Introduction

Aluminum formate, designated as Al(HCOO)₃ and often referred to in literature as ALF, is a metal-organic framework (MOF) that has garnered significant interest due to its simple structure, cost-effective synthesis, and notable properties, including its potential for gas capture.[1][2] This guide delves into the detailed crystal structure analysis of Al(HCOO)₃, providing a technical overview of its synthesis, characterization, and key structural features.

Synthesis of this compound

The preparation of crystalline Al(HCOO)₃ can be achieved through two primary methods: reflux synthesis and hydrothermal synthesis.

Reflux Synthesis

A common method for synthesizing Al(HCOO)₃ involves the reflux of aluminum hydroxide (B78521) in formic acid.[1][2]

Experimental Protocol:

  • Reactants: Aluminum hydroxide (Al(OH)₃) and formic acid (HCOOH).

  • Procedure: A mixture of aluminum hydroxide and formic acid is refluxed at 100°C (373 K) for 48 hours in a three-neck round-bottom flask.[1][2]

  • Post-synthesis Processing: After the reaction, excess formic acid is removed via centrifugation. The resulting white solid is washed with ethanol (B145695) and collected by vacuum filtration.[1][2] This process yields the as-made Al(HCOO)₃, which may contain guest molecules such as CO₂, water, and formic acid within its pores.[1][2]

Hydrothermal Synthesis of Single Crystals

For obtaining single crystals suitable for X-ray diffraction studies, a hydrothermal approach is employed.

Experimental Protocol:

  • Reactants: Aluminum hydroxide and formic acid.

  • Procedure: Aluminum hydroxide is suspended in formic acid within a Teflon liner and stirred to form a homogeneous mixture. The liner is then sealed in a stainless steel autoclave and heated to 130°C (403 K) for three days, followed by slow cooling to room temperature.

  • Product: This method yields colorless cubic crystals of as-made this compound, which are subsequently washed with ethanol and collected by vacuum filtration.

Activation of Al(HCOO)₃

The as-synthesized Al(HCOO)₃ contains guest molecules within its porous structure. An activation step is necessary to remove these molecules and obtain the guest-free framework, herein referred to as ALF.

Experimental Protocol:

  • Thermal Activation: The as-made Al(HCOO)₃ is heated under high vacuum (1 × 10⁻⁴ mmHg) at 150°C (423 K) for 24 hours.[1][2]

  • Air Annealing: Alternatively, the material can be activated by heating in air at 180°C (453 K) for 24 hours.[1][2]

The following diagram illustrates the synthesis and activation workflow:

experimental_workflow Experimental Workflow for Al(HCOO)3 (ALF) cluster_synthesis Synthesis cluster_activation Activation Reactants Al(OH)3 + HCOOH Synthesis_Method Reflux or Hydrothermal Reactants->Synthesis_Method As_Made_ALF As-Made Al(HCOO)3 (with guest molecules) Synthesis_Method->As_Made_ALF Activation_Method Heating in Vacuum (150°C) or Air (180°C) As_Made_ALF->Activation_Method Removal of guest molecules Activated_ALF Activated Al(HCOO)3 (ALF, guest-free) Activation_Method->Activated_ALF

Synthesis and Activation of Al(HCOO)3

Crystal Structure and Properties

The activated form of this compound (ALF) possesses a robust crystal structure that is stable in air and various solvents.[1][2] Its structure has been determined through Rietveld refinement of neutron powder diffraction data and confirmed by single-crystal X-ray diffraction.[1][2]

Crystallographic Data

ALF crystallizes in a cubic system with a structure analogous to ReO₃.[1] Key crystallographic data are summarized in the table below.

Parameter Value Reference
Crystal SystemCubic[1]
Space GroupIm
3ˉ\bar{3}
[1][3]
Lattice Parameter (a)11.3905(1) Å[1][3]
Unit Cell Volume (V)1477.85(5) ų[1][3]

Further detailed crystallographic information, including atomic coordinates, can be obtained from the supplementary information of Evans et al., 2022 or through the Cambridge Crystallographic Data Centre (CCDC) using the deposition numbers CCDC 2218471–2218473.[4]

Structural Features

The crystal structure of ALF is characterized by a network of aluminum-centered octahedra linked by formate ligands. This arrangement creates a porous framework with two distinct types of cavities:

  • Small Cavities (SCs): These have a pore volume of approximately 43 ų.[1][2]

  • Large Cavities (LCs): These have a larger pore volume of about 79 ų.[1][2]

The following diagram illustrates the relationship between the synthesis, activation, and resulting structural features of ALF.

logical_relationship Logical Relationships in Al(HCOO)3 Formation and Structure Synthesis Synthesis (Reflux/Hydrothermal) As_Made_Product As-Made Al(HCOO)3 (Pores filled with guests) Synthesis->As_Made_Product Activation Activation (Thermal Treatment) As_Made_Product->Activation Activated_Product Activated Al(HCOO)3 (ALF) (Guest-free porous framework) Activation->Activated_Product Crystal_Structure Cubic Crystal Structure (Im-3, ReO3-type) Activated_Product->Crystal_Structure Porous_Network Porous Network Crystal_Structure->Porous_Network Small_Cavities Small Cavities (SCs) Porous_Network->Small_Cavities Large_Cavities Large Cavities (LCs) Porous_Network->Large_Cavities

Formation and Structural Features of Al(HCOO)3

Physicochemical Characterization

A suite of analytical techniques is employed to characterize the structure, stability, and properties of Al(HCOO)₃.

X-ray Diffraction (XRD)

Powder X-ray Diffraction (PXRD) is a fundamental technique for confirming the crystalline phase and assessing the stability of ALF.

Experimental Protocol for PXRD:

  • Instrument: A Panalytical X'pert PRO MRD or Bruker D8 ADVANCE diffractometer.[1][2]

  • Radiation: Cu Kα radiation (λ = 1.5418 Å).[1][2]

  • Voltage and Current: 30-40 kV and 40 mA.[1][2]

  • Scan Parameters: Data is typically collected from 10° to 60° (2θ) with a step size of 0.02-0.025° and a scan speed of 1 second per step.[1][2]

  • Data Analysis: The obtained diffraction patterns are compared with standard patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) to confirm the phase purity.[3]

Single-Crystal X-ray Diffraction

This technique provides detailed information about the crystal structure, including atomic coordinates and bond lengths/angles.

Experimental Protocol for Single-Crystal XRD:

  • Instrument: Bruker AXS D8 Venture diffractometer with a Mo microfocus source and a Photon 100 CMOS detector.[2]

  • Data Collection and Processing: Data is collected at a specific temperature (e.g., 200°C for activated ALF) and processed using software such as APEX3.[2]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined using programs like SHELXL.[2]

Thermal Analysis

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of Al(HCOO)₃.

Experimental Protocol for TGA:

  • Instrument: A thermogravimetric analyzer, such as a TA Instruments Q500.[3]

  • Sample Preparation: 10-15 mg of the sample is placed in an alumina (B75360) or platinum crucible.[3]

  • Analysis: The sample is heated at a constant rate (e.g., 5°C/min) under a controlled atmosphere (e.g., air or nitrogen), and the weight loss is recorded as a function of temperature.[1][2] ALF is thermally stable up to approximately 250°C (523 K) in air.[1][2]

Property Value Technique Reference
Thermal StabilityStable up to ~250°C (523 K) in airTGA[1][2]
BET Surface Area588 ± 8 m²/gN₂ Adsorption[2]
Small Cavity Volume43(3) ųNeutron Diffraction[1][2]
Large Cavity Volume79(9) ųNeutron Diffraction[1][2]

Conclusion

This compound (Al(HCOO)₃) is a metal-organic framework with a well-defined cubic crystal structure. Its synthesis from readily available and inexpensive precursors, coupled with its robust porous framework, makes it a material of significant interest for various applications. The detailed experimental protocols and structural data presented in this guide provide a solid foundation for further research and development involving this promising material.

References

In-Depth Technical Guide to the Thermal Decomposition of Aluminum Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aluminum formate (B1220265), Al(HCOO)₃, is a versatile metal-organic compound utilized as a precursor in the synthesis of high-purity alumina (B75360) and as a component in various industrial applications. Its controlled thermal decomposition is critical for obtaining aluminum oxide with desired properties, such as specific crystalline phases, high surface area, and catalytic activity. This technical guide provides a comprehensive overview of the thermal decomposition of aluminum formate, detailing the decomposition stages, and presenting available experimental data. While a definitive analysis of the gaseous byproducts for each decomposition stage is not extensively documented in the current scientific literature, this guide synthesizes the established knowledge and proposes a likely decomposition pathway based on the behavior of similar metal formates.

Thermal Decomposition Profile

The thermal decomposition of this compound is a multi-stage process, as determined by thermogravimetric analysis (TGA). The process can be broadly categorized into three main stages: dehydration, initial decomposition, and final decomposition, ultimately yielding aluminum oxide (Al₂O₃) as the final solid residue.[1]

Data Presentation

The quantitative data available from TGA on the thermal decomposition of this compound is summarized in the table below.

Decomposition StageTemperature Range (°C)Weight Loss (%)Solid Residue
1. Dehydration50 - 150~5 - 10Partially dehydrated Al(HCOO)₃
2. Initial Decomposition280 - 350~30 - 35Intermediate aluminum oxyformate/carbonate species
3. Final Decomposition350 - 500~25 - 30Amorphous Al₂O₃

Table 1: Summary of Thermogravimetric Analysis (TGA) data for the thermal decomposition of this compound.[1]

Further heat treatment at higher temperatures leads to the crystallization of the amorphous alumina. Studies have shown the formation of η-Al₂O₃ at 1000 °C, which then transforms to the more stable α-Al₂O₃ at 1100 °C.[2][3]

Proposed Thermal Decomposition Pathway

Thermal Decomposition of this compound Proposed Thermal Decomposition Pathway of this compound cluster_solids Solid Phase cluster_gases Gaseous Products Al(HCOO)3_hydrated Hydrated this compound Al(HCOO)₃·nH₂O Al(HCOO)3 Anhydrous this compound Al(HCOO)₃ Al(HCOO)3_hydrated->Al(HCOO)3 50-150°C (Dehydration) H2O Water (H₂O) Al(HCOO)3_hydrated->H2O Intermediate Intermediate Species (e.g., Al₂(O)(HCOO)₄) Al(HCOO)3->Intermediate 280-350°C (Initial Decomposition) CO_CO2_H2 CO, CO₂, H₂ Al(HCOO)3->CO_CO2_H2 Al2O3_amorphous Amorphous Alumina (am-Al₂O₃) Intermediate->Al2O3_amorphous 350-500°C (Final Decomposition) Intermediate->CO_CO2_H2 Al2O3_eta η-Alumina (η-Al₂O₃) Al2O3_amorphous->Al2O3_eta ~1000°C Al2O3_alpha α-Alumina (α-Al₂O₃) Al2O3_eta->Al2O3_alpha ~1100°C

Proposed decomposition pathway of this compound.

Experimental Protocols

The following section details the standard methodologies for the key analytical techniques used to characterize the thermal decomposition of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Instrumentation: A thermogravimetric analyzer, such as a TA Instruments Q500, is typically employed.[1]

Methodology:

  • Sample Preparation: Accurately weigh approximately 10-15 mg of the this compound sample into an alumina or platinum crucible.[1]

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to provide a controlled atmosphere and remove evolved gaseous products.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample at a constant heating rate (e.g., 10 °C/min) to a final temperature above the final decomposition stage (e.g., 600-1200 °C).

  • Data Analysis:

    • The resulting TGA curve plots the percentage of weight loss against temperature.

    • Analyze the curve to determine the onset and completion temperatures for each decomposition step.

    • Calculate the percentage of weight loss for each stage.

    • The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of mass loss.

TGA Experimental Workflow Experimental Workflow for Thermogravimetric Analysis (TGA) Start Start Sample_Prep Sample Preparation (10-15 mg in crucible) Start->Sample_Prep Instrument_Setup Instrument Setup (Inert gas purge) Sample_Prep->Instrument_Setup Heating_Program Execute Heating Program (e.g., 10 °C/min) Instrument_Setup->Heating_Program Data_Acquisition Data Acquisition (Mass vs. Temperature) Heating_Program->Data_Acquisition Data_Analysis Data Analysis (TGA/DTG curves) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Workflow for Thermogravimetric Analysis (TGA).
Evolved Gas Analysis (EGA)

To obtain a more complete understanding of the decomposition mechanism, it is recommended to couple the TGA with a gas analysis technique such as Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR).

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Instrumentation: A TGA instrument coupled to a mass spectrometer or an FTIR spectrometer via a heated transfer line.

Methodology:

  • Follow the TGA protocol as described above.

  • The gaseous products evolved from the TGA furnace are continuously transferred to the MS or FTIR for analysis.

  • The MS or FTIR spectra are recorded as a function of temperature, allowing for the correlation of specific gas evolution with the mass loss steps observed in the TGA data.

Kinetics of Thermal Decomposition

A thorough kinetic analysis of the thermal decomposition of this compound, including the determination of activation energies and reaction mechanisms for each decomposition step, has not been extensively reported in the peer-reviewed literature. To perform such an analysis, non-isothermal TGA data collected at multiple heating rates would be required. This data can then be analyzed using model-fitting or model-free (isoconversional) methods to determine the kinetic parameters.

Concluding Remarks

The thermal decomposition of this compound proceeds through a multi-step process involving dehydration and the breakdown of the formate structure to ultimately yield aluminum oxide. While the general temperature ranges and corresponding mass losses have been characterized by TGA, a detailed analysis of the evolved gaseous products and the reaction kinetics remains an area for further investigation. The experimental protocols and proposed decomposition pathway provided in this guide serve as a valuable resource for researchers and professionals working with this compound and its applications in materials science and beyond. Further studies employing evolved gas analysis techniques are crucial for a more complete understanding of the decomposition mechanism.

References

Solubility of Aluminum Formate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility Data

A thorough review of scientific literature and chemical databases reveals a significant lack of quantitative data on the solubility of aluminum formate (B1220265) in organic solvents. The primary focus of existing research has been on its synthesis and applications, with solubility information largely confined to aqueous systems.

Solubility in Organic Solvents

There is no quantitative data available in the reviewed literature for the solubility of aluminum formate in common organic solvents such as methanol, ethanol, acetone, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO). However, several synthesis protocols for this compound describe a final step of washing the solid product with ethanol.[2][3] This procedural step strongly suggests that this compound has very low solubility in ethanol, as this solvent is used to remove impurities without dissolving the product.

Solubility in Water

In contrast to organic solvents, the solubility of this compound in water has been documented. It is described as slightly soluble in cold water and more soluble in hot water.[4][5][6] The following table summarizes the available quantitative data for its solubility in water at different temperatures.

Temperature (°C)Solubility (g/L)pH of SolutionReference
2086.13.7[7][8]
30103.43.7[7]

Experimental Protocol for Solubility Determination

For researchers aiming to quantify the solubility of this compound in specific organic solvents, the following general gravimetric method provides a robust starting point. This protocol is based on standard laboratory practices for determining the solubility of a solid in a liquid.

Materials and Equipment
  • This compound (solid, pure)

  • Organic Solvent of Interest (e.g., Methanol, DMF)

  • Analytical Balance (accurate to ±0.1 mg)

  • Temperature-controlled shaker or water bath

  • Thermostatic oven

  • Centrifuge

  • Vials with airtight seals

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required for equilibration should be determined empirically.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, allow the vial to rest in the temperature-controlled bath for several hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent premature crystallization.

    • Immediately filter the withdrawn sample using a syringe filter that is also at the experimental temperature. This step is critical to remove any suspended microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered, saturated solution to a pre-weighed, dry vial.

    • Record the exact mass of the solution.

    • Place the vial in a thermostatic oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound. The decomposition temperature of this compound is reported to be above 325 °C.[7]

    • Once the solvent is fully evaporated, cool the vial in a desiccator and weigh it again.

    • Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final constant mass of the vial minus the initial mass of the empty vial.

    • Solubility can be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

Caption: General workflow for determining the solubility of a solid in a liquid.

Signaling Pathways and Logical Relationships

The experimental determination of solubility follows a direct, linear workflow rather than a complex signaling pathway. The process begins with establishing a saturated solution at equilibrium, followed by careful sampling of the liquid phase, and concludes with quantitative analysis to determine the amount of dissolved solute. The Graphviz diagram above illustrates this logical progression, outlining the critical steps from preparation to final calculation. This systematic approach ensures the accuracy and reproducibility of the obtained solubility data.

References

Spectroscopic Profile of Aluminum Formate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for aluminum formate (B1220265), Al(HCOO)₃, a versatile metal-organic framework with applications in catalysis and gas capture.[1] The following sections detail its infrared (IR), nuclear magnetic resonance (NMR), and Raman spectroscopic characteristics, offering valuable data for identification, characterization, and quality control.

Spectroscopic Data Summary

The spectroscopic data for aluminum formate is summarized below, providing a quick reference for characteristic peaks and shifts.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)AssignmentReference
~3400Broad, O-H stretching (adsorbed water)[2]
1520, 1430C=O stretching in formate[2]
1090C-H in-plane bending[2]
904Surface Al-OH deformation[3]
850C-O bending[2]
556Al-O stretching[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-State ¹³C NMR (MAS)

Chemical Shift (ppm)AssignmentReference
171.39Carbonyl (C=O) in formate group[4]
170.33Carbonyl (C=O) in a different formate environment[4]

Solid-State ²⁷Al NMR (MAS)

Chemical Shift (ppm)AssignmentReference
0.60Octahedrally coordinated aluminum (AlO₆)[4]
-2.87Octahedrally coordinated aluminum (AlO₆)[4]
-26.0Octahedrally coordinated aluminum (AlO₆)[4]

Solid-State ¹H NMR (MAS)

Chemical Shift (ppm)AssignmentReference
~7.4Formate proton (H-COO)[5]
~5.0Free water[6]
~4.5OH groups coupled to aluminum[6]
Raman Spectroscopy
Raman Shift (cm⁻¹)AssignmentReference
~2980C-H stretching[7]
~1600C=O stretching[7]
~1400C-H bending[7]
~1100C-O stretching[7]
~800O-C-O bending[7]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of solid this compound are provided below.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method)

  • Thoroughly grind a small amount of the this compound sample to a fine powder using an agate mortar and pestle.

  • Mix approximately 1-2 mg of the powdered sample with 100-200 mg of dry, IR-grade potassium bromide (KBr).

  • Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[8]

Instrumentation and Data Acquisition

  • Spectrometer: An Agilent Technologies Cary 600 series FTIR spectrometer or equivalent.[9]

  • Technique: Transmission.

  • Window Material: KBr.[9]

  • Procedure:

    • Record a background spectrum of the empty sample holder.

    • Place the KBr pellet containing the sample in the holder.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation

  • Finely crush the solid this compound sample into a homogeneous powder using a mortar and pestle to ensure efficient and stable magic angle spinning (MAS).

  • Carefully pack the powdered sample into a solid-state NMR rotor of the appropriate size (e.g., 4 mm). Ensure the sample is packed tightly to prevent wobbling during spinning.

Instrumentation and Data Acquisition

  • Spectrometer: A Bruker Avance spectrometer or a similar high-field solid-state NMR instrument.

  • Probes: A double-resonance MAS probe for ¹³C and ¹H experiments, and a dedicated or multinuclear probe for ²⁷Al experiments.

  • Magic Angle Spinning (MAS): Spin the sample at a high rate (e.g., 8-14 kHz) to average out anisotropic interactions and obtain high-resolution spectra.[10][11]

  • ¹³C NMR:

    • Technique: Cross-polarization magic angle spinning (CP/MAS) is typically used to enhance the signal of the low-abundance ¹³C nuclei.[12]

    • Decoupling: High-power proton decoupling is applied during acquisition to remove ¹H-¹³C scalar couplings.[13]

  • ²⁷Al NMR:

    • Technique: Single-pulse MAS experiments are generally sufficient due to the 100% natural abundance of ²⁷Al.

    • Referencing: Chemical shifts are referenced externally to a standard, such as a 1.1 M aqueous solution of Al(NO₃)₃.

  • ¹H NMR:

    • Technique: CRAMPS (Combined Rotation and Multiple-Pulse Spectroscopy) may be required to achieve high resolution by suppressing strong ¹H-¹H dipolar couplings.[13]

Raman Spectroscopy

Sample Preparation

  • Place a small amount of the solid this compound sample onto a suitable substrate, such as an aluminum slide or a glass microscope slide.[14] No further preparation is typically needed for solid samples.[1]

Instrumentation and Data Acquisition

  • Spectrometer: A micro-Raman spectrometer, such as a Renishaw inVia or Horiba LabRAM, is suitable for solid-state analysis.

  • Laser Excitation: A common choice is a 785 nm solid-state laser to minimize fluorescence, although other wavelengths like 532 nm can also be used.[15]

  • Objective: A microscope objective (e.g., 40x) is used to focus the laser onto the sample and collect the scattered light.[14]

  • Data Acquisition:

    • Focus the laser on the sample surface.

    • Acquire the Raman spectrum over the desired spectral range (e.g., 100-3200 cm⁻¹).

    • The acquisition time and laser power should be optimized to obtain a good signal-to-noise ratio without causing sample degradation.[16]

Visualization of Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Characterization_of_Aluminum_Formate Spectroscopic Characterization Workflow for this compound cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis and Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis of This compound Grinding Grinding to Fine Powder Synthesis->Grinding FTIR FTIR Spectroscopy (KBr Pellet) Grinding->FTIR NMR Solid-State NMR (MAS) Grinding->NMR Raman Raman Spectroscopy Grinding->Raman IR_Data Vibrational Modes (Functional Groups) FTIR->IR_Data NMR_Data Nuclear Environments (Connectivity, Coordination) NMR->NMR_Data Raman_Data Molecular Fingerprint (Symmetry, Framework) Raman->Raman_Data Structure Comprehensive Structural Information IR_Data->Structure NMR_Data->Structure Raman_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

References

Theoretical Underpinnings of Aluminum Formate MOF: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Theoretical and Experimental Aspects of Aluminum Formate (B1220265) Metal-Organic Framework.

This technical guide provides a comprehensive overview of the theoretical and experimental studies of aluminum formate metal-organic framework (MOF), often referred to as ALF. This document is intended for researchers, scientists, and professionals in drug development who are interested in the fundamental properties, synthesis, and application of this promising porous material.

Introduction to this compound (ALF) MOF

This compound, with the chemical formula Al(HCOO)₃, is a metal-organic framework that has garnered significant attention due to its simple structure, cost-effective synthesis from readily available precursors, and remarkable properties for various applications.[1] It crystallizes in a cubic ReO₃-type structure, characterized by a three-dimensional network of corner-sharing AlO₆ octahedra linked by formate ligands. This arrangement results in a microporous structure with two distinct types of cavities, making it an interesting candidate for gas storage and separation.[1] Theoretical studies, primarily based on Density Functional Theory (DFT) and molecular simulations, have been instrumental in understanding the structure-property relationships in ALF and predicting its performance for various applications.

Structural and Physicochemical Properties

Theoretical calculations and experimental characterization have provided detailed insights into the structural and physicochemical properties of ALF.

Crystallographic Data

The crystal structure of activated ALF has been determined to be cubic, belonging to the space group Im-3.[2] The lattice parameters and other crystallographic details are summarized in the table below.

ParameterValueReference
Space GroupIm-3[2]
a (Å)11.3905(1)[2]
V (ų)1477.85(5)[2]
Porosity and Surface Area

ALF possesses a microporous structure with a significant surface area, which is crucial for its application in adsorption-based processes.

PropertyValueReference
BET Surface Area (m²/g)588 ± 8[3][4]
Pore Volume (cm³/g)0.24[2]
Small Cavity (SC) Pore Volume (ų)43(3)[3][4]
Large Cavity (LC) Pore Volume (ų)79(9)[3][4]

Experimental Protocols

Synthesis of this compound (ALF) MOF

A common and straightforward method for the synthesis of ALF is through the reflux of aluminum hydroxide (B78521) and formic acid.

Materials:

  • Aluminum hydroxide (Al(OH)₃)

  • Formic acid (HCOOH)

  • Ethanol

Procedure:

  • In a round-bottom flask, suspend aluminum hydroxide in formic acid.

  • Heat the mixture to reflux at 100 °C for 48 hours with constant stirring.

  • After cooling to room temperature, separate the white solid product by centrifugation.

  • Wash the solid thoroughly with ethanol.

  • Collect the product by vacuum filtration and dry under vacuum.

Activation of ALF

The as-synthesized ALF contains guest molecules within its pores that need to be removed to achieve its full porosity.

Procedure:

  • Place the as-synthesized ALF in a vacuum oven.

  • Heat the sample to 150-180 °C under high vacuum for 24 hours.

  • The activated, guest-free ALF is then ready for use.

Theoretical and Computational Studies

Theoretical modeling plays a pivotal role in understanding the behavior of ALF at the molecular level and in predicting its performance for specific applications.

Density Functional Theory (DFT) Calculations

DFT calculations are widely used to investigate the electronic structure, stability, and interaction of guest molecules with the ALF framework.

Typical Computational Details:

  • Software: Vienna Ab initio Simulation Package (VASP)

  • Exchange-correlation functional: Perdew-Burke-Ernzerhof (PBE)

  • Van der Waals corrections: DFT-D3 method of Grimme

  • Plane-wave cutoff energy: 520 eV

  • k-point mesh: 3 × 3 × 3 Monkhorst-Pack grid

These calculations have been successfully employed to determine the adsorption energies of various small molecules within the pores of ALF, providing insights into its selectivity for gases like CO₂ over N₂.[1]

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations

MD and Grand Canonical Monte Carlo (GCMC) simulations are powerful tools to study the dynamics of guest molecules within the ALF framework and to predict adsorption isotherms.

Force Fields:

  • The Universal Force Field (UFF) is a commonly used force field for simulating MOFs, including ALF.[2][5] However, it has been shown that UFF can sometimes overestimate guest molecule uptake in certain MOFs.[5]

  • Refined force fields, with parameters specifically tuned for Al-MOFs, have been developed to provide more accurate predictions of adsorption properties.[5]

These simulations are crucial for understanding diffusion pathways, saturation capacities, and the thermodynamics of adsorption processes.

Applications

Gas Adsorption and Separation

A significant area of research for ALF is in the field of gas adsorption and separation, particularly for CO₂ capture.

Experimental measurements and theoretical predictions have shown that ALF exhibits a high selectivity for CO₂ over N₂.[1] This is attributed to the specific size and chemical environment of its pores, which favor the adsorption of CO₂.

GasTemperature (K)Pressure (bar)Adsorption Capacity (mmol/g)Reference
CO₂2731~3.5[1]
CO₂2981~2.5[1]
CO₂3231~1.5[1]
N₂2981Negligible[1]

DFT calculations have been used to determine the adsorption energies of CO₂ and N₂ in the small and large cavities of ALF, providing a theoretical basis for its selectivity.

MoleculeCavity TypeAdsorption Energy (kJ/mol)Reference
CO₂Small Cavity (SC)-33.9[1]
CO₂Large Cavity (LC)-28.7[1]
N₂Small Cavity (SC)-18.1[1]
N₂Large Cavity (LC)-16.2[1]
Drug Delivery

The application of ALF in drug delivery is a nascent area of research. While theoretical studies on drug loading and release from MOFs are prevalent, specific computational investigations on ALF for this purpose are limited.[6][7] However, the biocompatibility of aluminum and the tunable nature of the MOF structure suggest that ALF could be a promising candidate for carrying and delivering therapeutic agents. Future theoretical studies could focus on:

  • GCMC simulations: To predict the loading capacity of various drug molecules within the pores of ALF.[8]

  • MD simulations: To study the diffusion and release kinetics of drugs from the ALF framework in a simulated physiological environment.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for ALF Synthesis and Activation cluster_synthesis Synthesis cluster_activation Activation s1 Mix Al(OH)₃ and HCOOH s2 Reflux at 100°C for 48h s1->s2 s3 Centrifuge to separate solid s2->s3 s4 Wash with Ethanol s3->s4 s5 Vacuum Filtration s4->s5 a1 Heat in vacuum oven s5->a1 As-synthesized ALF a2 150-180°C for 24h a1->a2 final final a2->final Activated ALF

A flowchart illustrating the synthesis and activation of this compound MOF.
Computational Workflow

computational_workflow Computational Workflow for Theoretical Studies of ALF cluster_dft Density Functional Theory (DFT) cluster_md Molecular Dynamics (MD) / Monte Carlo (MC) start Define Research Question (e.g., Gas Adsorption, Drug Delivery) dft1 Obtain Crystal Structure start->dft1 md1 Select/Develop Force Field start->md1 dft2 Perform Geometry Optimization dft1->dft2 dft3 Calculate Electronic Properties and Adsorption Energies dft2->dft3 output1 output1 dft3->output1 Structural & Energetic Insights md2 Set up Simulation Box md1->md2 md3 Run MD/GCMC Simulations md2->md3 md4 Analyze Trajectories/ Calculate Adsorption Isotherms md3->md4 output2 output2 md4->output2 Dynamic & Thermodynamic Properties

A diagram outlining the typical computational workflow for studying ALF.
Gas Separation Mechanism

gas_separation Conceptual Diagram of CO₂/N₂ Separation in ALF cluster_gas_mixture Flue Gas cluster_alf ALF Pore CO2 CO₂ pore CO2->pore Selective Adsorption N2 N₂ N2_out N₂ N2->N2_out Passes Through adsorbed_CO2 CO₂

A conceptual illustration of the selective adsorption of CO₂ over N₂ by ALF.
Drug Delivery Concept

drug_delivery Conceptual Workflow for Drug Delivery using ALF cluster_loading Drug Loading cluster_release Drug Release drug Drug Molecule loaded_alf Drug-Loaded ALF drug->loaded_alf alf ALF alf->loaded_alf target Target Site (e.g., Tumor) loaded_alf->target released_drug Released Drug target->released_drug Stimulus-Triggered (e.g., pH)

A conceptual diagram illustrating the potential use of ALF for drug delivery.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of Aluminum Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum formate (B1220265), with the chemical formula Al(HCOO)₃, is the aluminum salt of formic acid.[1][2] This white crystalline powder is gaining significant attention in various scientific fields due to its versatile properties.[1][3] It serves as a precursor in the synthesis of advanced materials, a catalyst in organic reactions, and a potential agent in environmental and biomedical applications. This technical guide provides a comprehensive overview of the core chemical properties and reactivity of aluminum formate, tailored for researchers, scientists, and drug development professionals. The document details its physicochemical characteristics, reactivity with various chemical agents, and thermal stability. Furthermore, it includes detailed experimental protocols for its synthesis and characterization, and explores the toxicological impact of aluminum on biological signaling pathways, providing a crucial perspective for its application in drug development.

Chemical Properties of this compound

This compound is a metal-organic framework (MOF) also known as ALF.[4] It is typically a white to pale yellow, odorless powder.[1][3] Its fundamental chemical and physical properties are summarized in the table below, providing a quick reference for laboratory applications.

Table 1: Physicochemical Properties of this compound
PropertyValueReferences
Chemical Formula C₃H₃AlO₆[2]
Molecular Weight 162.03 g/mol [5]
Appearance White to pale yellow crystalline powder[1][3]
Odor Odorless[1]
Solubility in Water Generally considered insoluble.[2][6] One source indicates 86.1 g/L at 20°C and 103.4 g/L at 30°C.[3] It is soluble in hot water and slightly soluble in cold water.[7]
Decomposition Temperature Gas development starts at approximately 325°C. The substance does not melt but decomposes above 410°C.[3]
pH 3.7 (for a solution in water)[3]
Stability Stable under recommended storage conditions.[1]

Reactivity of this compound

The reactivity of this compound is governed by the aluminum center, which acts as a Lewis acid, and the formate anions. Understanding its reactions with water, acids, bases, and other chemical agents is crucial for its handling, storage, and application.

Reaction with Water (Hydrolysis)

This compound is susceptible to hydrolysis, especially at elevated temperatures. In aqueous solutions, the aluminum ion can coordinate with water molecules, leading to the formation of various hydrated and hydroxylated species. The extent of hydrolysis is dependent on the pH and temperature of the solution. At 100°C, hydrolysis can lead to the formation of AlOH(CHO₂)₂.[7] This sensitivity to moisture is a critical consideration for its storage and handling, as exposure to humid air can lead to partial hydrolysis, altering its physical and chemical properties.[6]

Reaction with Acids and Bases

As a salt of a weak acid (formic acid) and a weak base (aluminum hydroxide), this compound will react with both strong acids and strong bases.

  • With Strong Acids: It is expected to react with strong acids to liberate formic acid.

  • With Strong Bases: It will react with strong bases to precipitate aluminum hydroxide (B78521).

Reaction with Oxidizing Agents

This compound is incompatible with strong oxidizing agents.[8] Contact with strong oxidizers should be avoided as it may lead to vigorous reactions.

Thermal Decomposition

Upon heating, this compound decomposes. Gas evolution is observed starting at around 325°C, and the compound decomposes at temperatures above 410°C without melting.[3] The hazardous decomposition products include organic acid vapors and aluminum oxide fumes.[9]

Lewis Acidity and Catalytic Activity

The aluminum center in this compound acts as a Lewis acid. This property allows it to catalyze various organic reactions. The Lewis acidic sites can coordinate with carbonyl oxygen atoms or other Lewis basic sites in reactants, polarizing the substrate and making it more susceptible to nucleophilic attack.[4] This catalytic potential is an active area of research.

Table 2: Summary of this compound Reactivity
Reactant/ConditionReactivityProductsReferences
Water Hydrolyzes, especially at elevated temperatures.Hydrated aluminum species, aluminum hydroxyformate.[7]
Strong Acids Reacts.Formic acid and aluminum salts of the strong acid.Inferred
Strong Bases Reacts.Aluminum hydroxide precipitate and formate salts.Inferred
Strong Oxidizing Agents Incompatible, may react vigorously.Not specified.[8]
Heat (Thermal Decomposition) Decomposes above 325°C.Organic acid vapors, aluminum oxide fumes.[3][9]

Experimental Protocols

Synthesis of this compound

A common and straightforward method for synthesizing this compound involves the reaction of aluminum hydroxide with formic acid.[4]

Materials:

  • Aluminum hydroxide (Al(OH)₃)

  • Formic acid (HCOOH, ~99%)

  • Ethanol

  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Centrifuge

  • Vacuum filtration apparatus

Procedure:

  • In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, combine 1.2 g (0.015 mol) of aluminum hydroxide with 100 mL of formic acid.[4][10]

  • Heat the mixture to reflux at 100°C (373 K) and maintain for 48 hours with constant stirring.[4][10]

  • After the reaction is complete, allow the mixture to cool to room temperature.[4]

  • Separate the resulting white solid from the excess formic acid by centrifugation.[4][10]

  • Wash the solid product thoroughly with a copious amount of ethanol.[4][10]

  • Collect the white solid by vacuum filtration.[4] The as-synthesized product may contain guest molecules such as CO₂, H₂O, and HCOOH, with a potential formula of Al(HCOO)₃(CO₂)₀.₇₅(H₂O)₀.₂₅(HCOOH)₀.₂₅.[2][6]

  • To obtain pure, guest-free this compound (ALF), the as-synthesized material can be activated by heating at 150°C (423 K) for 24 hours under high vacuum or at 180°C (453 K) for 24 hours in air.[10]

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_activation Activation Reactants Aluminum Hydroxide + Formic Acid Reflux Reflux at 100°C for 48h Reactants->Reflux Cooling Cool to Room Temperature Reflux->Cooling Centrifugation Centrifugation Cooling->Centrifugation Washing Wash with Ethanol Centrifugation->Washing Filtration Vacuum Filtration Washing->Filtration As_Synthesized As-Synthesized Al(HCOO)₃·guests Filtration->As_Synthesized Heating Heat at 150-180°C As_Synthesized->Heating Pure_ALF Pure Al(HCOO)₃ (ALF) Heating->Pure_ALF

Figure 1: Experimental workflow for the synthesis and activation of this compound.
Characterization of this compound

Standard analytical techniques can be employed to confirm the identity and purity of the synthesized this compound.

Thermogravimetric Analysis (TGA):

  • Purpose: To determine the thermal stability and decomposition profile.

  • Procedure:

    • Accurately weigh 10-15 mg of the sample into an alumina (B75360) or platinum crucible.

    • Use a thermogravimetric analyzer to heat the sample from room temperature to 800°C at a constant heating rate of 10°C per minute.

    • Conduct the analysis under an inert nitrogen atmosphere with a flow rate of 60 mL/min to prevent oxidation.

    • Analyze the resulting TGA curve (weight loss vs. temperature) to identify decomposition temperatures.

X-ray Diffraction (XRD):

  • Purpose: To identify the crystalline phases of the material.

  • Procedure:

    • Prepare a finely ground powder sample.

    • Use a powder X-ray diffractometer to obtain the diffraction pattern.

    • Compare the resulting pattern with standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) to confirm the crystalline structure.

Characterization_Workflow cluster_workflow Characterization Workflow Sample Synthesized This compound TGA Thermogravimetric Analysis (TGA) Sample->TGA XRD X-ray Diffraction (XRD) Sample->XRD TGA_Data Thermal Stability & Decomposition Profile TGA->TGA_Data XRD_Data Crystalline Structure & Phase Purity XRD->XRD_Data

Figure 2: Logical workflow for the characterization of this compound.

Interaction with Biological Signaling Pathways

While specific studies on the interaction of this compound with biological signaling pathways are limited, the toxicological effects of aluminum are well-documented and provide a basis for understanding its potential biological impact. Exposure to high levels of aluminum compounds can lead to a range of adverse effects at the cellular and systemic levels.[11][[“]]

Aluminum toxicity is known to affect various organs, including the brain, bones, liver, and kidneys.[11] At the molecular level, aluminum can:

  • Inhibit Enzyme Activity: Aluminum can interfere with the function of numerous enzymes, disrupting critical metabolic processes.[11][[“]][13]

  • Induce Oxidative Stress: It can increase the production of reactive oxygen species (ROS), leading to oxidative damage to cellular components.[11][[“]]

  • Alter Cellular Signaling: Aluminum has been shown to impact several key signaling pathways, including:

    • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): This pathway is crucial for regulating immune responses, inflammation, and cell survival. Aluminum can alter NF-κB signaling, contributing to inflammatory conditions.[11][[“]]

    • p53: The p53 pathway is a critical tumor suppressor pathway that regulates the cell cycle and apoptosis. Dysregulation of this pathway by aluminum can have implications for cell proliferation and cancer development.[11][[“]]

    • JNK (c-Jun N-terminal kinases): The JNK pathway is involved in stress responses, inflammation, and apoptosis. Aluminum can modulate JNK signaling, contributing to cellular stress and apoptosis.[11][[“]]

    • Wnt/β-catenin Signaling: This pathway is essential for embryonic development and tissue homeostasis. Inhibition of this pathway by aluminum can impair osteoblastic proliferation and differentiation.[14]

For professionals in drug development, it is imperative to consider these potential toxicological effects when working with aluminum-containing compounds. The ability of aluminum to modulate these fundamental signaling pathways highlights the need for careful evaluation of its biocompatibility and potential side effects in any pharmaceutical application.

Aluminum_Toxicity_Pathway cluster_exposure Exposure cluster_cellular Cellular Effects cluster_pathways Affected Signaling Pathways cluster_outcome Potential Outcomes Al_Formate This compound (Source of Al³⁺) Enzyme_Inhibition Enzyme Inhibition Al_Formate->Enzyme_Inhibition Oxidative_Stress Oxidative Stress (↑ ROS) Al_Formate->Oxidative_Stress Signaling_Alteration Alteration of Signaling Pathways Al_Formate->Signaling_Alteration NFkB NF-κB Pathway Signaling_Alteration->NFkB p53 p53 Pathway Signaling_Alteration->p53 JNK JNK Pathway Signaling_Alteration->JNK Wnt Wnt/β-catenin Pathway Signaling_Alteration->Wnt Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Dysregulation Cell Cycle Dysregulation p53->Cell_Cycle_Dysregulation JNK->Inflammation JNK->Apoptosis Impaired_Differentiation Impaired Cell Differentiation Wnt->Impaired_Differentiation

Figure 3: Potential impact of aluminum on key cellular signaling pathways.

Conclusion

This compound is a compound with a unique combination of properties that make it a substance of interest for a wide range of applications, from materials science to potential roles in drug formulation and delivery. Its synthesis from readily available precursors is a significant advantage for its scalability. However, its reactivity, particularly its sensitivity to moisture and incompatibility with strong oxidizing agents, necessitates careful handling and storage. For those in the field of drug development, the toxicological profile of aluminum is a critical consideration. The potential for aluminum to interfere with fundamental biological signaling pathways underscores the importance of thorough biocompatibility and safety assessments for any application involving this compound. This guide provides a foundational understanding of the chemical properties and reactivity of this compound to aid researchers in their scientific endeavors.

References

Aluminum Formate Metal-Organic Framework: A Technical Guide to its Discovery and Potential in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with significant potential in biomedical applications, particularly drug delivery, owing to their high surface areas, tunable pore sizes, and tailorable surface chemistry. Among the vast library of MOFs, aluminum formate (B1220265) [Al(HCOO)₃], hereafter referred to as ALF, presents a compelling case for exploration. Initially investigated for its utility in gas capture and storage, its discovery as a MOF is rooted in its simple, scalable, and cost-effective synthesis from earth-abundant materials. This technical guide provides a comprehensive overview of the core science behind ALF, including its synthesis, and characterization. Crucially, as direct research into ALF for drug delivery is nascent, this document establishes a strong scientific rationale for its potential by drawing parallels with analogous aluminum-based MOFs, such as aluminum fumarate. We provide detailed experimental protocols and quantitative data from these analogous systems to serve as a foundational resource for researchers aiming to explore ALF as a novel drug delivery vehicle.

The Discovery and Synthesis of Aluminum Formate (ALF) as a MOF

The significance of ALF as a metal-organic framework lies not in the novelty of the compound itself, but in the realization of its advantageous properties for large-scale applications. It is constructed from inexpensive and widely available starting materials: aluminum hydroxide (B78521) and formic acid.[1] This simple composition makes it a mechanically robust and economically viable alternative to more complex MOFs derived from costly organic ligands.[1]

Synthesis Protocols

Two primary methods for the synthesis of ALF have been established: a hydrothermal method for crystalline samples and a reflux method for scalable production.

2.1.1 Hydrothermal Synthesis of ALF Single Crystals

This method is suitable for producing high-quality crystals for structural analysis.

  • Reactants: Aluminum hydroxide (Al(OH)₃) and formic acid (HCOOH).

  • Procedure:

    • Suspend 50 mg (0.234 mmol) of aluminum hydroxide in 7 ml of formic acid in a Teflon liner.

    • Stir the suspension at room temperature for 30 minutes to ensure homogeneity.

    • Place the Teflon liner into a 23-ml stainless steel autoclave.

    • Heat the autoclave to 130°C (403 K) and maintain this temperature for 3 days.

    • Allow the autoclave to cool slowly to room temperature.

    • Wash the resulting colorless cubic crystals with a copious amount of ethanol (B145695).

    • Separate the crystals via vacuum filtration.[2]

2.1.2 Reflux Synthesis for Scalable Production

This method is adapted for producing larger quantities of ALF powder.

  • Reactants: Aluminum hydroxide (Al(OH)₃) and formic acid (HCOOH).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine aluminum hydroxide and a stoichiometric excess of formic acid.

    • Heat the mixture to reflux at 100°C (373 K).

    • Maintain the reflux with stirring for 48 hours.

    • Cool the mixture to room temperature, allowing the white solid to precipitate.

    • Separate the solid product by centrifugation.

    • Wash the product thoroughly with ethanol to remove unreacted formic acid.

    • Dry the final product under vacuum.

Physicochemical Characterization

The structural and functional properties of ALF have been primarily characterized in the context of gas adsorption. These properties, however, are foundational to its potential as a drug delivery vehicle.

  • Crystal Structure: ALF possesses a crystal structure with two distinct types of cavities, a feature confirmed by neutron powder diffraction and single-crystal X-ray diffraction.[2] This microporous nature is central to its ability to host guest molecules.

  • Thermal Stability: Thermogravimetric analysis (TGA) shows that ALF is thermally stable. It decomposes starting at approximately 325°C.[2]

  • Porosity and Surface Area: Gas adsorption studies confirm the microporosity of ALF. While primarily studied for CO₂ and N₂, these pores are theoretically capable of hosting drug molecules of a suitable size.

The logical workflow for the synthesis and initial characterization of ALF is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification & Activation cluster_characterization Characterization A Aluminum Hydroxide C Hydrothermal or Reflux Reaction (100-130°C) A->C B Formic Acid B->C D Crude ALF Product C->D E Ethanol Washing D->E F Vacuum Filtration/ Centrifugation E->F G Activation (Heating under Vacuum) F->G H Porous ALF MOF G->H I XRD / Neutron Diffraction (Crystal Structure) H->I J TGA (Thermal Stability) H->J K Gas Adsorption (BET) (Porosity & Surface Area) H->K G cluster_loading Drug Loading cluster_release Drug Release A Activated MOF C Mixing & Stirring (24-48h) A->C B Doxorubicin Solution B->C D Centrifugation C->D E DOX-Loaded MOF D->E F Supernatant (UV-Vis Quantification) D->F G DOX-Loaded MOF I Incubation & Sampling G->I H PBS Buffer (pH 7.4 or 5.6) 37°C H->I J Centrifugation I->J K Released DOX in Supernatant (UV-Vis Quantification) J->K G A Drug-Loaded ALF NP Administration B Systemic Circulation A->B C Accumulation at Target Site (e.g., Tumor) B->C D Cellular Uptake (Endocytosis) C->D E Endosomal Escape/ MOF Degradation (e.g., Low pH) D->E F Intracellular Drug Release E->F G Interaction with Signaling Pathways F->G H Therapeutic Effect (e.g., Apoptosis) G->H

References

Methodological & Application

Application Notes and Protocols for Hydrothermal Synthesis of Aluminum Formate Single Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of aluminum formate (B1220265) [Al(HCOO)₃] single crystals via a hydrothermal method. Aluminum formate, a metal-organic framework (MOF), is of significant interest for applications in gas storage and separation, including carbon dioxide capture.[1][2][3] The synthesis described herein is based on established procedures using readily available and inexpensive precursors.[1][2]

Data Presentation

The following table summarizes the key quantitative data associated with the hydrothermal synthesis of this compound single crystals.

ParameterValueReference
Precursors
Aluminum Hydroxide (B78521) (Al(OH)₃)50 mg (0.234 mmol)[1][2][3][4]
Formic Acid (HCOOH)7 ml[1][2][3][4]
Reaction Conditions
Temperature130°C (403 K)[1][2][4][5]
Time3 days[1][2][4][5]
Product Information
Chemical Formula (as-synthesized)Al(HCOO)₃(CO₂)₀.₇₅(H₂O)₀.₂₅(HCOOH)₀.₂₅[2][4][6]
AppearanceColorless cubic crystals[2][4][5]
Yield83%[1][4]
Activation Temperature 180°C[6]

Experimental Protocols

This section outlines the detailed methodology for the hydrothermal synthesis of this compound single crystals.

Materials:

  • Aluminum hydroxide (Al(OH)₃)

  • Formic acid (HCOOH)

  • Ethanol (B145695) (for washing)[1][5]

  • Deionized water[1]

Equipment:

  • 23-ml Teflon-lined Parr stainless steel autoclave[1][2][4][5]

  • Teflon liner[1][5]

  • Stir plate and stir bar[1]

  • Oven or heating mantle capable of reaching 130°C[1]

  • Vacuum filtration apparatus (e.g., Büchner funnel and flask)[1][2][4]

  • Filter paper[1]

Procedure:

  • Precursor Preparation: In a Teflon liner, add 50 mg (0.234 mmol) of aluminum hydroxide.[1][2][4]

  • Addition of Formic Acid: To the same Teflon liner, carefully add 7 ml of formic acid.[1][2][4]

  • Homogenization: Stir the mixture at room temperature for 30 minutes until a homogeneous suspension is formed.[1][2][4][5]

  • Hydrothermal Reaction: Place the Teflon liner into the 23-ml Parr stainless steel autoclave and seal it. Heat the autoclave to 130°C and maintain this temperature for 3 days.[1][2][4][5]

  • Cooling: After 3 days, allow the autoclave to cool slowly to room temperature.[5]

  • Product Collection: Open the autoclave in a well-ventilated area. Collect the resulting colorless cubic crystals.

  • Washing: Wash the crystals with a copious amount of ethanol to remove any unreacted formic acid.[1][2][4][5]

  • Drying: Separate the washed crystals from the solution using vacuum filtration and allow them to air-dry.[1][2][4][5]

Activation of the Crystals:

The as-synthesized this compound crystals contain guest molecules such as CO₂, H₂O, and HCOOH.[2][6] To obtain pure Al(HCOO)₃, an activation step is required. This is typically achieved by heating the as-synthesized crystals at 180°C to remove the guest molecules.[6]

Characterization:

The identity and purity of the synthesized this compound single crystals can be confirmed using several analytical techniques:

  • X-ray Diffraction (XRD): To confirm the crystalline structure.[5]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the characteristic vibrational bands of the formate groups.[5]

  • Thermogravimetric Analysis (TGA): To determine the thermal stability and the temperature at which guest molecules are removed.[5]

  • Elemental Analysis (CHN Analysis): To confirm the elemental composition.[5]

Visualizations

G cluster_prep Precursor Preparation cluster_reaction Hydrothermal Reaction cluster_collection Product Collection & Purification A 1. Add 50 mg Al(OH)₃ to Teflon liner B 2. Add 7 ml Formic Acid A->B C 3. Stir for 30 min at RT B->C D 4. Seal liner in Autoclave C->D E 5. Heat at 130°C for 3 days D->E F 6. Slow cool to RT E->F G 7. Collect colorless cubic crystals F->G H 8. Wash with Ethanol G->H I 9. Vacuum filtration & Air dry H->I J Final Product I->J As-synthesized Al(HCOO)₃(Guest)

References

Application Notes and Protocols for the Reflux Synthesis of Aluminum Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum formate (B1220265), Al(HCOO)₃, is a metal-organic framework (MOF) with significant potential in various applications, including gas capture and storage, catalysis, and as a precursor for the synthesis of high-purity alumina.[1][2] Its synthesis via a reflux reaction of aluminum hydroxide (B78521) and formic acid is a scalable and cost-effective method, making it an attractive material for both research and industrial applications.[1][3] This document provides a detailed protocol for the synthesis of aluminum formate, including reactant quantities, reaction conditions, and product characterization.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.

ParameterValueReference
Synthesis Method Reflux[1][4]
Starting MaterialsAluminum Hydroxide (Al(OH)₃), Formic Acid (HCOOH)[1][4]
Molar Ratio (Al(OH)₃:HCOOH)0.015 mol : ~2.65 mol (in excess)[1]
Reaction Temperature100 °C[1][4]
Reaction Time48 hours[1][4]
Product YieldUp to 95%[1][4]
As-Synthesized Formula Al(HCOO)₃(CO₂)₀.₇₅(H₂O)₀.₂₅(HCOOH)₀.₂₅[1][4]
Activation Temperature 150-180 °C (under vacuum or in air)[1][3]
Activated Formula Al(HCOO)₃[3]
XRD Peaks (2θ) 16.5°, 17.8°, 20.4°, 25.2°, 28.9°, 33.4°[5]
TGA Decomposition Step 1: 50-150°C (~5-10% weight loss, dehydration)[5]
Step 2: 280-350°C (~30-35% weight loss, initial decomposition)[5]
Step 3: 350-500°C (~25-30% weight loss, final decomposition)[5]

Experimental Protocols

I. Reflux Synthesis of this compound

This protocol details the synthesis of this compound from aluminum hydroxide and formic acid under reflux conditions.[1]

Materials:

  • Aluminum hydroxide (Al(OH)₃) (1.2 g, 0.015 mol)

  • Formic acid (HCOOH, ~98-100%) (100 ml)

  • Ethanol (B145695) (for washing)

  • 250-ml three-neck round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Centrifuge

  • Vacuum filtration apparatus

Procedure:

  • Combine aluminum hydroxide (1.2 g) and formic acid (100 ml) in a 250-ml three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to 100°C and maintain a gentle reflux for 48 hours with continuous stirring.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Separate the resulting white solid product from the excess formic acid by centrifugation.

  • Wash the solid product thoroughly with a copious amount of ethanol to remove any unreacted formic acid and other impurities.

  • Collect the white solid by vacuum filtration.

  • Air-dry the product to obtain the as-synthesized this compound. The expected yield is approximately 95%.[1]

II. Activation of As-Synthesized this compound

The as-synthesized this compound contains guest molecules (CO₂, H₂O, and HCOOH) within its pores.[1][4] An activation step is necessary to remove these molecules and obtain pure, porous this compound.[1]

Materials:

  • As-synthesized this compound

  • Vacuum oven or furnace

Procedure:

  • Place the as-synthesized this compound in a suitable container for heating.

  • Heat the material under one of the following conditions:

    • Vacuum: Heat at 150°C for 24 hours under high vacuum.[1]

    • Air: Heat at 180°C for 24 hours in air at ambient pressure.[1][3]

  • After heating, allow the material to cool down to room temperature under a dry atmosphere to yield the activated, guest-free this compound (Al(HCOO)₃).

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the synthesis of this compound.

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_activation Activation Stage reactants Reactants: Aluminum Hydroxide Formic Acid mixing Mixing in Round-Bottom Flask reactants->mixing reflux Reflux at 100°C for 48 hours mixing->reflux cooling Cooling to Room Temperature reflux->cooling centrifugation Centrifugation cooling->centrifugation washing Washing with Ethanol centrifugation->washing filtration Vacuum Filtration washing->filtration as_synthesized As-Synthesized Al(HCOO)₃·guests filtration->as_synthesized heating Heating at 150-180°C as_synthesized->heating activated Activated Al(HCOO)₃ heating->activated

Caption: Experimental workflow for the synthesis and activation of this compound.

reaction_scheme AlOH3 Al(OH)₃ plus1 + HCOOH 3 HCOOH arrow AlHCOO3 Al(HCOO)₃ plus2 + H2O 3 H₂O

Caption: Balanced chemical equation for the synthesis of this compound.

References

Application Notes and Protocols for the Sol-Gel Synthesis of Aluminum-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the synthesis of various aluminum-based compounds utilizing the versatile sol-gel method. The sol-gel process offers exceptional control over the final material's properties, such as purity, homogeneity, and texture, making it a valuable technique for creating advanced materials for catalysis, drug delivery systems, and biomedical implants.[1][2]

The synthesis of aluminum-based compounds via the sol-gel method is a wet-chemical technique that involves the evolution of a colloidal suspension (sol) into a gel-like network. This process typically involves the hydrolysis and condensation of metal alkoxide or salt precursors.[3][4] Subsequent drying and thermal treatment of the gel enable the formation of a wide range of materials, from dense ceramics to highly porous aerogels.[5][6]

Key advantages of the sol-gel method include its ability to produce materials with high purity and homogeneity at relatively low temperatures, as well as the ability to precisely control particle size, pore size, and surface area.[2][7]

Logical Workflow for Sol-Gel Synthesis

The sol-gel synthesis of aluminum-based compounds generally follows a series of well-defined steps, from the initial sol formation to the final material characterization. The following diagram illustrates a typical workflow.

cluster_0 Sol Preparation cluster_1 Gelation cluster_2 Post-Processing cluster_3 Characterization Precursor Aluminum Precursor (e.g., Alkoxide, Salt) Mixing Mixing & Hydrolysis Precursor->Mixing Solvent Solvent (e.g., Alcohol, Water) Solvent->Mixing Catalyst Catalyst / Peptizing Agent (e.g., Acid, Base) Catalyst->Mixing Sol Formation of Colloidal Sol Mixing->Sol Condensation Condensation & Aging Sol->Condensation Gel Formation of 3D Gel Network Condensation->Gel Drying Drying (e.g., Oven, Supercritical) Gel->Drying Calcination Calcination Drying->Calcination Final_Material Final Aluminum-Based Material Calcination->Final_Material XRD XRD (Phase, Crystallite Size) Final_Material->XRD FTIR FTIR (Chemical Bonds) Final_Material->FTIR BET BET (Surface Area, Porosity) Final_Material->BET SEM_TEM SEM/TEM (Morphology) Final_Material->SEM_TEM G cluster_hydrolysis Hydrolysis cluster_condensation Condensation cluster_product Final Product (after aging, drying, calcination) Al(OR)₃ Aluminum Alkoxide Al(OR)₂(OH) + ROH Hydrolyzed Species + Alcohol Al(OR)₃->Al(OR)₂(OH) + ROH + H₂O H₂O Water 2 Al(OR)₂(OH) Two Hydrolyzed Species Al(OR)₂(OH) + ROH->2 Al(OR)₂(OH) Al-O-Al Bond Formation of Al-O-Al Bridge (Oxolation or Alcoxolation) 2 Al(OR)₂(OH)->Al-O-Al Bond - H₂O or - ROH Al₂O₃ Network Alumina Network Al-O-Al Bond->Al₂O₃ Network Polymerization

References

Application Notes and Protocols for the Characterization of Aluminum Formate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum formate (B1220265) nanoparticles are emerging as a versatile platform in various scientific and biomedical fields. Their unique physicochemical properties make them suitable for applications ranging from catalysis to drug delivery and vaccine adjuvancy. As a precursor for alumina-based materials, they offer a low-temperature synthesis route to ceramic nanoparticles.[1][2] In the context of drug delivery, nanoparticles can enhance the solubility, stability, and bioavailability of therapeutic agents.[3] This document provides a detailed guide to the characterization of aluminum formate nanoparticles, including experimental protocols and data presentation for their application in drug development.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of this compound nanoparticles is crucial for their effective application. Key parameters include particle size, polydispersity index (PDI), and zeta potential, which collectively determine the stability, in vivo fate, and drug release characteristics of the nanoparticles.

Data Presentation: Physicochemical Properties

The following table summarizes typical physicochemical properties of aluminum-based nanoparticles. It is important to note that specific values for this compound nanoparticles should be determined experimentally, and the data below serves as a representative example.

ParameterValueMethodSignificance
Particle Size (Z-average) 150 - 250 nmDynamic Light Scattering (DLS)Influences cellular uptake, biodistribution, and drug release kinetics.
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)Indicates the uniformity of particle size distribution; a lower PDI suggests a more monodisperse sample.
Zeta Potential +15 to +30 mVElectrophoretic Light ScatteringPredicts the stability of the nanoparticle suspension in a colloidal system. Higher absolute values indicate greater stability due to electrostatic repulsion. A positive charge can influence interaction with negatively charged cell membranes.[4]
Morphology Spherical/IrregularTransmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)Provides visual confirmation of particle size and shape.

Experimental Protocols

Protocol 1: Synthesis of this compound Nanoparticles

This protocol describes a common method for synthesizing this compound.

Materials:

Procedure:

  • In a reflux setup, react aluminum hydroxide with an excess of formic acid at 100°C for 48 hours.

  • After the reaction, cool the mixture to room temperature.

  • Separate the resulting white solid (this compound) from the excess formic acid via centrifugation.

  • Wash the solid product thoroughly with ethanol to remove any unreacted precursors.

  • Collect the purified this compound by vacuum filtration and allow it to air-dry.

Diagram of the Synthesis Workflow:

cluster_synthesis Synthesis of this compound Nanoparticles Reactants Aluminum Hydroxide + Formic Acid Reflux Reflux at 100°C for 48h Reactants->Reflux Cooling Cool to Room Temperature Reflux->Cooling Centrifugation Separate Solid by Centrifugation Cooling->Centrifugation Washing Wash with Ethanol Centrifugation->Washing Filtration Vacuum Filtration and Air Drying Washing->Filtration Product This compound Nanoparticles Filtration->Product

Caption: Workflow for the synthesis of this compound nanoparticles.

Protocol 2: Characterization by Dynamic Light Scattering (DLS) and Zeta Potential

Instrumentation: Zetasizer or similar instrument.

Procedure for DLS (Particle Size and PDI):

  • Disperse the this compound nanoparticles in deionized water or a suitable buffer at a low concentration.

  • Sonicate the suspension for 5-10 minutes to ensure adequate dispersion and break up any agglomerates.

  • Transfer the suspension to a disposable cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the measurement temperature (typically 25°C).

  • Perform the measurement, collecting data from at least three independent runs.

  • Analyze the data to obtain the Z-average particle size and the polydispersity index.

Procedure for Zeta Potential:

  • Prepare the nanoparticle suspension as described for DLS.

  • Transfer the suspension to a specialized folded capillary cell for zeta potential measurement.

  • Place the cell in the instrument and perform the measurement.

  • The instrument will apply an electric field and measure the electrophoretic mobility of the particles to calculate the zeta potential.

  • Record the average zeta potential from at least three measurements.

Protocol 3: Characterization by Transmission Electron Microscopy (TEM)

Procedure:

  • Prepare a dilute suspension of this compound nanoparticles in a volatile solvent like ethanol or deionized water.

  • Sonicate the suspension for 10-15 minutes to ensure good dispersion.

  • Place a drop of the suspension onto a carbon-coated TEM grid.

  • Allow the solvent to evaporate completely at room temperature.

  • The grid is now ready for imaging in the TEM to observe the morphology and size of the nanoparticles.

Application in Drug Delivery

This compound nanoparticles can be utilized as carriers for therapeutic agents. The following sections detail the protocols for drug loading and in vitro release studies.

Data Presentation: Drug Loading and Release

The following table presents hypothetical data for the loading and release of a model drug from this compound nanoparticles. This data is for illustrative purposes and should be replaced with experimental results.

ParameterValueMethodSignificance
Drug Loading Content (%) 5.2%UV-Vis Spectroscopy / HPLCThe weight percentage of the drug relative to the total weight of the nanoparticles.
Encapsulation Efficiency (%) 75.8%UV-Vis Spectroscopy / HPLCThe percentage of the initial drug that is successfully encapsulated within the nanoparticles.
Release Profile (at pH 7.4) Biphasic: Initial burst release followed by sustained releaseDialysis Method with UV-Vis/HPLC analysisDescribes the rate and extent of drug release over time, which is critical for predicting in vivo performance.
Release Kinetics Model Higuchi ModelMathematical Modeling of Release DataProvides insight into the mechanism of drug release (e.g., diffusion-controlled).
Protocol 4: Drug Loading into this compound Nanoparticles

This protocol describes a passive loading method.

Materials:

  • This compound nanoparticles

  • Model drug (e.g., doxorubicin)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Disperse a known amount of this compound nanoparticles in PBS.

  • Prepare a stock solution of the model drug in PBS.

  • Add the drug solution to the nanoparticle suspension and stir the mixture at room temperature for 24 hours in the dark to allow for drug adsorption and encapsulation.

  • After incubation, centrifuge the suspension to separate the drug-loaded nanoparticles from the unloaded drug in the supernatant.

  • Collect the supernatant and analyze the concentration of free drug using UV-Vis spectroscopy or HPLC.

  • Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

    • DLC (%) = (Weight of drug in nanoparticles / Weight of drug-loaded nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

Diagram of the Drug Loading and Quantification Workflow:

cluster_drug_loading Drug Loading and Quantification NP_suspension This compound NP Suspension in PBS Incubation Mix and Stir for 24h NP_suspension->Incubation Drug_solution Drug Solution in PBS Drug_solution->Incubation Centrifugation Centrifuge to Separate NPs Incubation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Pellet Collect Drug-Loaded NPs Centrifugation->Pellet Analysis Analyze Free Drug in Supernatant (UV-Vis/HPLC) Supernatant->Analysis Calculation Calculate DLC and EE Analysis->Calculation

Caption: Workflow for drug loading and quantification.

Protocol 5: In Vitro Drug Release Study

Procedure:

  • Place a known amount of drug-loaded this compound nanoparticles into a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a known volume of release medium (e.g., PBS, pH 7.4) maintained at 37°C with constant, gentle stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the concentration of the released drug in the aliquots using UV-Vis spectroscopy or HPLC.

  • Plot the cumulative percentage of drug released versus time to obtain the release profile.

Potential Mechanism of Action as a Vaccine Adjuvant

When used as a vaccine adjuvant, aluminum-based nanoparticles are thought to enhance the immune response through several mechanisms. While the precise signaling pathways for this compound nanoparticles are yet to be fully elucidated, the general mechanism for aluminum adjuvants involves the activation of the innate immune system.

Signaling Pathway:

  • Antigen Depot Formation: The nanoparticles form a depot at the injection site, slowly releasing the antigen and prolonging its exposure to the immune system.

  • Uptake by Antigen-Presenting Cells (APCs): The nanoparticles are readily phagocytosed by APCs such as dendritic cells and macrophages.

  • NLRP3 Inflammasome Activation: Inside the APCs, the nanoparticles can cause lysosomal destabilization, leading to the activation of the NLRP3 inflammasome.

  • Cytokine Release: The activated inflammasome triggers the cleavage of pro-caspase-1 to active caspase-1, which in turn processes pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms.

  • Enhanced Immune Response: The release of IL-1β and IL-18 promotes the recruitment of other immune cells and enhances the subsequent adaptive immune response, leading to increased antibody production.

Diagram of the Proposed Signaling Pathway:

cluster_signaling Proposed Signaling Pathway for Aluminum-Based Adjuvants NP_Antigen This compound NP + Antigen Phagocytosis Phagocytosis NP_Antigen->Phagocytosis APC Antigen-Presenting Cell (APC) Lysosome Lysosomal Destabilization Phagocytosis->Lysosome Internalization NLRP3 NLRP3 Inflammasome Activation Lysosome->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 Cytokines IL-1β and IL-18 Release Caspase1->Cytokines Immune_Response Enhanced Adaptive Immune Response Cytokines->Immune_Response

Caption: Proposed signaling pathway for aluminum-based nanoparticle adjuvants.

Conclusion

This compound nanoparticles represent a promising platform for various biomedical applications, particularly in drug delivery and as vaccine adjuvants. The protocols and data presented in this document provide a foundational framework for their characterization and application. It is imperative for researchers to perform detailed experimental validation to ascertain the specific properties and performance of their synthesized this compound nanoparticles. Further research into their biological interactions and in vivo efficacy will be crucial for translating their potential into clinical applications.

References

Application Notes and Protocols: Aluminum Formate as a Heterogeneous Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and potential use of aluminum formate (B1220265), Al(HCOO)₃, as a heterogeneous catalyst in organic synthesis. While extensively studied for gas adsorption, its catalytic applications are an emerging area of interest.[1]

Introduction to Aluminum Formate as a Catalyst

This compound is a metal-organic framework (MOF) known for its straightforward synthesis from inexpensive starting materials.[1][2] Its structure contains Lewis acidic aluminum sites, which are hypothesized to be catalytically active.[1] The porous nature of activated this compound could provide accessible sites for catalysis, offering the benefits of a heterogeneous catalyst, including easy separation from the reaction mixture and potential for recyclability.[1]

Hypothesized Catalytic Mechanism: The Lewis acidic aluminum centers on the surface of activated this compound can coordinate with electron-rich atoms, such as the oxygen of a carbonyl group. This coordination polarizes the substrate, increasing its electrophilicity and making it more susceptible to nucleophilic attack.[1]

G cluster_catalyst This compound Catalyst Surface cluster_reactants Reactants cluster_products Products Al_site Lewis Acidic Al³⁺ Site Substrate Substrate (e.g., Carbonyl Compound) Al_site->Substrate Activation Substrate->Al_site Coordination Product Product Substrate->Product Transformation Nucleophile Nucleophile Nucleophile->Substrate Nucleophilic Attack Product->Al_site Desorption

Synthesis of this compound Catalyst

This compound can be reliably synthesized using two primary methods: a reflux method and a hydrothermal method.[2]

This method provides a high yield of polycrystalline this compound.[2]

Experimental Protocol:

  • Combine 1.2 g (0.015 mol) of aluminum hydroxide (B78521) (Al(OH)₃) and 100 mL of formic acid (~99%) in a 250 mL three-neck round-bottom flask equipped with a reflux condenser.[1][2][3]

  • Heat the mixture to reflux at 100°C (373 K) with continuous stirring for 48 hours.[1][2][3]

  • After cooling to room temperature, separate the resulting white solid from the excess formic acid by centrifugation.[1][2]

  • Wash the solid product thoroughly with a copious amount of ethanol (B145695).[1][2]

  • Collect the white solid by vacuum filtration and air-dry.[1][2] The as-synthesized material may contain guest molecules like CO₂, water, and formic acid.[2][4]

This method is suitable for obtaining single crystals of this compound.

Experimental Protocol:

  • Add 50 mg (0.234 mmol) of aluminum hydroxide and 7 mL of formic acid to a Teflon liner.

  • Stir the mixture at room temperature for 30 minutes to form a homogeneous suspension.[2]

  • Place the Teflon liner in a 23-mL Parr stainless steel autoclave and heat at 130°C (403 K) for 3 days.[2]

  • Allow the autoclave to cool slowly to room temperature.

  • Wash the resulting colorless cubic crystals with a copious amount of ethanol and separate them using vacuum filtration.[2]

Activation is necessary to remove guest molecules from the pores of the as-synthesized this compound to expose the catalytically active sites.[2]

Experimental Protocol:

  • Place the air-dried, as-synthesized this compound in a suitable vessel.

  • Heat the material at 150°C (423 K) for 24 hours under high vacuum or at 180°C (453 K) in air for 24 hours.[2] This yields the guest-free, porous this compound (ALF).

Table 1: Summary of this compound Synthesis Parameters

ParameterReflux MethodHydrothermal MethodReference
Reactants Aluminum hydroxide, Formic acidAluminum hydroxide, Formic acid[1][2]
Reaction Temp. 100°C (373 K)130°C (403 K)[1][2]
Reaction Time 48 hours3 days[1][2]
Product Yield ~95% (as-made)Not specified[2]
Activation Temp. 150°C (vacuum) or 180°C (air)150°C (vacuum) or 180°C (air)[2]
Activation Time 24 hours24 hours[2]

General Workflow for Heterogeneous Catalysis

The following workflow outlines the general procedure for utilizing a solid catalyst like this compound in a liquid-phase organic reaction.

G Reactants Reactants & Solvent Reaction_Setup Combine in Reaction Vessel Reactants->Reaction_Setup Catalyst Activated this compound Catalyst->Reaction_Setup Reaction Heat and Stir for Specified Time Reaction_Setup->Reaction Monitoring Monitor Progress (e.g., TLC, GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool and Separate Catalyst (Filtration/Centrifugation) Monitoring->Workup Complete Isolation Isolate Product (e.g., Evaporation, Extraction) Workup->Isolation Catalyst_Recovery Wash and Dry Catalyst for Reuse Workup->Catalyst_Recovery Purification Purify Product (e.g., Chromatography, Recrystallization) Isolation->Purification

Potential Catalytic Applications and Protocols

While specific literature on this compound as a catalyst for the following reactions is limited, its Lewis acidic nature suggests potential activity. The following protocols are adapted from standard procedures using other Lewis acid catalysts and should be considered as starting points for optimization.

A condensation reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group.

Proposed Protocol:

  • In a round-bottom flask, combine an aldehyde (1 mmol), an active methylene compound (e.g., malononitrile, 1.1 mmol), and activated this compound (5-10 mol%).

  • Add a suitable solvent (e.g., ethanol or toluene, 5 mL) or perform the reaction under solvent-free conditions.

  • Stir the mixture at a temperature ranging from room temperature to 80°C.

  • Monitor the reaction by Thin Layer Chromatography (TLC).[1]

  • Upon completion, add a solvent like ethyl acetate (B1210297) and filter to remove the catalyst.[1]

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.[1]

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified.[1]

The addition of an amine to an α,β-unsaturated carbonyl compound. Acidic alumina (B75360) has been shown to be an effective catalyst for this reaction.[5]

Proposed Protocol:

  • To a mixture of an α,β-unsaturated compound (1 mmol) and an amine (1 mmol), add activated this compound (10-20 mol%).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) under solvent-free conditions.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, add a solvent (e.g., dichloromethane), filter off the catalyst, and concentrate the filtrate to obtain the product.

  • Purify the product by column chromatography if necessary.

Synthesis of coumarins from a phenol (B47542) and a β-ketoester under acidic conditions. Strong Lewis acids like AlCl₃ are known to catalyze this reaction.[6][7]

Proposed Protocol:

  • In a round-bottom flask, mix a phenol (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1.1 mmol), and activated this compound (10-20 mol%).

  • Heat the solvent-free mixture to 80-120°C with stirring.[1]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and dissolve it in a suitable solvent (e.g., ethyl acetate).

  • Filter to remove the catalyst.

  • Wash the organic layer with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Formation of an ester from a carboxylic acid and an alcohol.

Proposed Protocol:

  • Combine a carboxylic acid (1 mmol), an alcohol (1.5-2 mmol), and activated this compound (5-10 mol%) in a round-bottom flask.

  • If necessary, add a solvent capable of azeotropic removal of water (e.g., toluene) and equip the flask with a Dean-Stark apparatus.

  • Reflux the mixture until TLC indicates the consumption of the carboxylic acid.

  • Cool the mixture, filter to remove the catalyst, and wash the catalyst with the solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the resulting ester by distillation or column chromatography.

Table 2: Proposed Conditions for Catalytic Reactions with this compound

ReactionSubstratesCatalyst Loading (mol%)TemperatureSolvent
Knoevenagel Condensation Aldehyde, Active Methylene Compound5-10RT - 80°CToluene, Ethanol, or Solvent-free
Aza-Michael Addition α,β-Unsaturated Carbonyl, Amine10-20RT - 60°CSolvent-free
Pechmann Condensation Phenol, β-Ketoester10-2080-120°CSolvent-free
Esterification Carboxylic Acid, Alcohol5-10RefluxToluene or Solvent-free

Safety and Handling

  • Aluminum Hydroxide: Handle with standard laboratory safety precautions.

  • Formic Acid: Corrosive and should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Activated this compound: A stable solid, but fine powders should be handled with care to avoid inhalation.

These protocols provide a foundation for exploring the catalytic potential of this compound. Researchers are encouraged to optimize reaction conditions for their specific substrates and applications.

References

Application Notes and Protocols: Aluminum Formate in Metal-Organic Framework (MOF) Synthesis for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of aluminum formate (B1220265) in the synthesis of aluminum-based Metal-Organic Frameworks (MOFs) and their subsequent application in drug delivery systems. Detailed protocols for the synthesis of key aluminum-based MOFs, their characterization, and methodologies for drug loading and release are presented.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a range of applications, including drug delivery.[1][2] Aluminum-based MOFs, in particular, are attractive due to the low cost, low toxicity, and abundance of aluminum.[3] Aluminum formate serves as a convenient and efficient aluminum source for the synthesis of various aluminum-based MOFs, offering a scalable and potentially more environmentally friendly route compared to other aluminum salts.[4] This document details the synthesis of several aluminum-based MOFs using aluminum precursors and their application in the controlled release of therapeutic agents such as doxorubicin (B1662922) and ibuprofen (B1674241).

Key Aluminum-Based MOFs and their Physicochemical Properties

Several aluminum-based MOFs have been synthesized and explored for drug delivery applications. The choice of MOF influences properties such as pore size, surface area, and drug loading capacity.

MOF NameLigandBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (Å)
ALF (this compound) Formate~588-Small Cavities: ~4.1, Large Cavities: ~4.6
CAU-10-H Isophthalic acid~573 - 580-4.0 x 7.0
MIL-53(Al) Terephthalic acid~1000 - 1588~0.65~6.5
Al-Fumarate Fumaric acid~874--

Table 1: Physicochemical Properties of Selected Aluminum-Based MOFs. The data presented is a range compiled from various literature sources. Actual values can vary based on the specific synthesis conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound (ALF) MOF

This protocol describes a reflux-based synthesis of the this compound (ALF) MOF.[1][5]

Materials:

  • Aluminum hydroxide (B78521) (Al(OH)₃)

  • Formic acid (HCOOH, ~99%)

  • Ethanol

  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Centrifuge

  • Vacuum filtration apparatus

Procedure:

  • In the 250 mL three-neck round-bottom flask, combine 1.2 g (0.015 mol) of aluminum hydroxide with 100 mL of formic acid.

  • Heat the mixture to reflux at 100°C (373 K) with continuous stirring.

  • Maintain the reflux for 48 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Separate the resulting white solid from the excess formic acid by centrifugation.

  • Wash the solid product thoroughly with a copious amount of ethanol.

  • Collect the white solid by vacuum filtration.

  • To activate the MOF and remove guest molecules, heat the as-synthesized material at 150°C under high vacuum for 24 hours or in air at 180°C for 24 hours.[1][5]

Protocol 2: Synthesis of CAU-10-H MOF

This protocol details the hydrothermal synthesis of CAU-10-H.[6]

Materials:

  • Aluminum sulfate (B86663) octadecahydrate (Al₂(SO₄)₃·18H₂O)

  • Isophthalic acid (1,3-benzenedicarboxylic acid)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

  • Beakers

  • Teflon-lined autoclave

Procedure:

  • Solution 1: Dissolve 3.6 g (0.090 mol) of sodium hydroxide in 90 mL of deionized water in a 200 mL beaker. Subsequently, add 7.476 g (0.045 mol) of isophthalic acid to the solution and dissolve at 35°C for 3 hours.[6]

  • Solution 2: In a separate 100 mL beaker, dissolve 11.263 g (0.017 mol) of aluminum sulfate octadecahydrate in 33.75 mL of deionized water.[6]

  • Mix Solution 1 and Solution 2 and transfer the resulting mixture to a Teflon-lined autoclave.

  • Heat the autoclave in an oven at 135°C for 12 hours.

  • After cooling, collect the product by centrifugation and wash thoroughly with deionized water and then ethanol.

  • Dry the final product in a vacuum oven.

Protocol 3: Drug Loading into Aluminum-Based MOFs (Example: Doxorubicin)

This protocol describes a general procedure for loading the anticancer drug doxorubicin (DOX) into aluminum-based MOFs.[7]

Materials:

  • Activated aluminum-based MOF (e.g., MIL-53(Al))

  • Doxorubicin hydrochloride (DOX)

  • Deionized water or appropriate buffer solution (e.g., Phosphate-Buffered Saline, PBS)

  • Magnetic stirrer

  • Centrifuge

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of DOX in deionized water or PBS at a desired concentration (e.g., 1 mg/mL).

  • Disperse a known amount of the activated MOF (e.g., 15 mg) in a specific volume of the DOX solution (e.g., 5 mL).

  • Stir the mixture at room temperature in the dark for 24 hours to allow for drug encapsulation.

  • After incubation, centrifuge the suspension to separate the drug-loaded MOF from the supernatant.

  • Carefully collect the supernatant and measure the concentration of free DOX using a UV-Vis spectrophotometer at its maximum absorbance wavelength (~480 nm) to determine the amount of encapsulated drug.

  • Wash the drug-loaded MOF with fresh solvent to remove any surface-adsorbed drug and dry under vacuum.

Calculation of Drug Loading:

  • Drug Loading Capacity (%) = (Mass of loaded drug / Mass of MOF) x 100

  • Encapsulation Efficiency (%) = (Mass of loaded drug / Initial mass of drug) x 100

Drug Delivery Applications and Performance

Aluminum-based MOFs have shown significant promise for the controlled delivery of various drugs. The high surface area and porous nature of these materials allow for high drug loading capacities.

MOFDrugDrug Loading Capacity (wt%)Release ConditionsKey Findings
MIL-53(Al) Doxorubicin~40%PBS (pH 7.4 and 5.3), 37°CSustained release, enhanced by microwave irradiation.
MgFe₂O₄@MIL-53(Al) Tetracycline88%pH 7.4 and 5.075-83% release within 3 days, pH-responsive.[8]
ZIF-8 (a related MOF) 5-Fluorouracilup to 60%PBS (pH 7.4 and 5.0)Faster release at lower pH, demonstrating pH-responsiveness.[9]
MOF with Cyclodextrin Ibuprofen-in vivo (mouse model)Half-life doubled compared to conventional ibuprofen salts.[10]

Table 2: Drug Loading and Release Performance of Selected MOFs.

Visualizing the Workflow and Mechanisms

MOF Synthesis and Drug Loading Workflow

The following diagram illustrates the general workflow from MOF synthesis to the preparation of a drug-loaded formulation.

MOF_Synthesis_Drug_Loading cluster_synthesis MOF Synthesis cluster_activation Activation cluster_drug_loading Drug Loading Metal_Precursor This compound Synthesis Synthesis (e.g., Solvothermal, Reflux) Metal_Precursor->Synthesis Organic_Linker Organic Linker Organic_Linker->Synthesis Solvent Solvent Solvent->Synthesis As_Synthesized_MOF As-Synthesized MOF Synthesis->As_Synthesized_MOF Activation Activation (Heating/Vacuum) As_Synthesized_MOF->Activation Activated_MOF Activated MOF Activation->Activated_MOF Loading Drug Loading (Incubation) Activated_MOF->Loading Drug_Molecule Drug Molecule Drug_Molecule->Loading Drug_Loaded_MOF Drug-Loaded MOF Loading->Drug_Loaded_MOF

General workflow for MOF synthesis and drug loading.
pH-Responsive Drug Release Mechanism

A key advantage of many aluminum-based MOFs for drug delivery is their pH-responsive behavior. The acidic microenvironment of tumor tissues or inflammatory sites can trigger the release of the encapsulated drug.[11][12]

pH_Responsive_Release cluster_physiological Physiological pH (7.4) cluster_acidic Acidic Environment (e.g., Tumor, pH < 6.5) Stable_MOF Drug-Loaded MOF (Stable Structure) Slow_Release Minimal Drug Release Stable_MOF->Slow_Release Protonation Protonation of Organic Linkers Bond_Cleavage Coordination Bond Cleavage Protonation->Bond_Cleavage MOF_Degradation MOF Structure Degradation Bond_Cleavage->MOF_Degradation Drug_Release Accelerated Drug Release MOF_Degradation->Drug_Release Start Drug-Loaded MOF in Body Start->Stable_MOF Start->Protonation

Mechanism of pH-responsive drug release from an Al-MOF.

Characterization of Aluminum-Based MOFs

Thorough characterization is essential to ensure the synthesis of the desired MOF structure and to understand its properties for drug delivery.

  • Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOF.[9]

  • Scanning Electron Microscopy (SEM): To visualize the morphology and particle size of the MOF crystals.[9]

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOF and to confirm the removal of solvent molecules after activation.[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the MOF and to confirm the coordination of the organic linker to the metal center.

  • Nitrogen Adsorption-Desorption Isotherms (BET analysis): To determine the specific surface area and pore size distribution of the MOF, which are critical for drug loading capacity.[13]

Conclusion and Future Perspectives

This compound is a valuable precursor for the synthesis of various aluminum-based MOFs with significant potential in drug delivery. The resulting frameworks exhibit high stability, large surface areas, and tunable porosity, making them effective carriers for a range of therapeutic agents. The inherent pH-sensitivity of many of these MOFs allows for targeted drug release in acidic environments characteristic of diseased tissues, which can enhance therapeutic efficacy and reduce side effects.[14]

Future research should focus on in-depth in vivo studies to evaluate the biocompatibility and therapeutic efficacy of drug-loaded MOFs synthesized from this compound.[5] Further exploration into surface functionalization of these MOFs could lead to enhanced targeting capabilities and improved pharmacokinetic profiles. The scalability and cost-effectiveness of using this compound as a precursor position these materials for potential clinical translation and commercialization in advanced drug delivery systems.[4]

References

Application Notes and Protocols for CO2 Capture Using Aluminum Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum formate (B1220265), Al(HCOO)₃ (ALF), is a metal-organic framework (MOF) that has demonstrated significant potential for carbon dioxide (CO₂) capture.[1][2][3] Its primary advantages lie in its simple composition from earth-abundant materials—aluminum hydroxide (B78521) and formic acid—making it a cost-effective and scalable option for post-combustion CO₂ capture.[1][2][3][4] ALF exhibits high selectivity for CO₂ over nitrogen (N₂), a crucial characteristic for capturing CO₂ from flue gas streams, which are predominantly composed of nitrogen.[1][3] This document provides detailed experimental protocols for the synthesis of ALF and its application in CO₂ capture, along with a summary of its performance data.

Data Presentation

The CO₂ capture performance of aluminum formate is summarized in the tables below. These values are derived from gas adsorption and breakthrough measurements.

ParameterValueConditionsReference
CO₂ Uptake 0.80(1) mmol/g323 K, 15/85 CO₂/N₂ mixed gas[1]
CO₂/N₂ Selectivity 75(21)323 K, 15/85 CO₂/N₂ mixed gas[1]
Brunauer-Emmett-Teller (BET) Surface Area 588 ± 8 m²/g-[1][3]
ConditionCO₂ Capture CapacityNotesReference
Dry Conditions HighEffective separation of CO₂ from N₂.[1][3]
Wet Conditions Reduced CapacityALF is sensitive to moisture, which can lead to a decrease in performance. A drying step for the flue gas may be required for optimal performance.[1][5][1]

Experimental Protocols

I. Synthesis of this compound (ALF)

This protocol describes the reflux synthesis method for producing ALF powder.

Materials:

  • Aluminum hydroxide (Al(OH)₃)

  • Formic acid (HCOOH)

  • Ethanol

  • 250-ml three-neck round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Centrifuge

  • Vacuum filtration apparatus

Procedure:

  • Combine 1.2 g (0.015 mol) of aluminum hydroxide with 100 ml of formic acid in a 250-ml three-neck round-bottom flask.[3]

  • Set up the flask for reflux and heat the mixture to 100°C (373 K) for 48 hours.[3]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Separate the solid product from the excess formic acid by centrifugation.[3]

  • Wash the white solid product thoroughly with a copious amount of ethanol.[3]

  • Collect the product by vacuum filtration.[3]

  • Air-dry the sample to obtain the final product, referred to as as-made Al(HCOO)₃. The yield is typically around 95%.[3]

II. Activation of this compound

Activation is necessary to remove guest molecules from the pores of the as-made ALF.

Procedure:

  • Vacuum Activation: Heat the as-made Al(HCOO)₃ in a vacuum oven at a temperature between 373 and 403 K.

  • Thermal Activation: Alternatively, heat the material to approximately 473 K in air at ambient pressure.[3]

III. CO₂ Capture Experimental Setup: Breakthrough Measurements

This protocol outlines the procedure for evaluating the CO₂ capture performance of ALF using a custom-built breakthrough apparatus.

Equipment:

  • Gas cylinders: Ar (99.95%), 15/85 CO₂/N₂ mixed gas, N₂ (99.95%), He (99.95%)

  • Stainless-steel column (4 cm long, 0.3 cm internal diameter)

  • Metal mesh and cotton wool

  • Glass fiber heating tape

  • Mass flow controllers

  • Gas analyzer (e.g., mass spectrometer)

Procedure:

  • Pack the stainless-steel column with the activated ALF powder. Place metal mesh and cotton wool at both ends of the column to prevent the powder from contaminating the system.[1][3]

  • Use a glass fiber heating tape to control the temperature of the column for activation, regeneration, and the breakthrough experiment.[1][3]

  • Activation/Regeneration: Before the experiment, activate the packed column by heating it under a flow of inert gas (e.g., Ar or He) to remove any adsorbed species. A typical degassing temperature is 353 K.[1]

  • Adsorption:

    • Set the column temperature to the desired experimental temperature (e.g., 323 K).[1]

    • Introduce the 15/85 CO₂/N₂ mixed gas stream through the column at a controlled flow rate.

    • Continuously monitor the composition of the gas exiting the column using a gas analyzer.

  • Breakthrough: The breakthrough point is reached when the concentration of CO₂ at the outlet starts to increase significantly, indicating that the adsorbent is becoming saturated.

  • Data Analysis: The breakthrough curve (a plot of outlet CO₂ concentration versus time) is used to calculate the CO₂ uptake capacity of the material.[1]

IV. Regeneration of this compound

ALF can be regenerated for multiple cycles of CO₂ capture.

Procedure:

  • After CO₂ saturation, stop the flow of the mixed gas.

  • Purge the column with an inert gas (e.g., N₂ or Ar).

  • Increase the temperature of the column to the degassing temperature (e.g., 353 K) to release the adsorbed CO₂.[1]

  • Cool the column back to the adsorption temperature for the next cycle. Thermogravimetric analysis has shown stable performance for at least 130 cycles with degassing at 353 K and adsorption at 313 K.[1][3]

Visualizations

Experimental_Workflow cluster_synthesis I. Synthesis & Activation cluster_capture II. CO2 Capture & Regeneration s1 Reflux Synthesis (Aluminum Hydroxide + Formic Acid) s2 Washing & Drying s1->s2 s3 Activation (Heating under vacuum or air) s2->s3 c1 Packing Column with Activated ALF s3->c1 c2 Adsorption (Flowing CO2/N2 gas mixture) c1->c2 c3 Breakthrough Analysis c2->c3 c4 Regeneration (Heating under inert gas) c3->c4 c4->c2 Reuse

Caption: Experimental workflow for CO2 capture using this compound.

Logical_Relationship cluster_properties Material Properties cluster_process Process Considerations p1 Cost-Effective & Scalable (Earth-abundant precursors) pc1 Post-Combustion CO2 Capture p1->pc1 Enables p2 High CO2/N2 Selectivity p2->pc1 Key for p3 Moisture Sensitivity pc2 Requires Flue Gas Drying p3->pc2 Necessitates pc3 Simple Regeneration pc1->pc3 Requires

Caption: Logical relationships in ALF-based CO2 capture.

References

Application Notes and Protocols for Gas Adsorption Measurements on Aluminum Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting gas adsorption measurements on aluminum formate (B1220265) (ALF), a microporous metal-organic framework (MOF). The following procedures are intended to ensure accurate and reproducible determination of surface area, pore volume, and gas uptake properties, which are critical for applications in gas separation, storage, and catalysis.

Quantitative Data Summary

The following tables summarize key quantitative data for aluminum formate based on gas adsorption measurements. These values can be used as a benchmark for experimental results.

Table 1: Surface Area and Porosity Data for this compound

ParameterValueAnalysis GasNotes
BET Surface Area588 ± 8 m²/g[1][2]Nitrogen (N₂)Determined from N₂ adsorption isotherm at 77 K.
Small Cavity (SC) Pore Volume43 ± 3 ų[1][3]-Calculated from crystal structure data.[1][3]
Large Cavity (LC) Pore Volume79 ± 9 ų[1][3]-Calculated from crystal structure data.[1][3]

Table 2: Carbon Dioxide (CO₂) Adsorption Data for this compound

Temperature (K)PressureCO₂ Uptake (mmol/g)CO₂/N₂ SelectivityNotes
2981 bar~3.9[4]368 (for 15/85 CO₂/N₂ mixture)[4]ALF shows negligible N₂ adsorption at this temperature.[1][3]
313---Used for TGA cycling studies for CO₂ adsorption.[1]
3231 bar-75 ± 21 (from breakthrough experiments)[1]Favorable temperature for CO₂ adsorption kinetics.[1]

Table 3: Water (H₂O) Vapor Sorption Data for this compound

Temperature (K)Carrier GasObservations
303CO₂Stable up to 90% relative humidity.[1][3]
313CO₂~2% mass loss observed.[1][3]
323CO₂~2% mass loss observed.[1][3]

Experimental Workflow

The overall workflow for gas adsorption measurement on this compound is depicted below. This process ensures the material is properly prepared and analyzed to yield reliable data.

Gas Adsorption Workflow for this compound synthesis Synthesis of This compound weighing1 Initial Weighing synthesis->weighing1 As-synthesized sample activation Activation (Degassing) weighing2 Final Weighing activation->weighing2 Activated sample weighing1->activation ~100 mg of sample instrument_setup Instrument Setup (e.g., Micromeritics 3-FLEX) weighing2->instrument_setup analysis Isotherm Measurement (e.g., N₂ at 77 K) instrument_setup->analysis data_analysis Data Analysis (BET, pore size, etc.) analysis->data_analysis Isotherm data reporting Reporting Results data_analysis->reporting

Experimental workflow for gas adsorption measurements on this compound.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the gas adsorption analysis of this compound.

Material Synthesis

A common method for synthesizing this compound involves the reaction of aluminum hydroxide (B78521) with formic acid.[1][3]

  • Combine aluminum hydroxide and formic acid in a round-bottom flask.

  • Reflux the mixture at approximately 100°C (373 K) for 48 hours.[3]

  • After the reaction, separate the solid product from the excess formic acid via centrifugation.

  • Wash the resulting white solid with ethanol (B145695) and collect it by vacuum filtration.

Sample Activation (Degassing)

Proper activation is crucial to remove guest molecules (e.g., water, solvents) from the pores of the this compound, making the surface accessible for gas adsorption.

  • Sample Weighing (Initial): Accurately weigh an appropriate amount of the as-synthesized this compound (typically 50-150 mg) into a pre-weighed analysis tube.

  • Degassing Procedure:

    • Attach the sample tube to the degassing port of a gas adsorption analyzer (e.g., Micromeritics 3-FLEX with a SmartVac Degasser).

    • Heat the sample under vacuum. A typical activation protocol is to heat in a vacuum between 373 K and 403 K.[3] Alternatively, heating up to approximately 473 K in air can be performed.[3] For CO₂ adsorption studies, degassing can also be conducted at 353 K.[1]

    • Maintain the activation temperature for several hours (e.g., 6-12 hours) until the outgas rate is sufficiently low (e.g., < 5 µmHg/min).

  • Sample Weighing (Final): After cooling the sample to room temperature under vacuum, weigh the tube again to determine the exact mass of the activated sample.

Nitrogen Adsorption Isotherm Measurement (for BET Surface Area)

This procedure is performed to determine the surface area and porosity of the activated this compound.

  • Instrument Setup:

    • Use a high-precision gas adsorption analyzer, such as a Micromeritics 3-FLEX.[2]

    • Ensure the instrument is properly calibrated and that high-purity nitrogen gas is used as the adsorbate.

  • Analysis:

    • Transfer the sealed analysis tube containing the activated sample to the analysis port of the instrument.

    • Place a dewar filled with liquid nitrogen (77 K) around the sample tube.

    • Initiate the analysis program to measure the nitrogen adsorption and desorption isotherm. A typical analysis will involve dosing known amounts of nitrogen gas into the sample tube and measuring the equilibrium pressure.

    • Collect at least 40-50 data points in the relative pressure (P/P₀) range of 10⁻⁶ to 1.0 for a detailed isotherm.

Carbon Dioxide Adsorption Isotherm Measurement

This protocol is used to assess the CO₂ capture performance of this compound.

  • Instrument Setup:

    • Use a gas adsorption analyzer capable of measurements at various temperatures.

    • Use high-purity carbon dioxide as the adsorbate.

  • Analysis:

    • Follow the same sample transfer procedure as for the nitrogen isotherm measurement.

    • Set the desired analysis temperature, for example, 273 K, 298 K, or 323 K.[1][3] A water bath or cryostat may be required to maintain the temperature.

    • Measure the CO₂ adsorption isotherm by dosing the gas in increments up to a final pressure of approximately 1 bar.

Data Analysis

  • BET Surface Area:

    • Apply the Brunauer-Emmett-Teller (BET) theory to the nitrogen adsorption isotherm data in the appropriate relative pressure range (typically 0.05 to 0.35 for mesoporous materials, but a narrower, lower pressure range may be more suitable for microporous MOFs).

  • Pore Size and Volume:

    • The total pore volume can be estimated from the amount of gas adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).

    • Pore size distribution can be calculated using methods such as Density Functional Theory (DFT) or Horvath-Kawazoe (HK) for microporous materials.

  • CO₂ Uptake and Selectivity:

    • The CO₂ adsorption capacity is determined from the amount of CO₂ adsorbed at a specific temperature and pressure (e.g., 298 K and 1 bar).

    • CO₂/N₂ selectivity can be calculated using Ideal Adsorbed Solution Theory (IAST) from the single-component CO₂ and N₂ isotherms.[1]

Concluding Remarks

This application note provides a comprehensive protocol for the gas adsorption analysis of this compound. Adherence to these procedures will enable researchers to obtain high-quality, reproducible data for material characterization and performance evaluation in various applications. It is important to note that this compound's sensitivity to moisture at elevated temperatures should be considered when designing experiments and interpreting results.[1][3]

References

Application Notes and Protocols: Jar Test Procedure for Aluminum Formate as a Coagulant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coagulation is a critical process in water and wastewater treatment, essential for the removal of suspended and colloidal particles that cause turbidity. Aluminum formate (B1220265), Al(HCOO)₃, is an emerging coagulant that offers potential advantages, including high charge neutralization capacity. This document provides a detailed protocol for conducting a jar test to determine the optimal dosage of aluminum formate for effective turbidity removal. The jar test is a bench-scale simulation of the coagulation and flocculation processes in a water treatment plant, allowing for the systematic evaluation of coagulant performance under various conditions.

Materials and Apparatus

  • This compound: Solid, crystalline powder.

  • Raw Water Sample: The water to be treated.

  • Jar Testing Apparatus: A multi-paddle stirrer with variable speed control, equipped with multiple beakers (typically 1-liter or 2-liter capacity).

  • pH Meter: Calibrated for accurate pH measurements.

  • Turbidimeter: To measure the turbidity of water samples in Nephelometric Turbidity Units (NTU).

  • Analytical Balance: For accurate weighing of this compound.

  • Volumetric Flasks and Pipettes: For preparation of stock solutions and accurate dosing.

  • Beakers and Graduated Cylinders: Standard laboratory glassware.

  • Stopwatch or Timer

  • Acids and Bases (e.g., 0.1M HCl, 0.1M NaOH): For pH adjustment.

Experimental Protocols

Preparation of this compound Stock Solution (1 g/L)

A stock solution of this compound is prepared to facilitate accurate dosing during the jar test.

  • Accurately weigh 1.0 gram of solid this compound using an analytical balance.

  • Transfer the weighed this compound into a 1-liter volumetric flask.

  • Add approximately 500 mL of distilled water to the flask and dissolve the this compound by swirling. The use of hot water can aid in dissolution.[1]

  • Once dissolved, bring the volume up to the 1-liter mark with distilled water.

  • This results in a 1 g/L (or 1000 mg/L) stock solution. Each 1 mL of this stock solution added to 1 liter of raw water will result in a dosage of 1 mg/L.[2]

Jar Test Procedure

The jar test procedure is designed to determine the optimal coagulant dosage and pH for turbidity removal.

  • Sample Preparation: Fill a series of six beakers with 1 liter of the raw water sample.[3]

  • Initial Measurements: Before adding the coagulant, measure and record the initial pH and turbidity of the raw water in one of the beakers.

  • pH Adjustment (Optional but Recommended): For aluminum-based coagulants, the optimal pH for coagulation is typically between 6.0 and 7.5.[4][5] If the raw water pH is outside this range, adjust the pH of each beaker using dilute acid or base.

  • Coagulant Dosing: Place the beakers in the jar testing apparatus. While the paddles are stirring, add varying dosages of the this compound stock solution to each beaker using a pipette. A typical dosage range to test for a moderately turbid water might be 5, 10, 15, 20, 25, and 30 mg/L. One beaker should be a control with no coagulant added.[3]

  • Rapid Mix: Immediately after adding the coagulant, stir the samples at a high speed (e.g., 100-300 rpm) for 1 to 3 minutes.[6] This rapid mix ensures the complete dispersion of the coagulant throughout the water.

  • Slow Mix (Flocculation): Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for 15 to 20 minutes.[7] This gentle mixing promotes the formation of larger, heavier flocs as the destabilized particles collide and agglomerate.

  • Settling (Sedimentation): Stop the stirrers and allow the flocs to settle for a predetermined period, typically 15 to 30 minutes.[2]

  • Final Measurements: After the settling period, carefully draw a sample from the top portion of each beaker without disturbing the settled floc. Measure and record the final turbidity and final pH of each sample.

  • Observation: Throughout the slow mix and settling phases, visually observe and record the characteristics of the floc in each beaker (e.g., size, density, settling rate).

Data Presentation

The quantitative data from the jar test should be summarized in a clear and structured table to facilitate comparison and determination of the optimal dosage.

Table 1: Jar Test Results for this compound Coagulation

Beaker No.This compound Dosage (mg/L)Initial pHFinal pHInitial Turbidity (NTU)Final Turbidity (NTU)Turbidity Removal (%)Floc Characteristics (Visual Observation)
1 (Control)07.27.150484%No visible floc
257.26.9502550%Small, fine floc, slow settling
3107.26.7501276%Medium-sized floc, moderate settling
4157.26.550590%Large, well-formed floc, good settling
5207.26.350786%Large floc, but some remain suspended
6257.26.1501080%Floc appears to be breaking up

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the raw water quality.

Diagrams

Jar_Test_Workflow cluster_prep Preparation cluster_procedure Jar Test Procedure cluster_analysis Analysis RawWater Raw Water Sample Dosing Coagulant Dosing RawWater->Dosing StockSolution This compound Stock Solution StockSolution->Dosing RapidMix Rapid Mix (1-3 min) Dosing->RapidMix SlowMix Slow Mix (15-20 min) RapidMix->SlowMix Settling Settling (15-30 min) SlowMix->Settling Measurement Measure Final Turbidity & pH Settling->Measurement OptimalDosage Determine Optimal Dosage Measurement->OptimalDosage

Caption: Experimental workflow for the jar test procedure.

Logical_Relationships cluster_inputs Input Variables cluster_process Coagulation-Flocculation Process cluster_outputs Output Parameters CoagulantDosage Coagulant Dosage ChargeNeutralization Charge Neutralization CoagulantDosage->ChargeNeutralization pH pH pH->ChargeNeutralization RawWaterQuality Raw Water Quality (e.g., Turbidity, Alkalinity) RawWaterQuality->ChargeNeutralization FlocFormation Floc Formation ChargeNeutralization->FlocFormation SettlingEfficiency Settling Efficiency FlocFormation->SettlingEfficiency FlocSize Floc Size & Density FlocFormation->FlocSize FinalTurbidity Final Turbidity SettlingEfficiency->FinalTurbidity

Caption: Logical relationships of jar test parameters.

References

Application Notes and Protocols for Hydrogen Storage Experiments using Aluminum Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum formate (B1220265), Al(HCOO)₃ (ALF), is a metal-organic framework (MOF) that has demonstrated significant potential for hydrogen storage applications. Its notable characteristics include a high affinity for hydrogen at non-cryogenic temperatures and low pressures, making it a compelling material for stationary and mobile hydrogen storage solutions. ALF is synthesized from readily available and inexpensive precursors, enhancing its appeal for large-scale applications.

These application notes provide a comprehensive overview of the experimental protocols for the synthesis, activation, and characterization of aluminum formate for hydrogen storage studies. The subsequent sections detail the necessary procedures to evaluate its performance as a hydrogen storage material.

Data Presentation

The hydrogen storage capacity of this compound is influenced by temperature and pressure. The following tables summarize the quantitative data for gravimetric and volumetric hydrogen uptake at various conditions.

Table 1: Gravimetric Hydrogen Storage Capacity of this compound

Temperature (K)Pressure (bar)Gravimetric Capacity (g H₂/kg ALF)
12025~11
16090~10
296-Negligible

Table 2: Volumetric Hydrogen Storage Density of this compound

Temperature (K)Pressure (bar)Volumetric Density (g H₂/L)
12050>30
16090~30

Table 3: Thermodynamic and Material Properties of this compound

PropertyValue
Experimental Heat of Adsorption~8.6 kJ/mol
Crystal StructureReO₃-type
Air StabilityStable
PelletizationWithstands pelletization

Experimental Protocols

Synthesis of this compound (ALF)

Two primary methods for the synthesis of ALF are the reflux and hydrothermal methods.

1.1 Reflux Synthesis of "as-made" Al(HCOO)₃

This method produces ALF on a larger scale.

  • Reagents:

  • Procedure:

    • In a round-bottom flask equipped with a condenser, suspend aluminum hydroxide in an excess of formic acid.

    • Heat the mixture to reflux with vigorous stirring.

    • Maintain the reflux for approximately 24 hours.

    • Allow the mixture to cool to room temperature.

    • Collect the resulting white crystalline powder by vacuum filtration.

    • Wash the product copiously with ethanol (B145695) to remove unreacted formic acid.

    • Dry the "as-made" Al(HCOO)₃ product in air.

1.2 Hydrothermal Synthesis of Al(HCOO)₃ Single Crystals

This method is suitable for obtaining single crystals for structural analysis.

  • Reagents:

    • Aluminum hydroxide (Al(OH)₃)

    • Formic acid (HCOOH, ~98-100%)

  • Procedure:

    • Add aluminum hydroxide and formic acid to a Teflon liner and stir at room temperature for 30 minutes to form a homogeneous suspension.[1]

    • Place the Teflon liner into a stainless-steel autoclave.[1]

    • Heat the autoclave to 130°C for 3 days.[1]

    • Slowly cool the autoclave to room temperature.[1]

    • Collect the resulting colorless crystals by filtration.

    • Wash the crystals with ethanol and air dry.

Activation of this compound

Activation is a critical step to remove guest molecules (e.g., water, formic acid) from the pores of the "as-made" ALF to make it suitable for gas adsorption.

  • Procedure:

    • Place the "as-made" Al(HCOO)₃ powder in a sample tube suitable for vacuum and heat.

    • Heat the sample under high vacuum (e.g., 1 × 10⁻⁴ mmHg) at a temperature of 150-180°C.

    • Maintain these conditions for at least 12-24 hours to ensure complete removal of guest molecules, yielding the activated, guest-free ALF.[1][2]

Hydrogen Adsorption/Desorption Isotherm Measurements

These measurements are performed to determine the hydrogen storage capacity of the activated ALF. A volumetric method using a Sieverts-type apparatus is commonly employed.

  • Apparatus: High-pressure volumetric analyzer (e.g., Micromeritics HPVA II).[3]

  • Procedure:

    • Sample Preparation:

      • Weigh approximately 0.3-0.9 g of activated ALF and load it into the sample tube of the volumetric analyzer.[3]

      • Perform an in-situ activation of the sample under vacuum and heat as described in the activation protocol to remove any adsorbed atmospheric gases.

    • Free Space Determination:

      • Measure the free space (dead volume) of the sample tube at both room temperature and the analysis temperature (e.g., 77 K, 120 K, 160 K) using helium gas, which is assumed not to be adsorbed.

    • Isotherm Measurement:

      • Evacuate the sample tube to a high vacuum.

      • Cool the sample to the desired analysis temperature (e.g., 120 K or 160 K).

      • Introduce a known amount of high-purity hydrogen gas into the sample tube in incremental doses.

      • Allow the system to equilibrate after each dose until the pressure stabilizes, indicating that adsorption is complete.

      • Record the equilibrium pressure and the amount of gas adsorbed at each step.

      • Continue this process up to the desired maximum pressure (e.g., 100 bar).

      • To measure the desorption isotherm, incrementally decrease the pressure and measure the amount of gas remaining in the sample at each equilibrium point.

    • Data Analysis:

      • The instrument software calculates the amount of hydrogen adsorbed at each pressure point, accounting for the free space volume and the non-ideal behavior of hydrogen gas.

      • The results are typically plotted as the amount of H₂ adsorbed (in mmol/g or wt%) versus pressure (in bar).

      • Gravimetric capacity is expressed as the weight percentage of hydrogen adsorbed relative to the mass of the ALF sample.

      • Volumetric capacity is calculated by multiplying the gravimetric capacity by the density of the ALF material.

In-situ Neutron Powder Diffraction

This technique allows for the direct observation of hydrogen adsorption sites within the ALF crystal structure.

  • Apparatus: A high-resolution neutron powder diffractometer (e.g., POWGEN at Oak Ridge National Laboratory).[4]

  • Procedure:

    • Load an activated sample of ALF into a sample can suitable for in-situ gas dosing and cryogenic temperatures.

    • Collect a neutron diffraction pattern of the activated, "empty" ALF.

    • Introduce deuterium (B1214612) gas (D₂) at various pressures (e.g., 10 bar, 20 bar, 50 bar, 90 bar) into the sample can while maintaining a constant temperature (e.g., 160 K).[4] Deuterium is used instead of hydrogen due to its lower incoherent scattering cross-section, which results in better quality diffraction data.

    • Collect neutron diffraction patterns at each D₂ pressure.

    • Analyze the diffraction data using Rietveld refinement to determine the crystallographic positions and occupancies of the D₂ molecules within the ALF framework.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_activation Activation cluster_characterization Characterization & Evaluation cluster_data Data Analysis Synthesis Synthesis of 'as-made' ALF (Reflux or Hydrothermal) Activation Activation (Heating under Vacuum) Synthesis->Activation H2_Sorption Hydrogen Adsorption/ Desorption Isotherms Activation->H2_Sorption NPD In-situ Neutron Powder Diffraction Activation->NPD Gravimetric Gravimetric Capacity (wt%) H2_Sorption->Gravimetric Volumetric Volumetric Capacity (g/L) H2_Sorption->Volumetric Adsorption_Sites Adsorption Site Identification NPD->Adsorption_Sites

Caption: Experimental workflow for ALF synthesis and H₂ storage evaluation.

Hydrogen_Storage_Mechanism ALF Activated ALF (Porous Framework) Adsorbed_H2 Adsorbed H₂ (within pores) ALF->Adsorbed_H2 H2_gas H₂ Gas H2_gas->ALF Physisorption (Pressure/Temperature Swing) Adsorbed_H2->H2_gas Desorption

Caption: Physisorption mechanism of hydrogen storage in this compound.

References

Application Notes and Protocols for Molecular Layer Deposition of Aluminum Formate Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the deposition of aluminum formate (B1220265) (Al(HCOO)₃) thin films using Molecular Layer Deposition (MLD). This technique allows for the growth of highly conformal, organic-inorganic hybrid films with precise thickness control at the atomic level. Aluminum formate films, a type of metal-organic framework (MOF), are of particular interest for applications such as selective CO₂ capture.[1][2][3]

Overview of this compound MLD

Molecular Layer Deposition is a vapor phase thin film deposition technique that relies on sequential, self-limiting surface reactions.[4] For the synthesis of this compound films, trimethylaluminum (B3029685) (TMA) and formic acid (HCOOH) are used as precursors. The process involves alternating pulses of these precursors into a reaction chamber, separated by purge steps with an inert gas. This cycle is repeated to grow the film layer by layer. The resulting films are initially amorphous and can be converted to a crystalline structure through a post-deposition vapor-phase activation step.[2][3]

Key Applications

The primary application explored for MLD-grown this compound films is in selective carbon dioxide capture.[1][2][3] The microporous structure of the this compound MOF allows it to selectively adsorb CO₂ molecules while excluding larger molecules like nitrogen.[2][3] This makes it a promising material for next-generation separation devices. The ability to deposit these films conformally on high-aspect-ratio structures further enhances their utility in microelectronics and sensor applications.

Experimental Protocols

Substrate Preparation

Proper substrate preparation is crucial for achieving uniform and adherent films. The following protocol is a general guideline and may be adapted for specific substrate materials.

Materials:

  • Substrates (e.g., silicon wafers, quartz crystal microbalance sensors)

  • Deionized (DI) water

  • Acetone (B3395972) (semiconductor grade)

  • Isopropanol (B130326) (IPA, semiconductor grade)

  • Nitrogen gas (high purity)

  • Plasma cleaner (optional)

Protocol:

  • Place the substrates in a beaker and sonicate in acetone for 10-15 minutes to remove organic residues.

  • Rinse the substrates thoroughly with DI water.

  • Sonicate the substrates in isopropanol for 10-15 minutes.

  • Rinse the substrates again with DI water.

  • Dry the substrates under a stream of high-purity nitrogen gas.

  • For enhanced cleaning and surface activation, an optional oxygen plasma treatment can be performed for 2-3 minutes.[5]

  • Store the cleaned substrates in a clean, dry environment before loading them into the MLD reactor.

Molecular Layer Deposition of this compound

This protocol is based on established literature for the MLD of this compound films.[2][3]

Equipment:

  • ALD/MLD Reactor (e.g., Picosun R200)[1]

  • Trimethylaluminum (TMA) precursor with appropriate delivery system

  • Formic acid (HCOOH) precursor with appropriate delivery system

  • High-purity nitrogen gas source

Deposition Parameters:

ParameterValueReference
Deposition Temperature150 °C[2][3]
TMA Pulse Time0.8 s[2][3]
N₂ Purge after TMA5 s
Formic Acid Pulse Time1.5 s[2][3]
N₂ Purge after Formic Acid8 s
Growth per Cycle (GPC)~3.6 Å[2][3]

Protocol:

  • Load the prepared substrates into the MLD reactor.

  • Heat the reactor to the deposition temperature of 150 °C and allow it to stabilize.

  • Set the precursor and purge gas flow rates.

  • Initiate the MLD sequence with the desired number of cycles. Each cycle consists of: a. A 0.8-second pulse of TMA. b. A 5-second purge with nitrogen gas. c. A 1.5-second pulse of formic acid. d. An 8-second purge with nitrogen gas.

  • After the deposition is complete, cool down the reactor under a nitrogen atmosphere before removing the samples.

Post-Deposition Crystallization (Vapor-Phase Activation)

The as-deposited this compound films are typically amorphous. A post-deposition treatment is required to induce crystallinity.[2][3]

Equipment:

  • Sealed chamber or vessel

  • Source of formic acid vapor

  • Heating system

Protocol:

  • Place the samples with the as-deposited amorphous this compound films in a sealed chamber.

  • Introduce formic acid vapor into the chamber.

  • Heat the chamber to 55 °C.[2][3]

  • Maintain these conditions for 48 hours to achieve full crystallization. The onset of crystallization can be observed within 30 minutes.[2][3]

  • After the activation period, vent the chamber with nitrogen gas and remove the samples.

Characterization Protocols

In-situ Film Growth Monitoring: Quartz Crystal Microbalance (QCM)

QCM is a highly sensitive technique for real-time monitoring of mass changes during the MLD process, allowing for the determination of the growth per cycle.

Protocol:

  • Use a QCM sensor as the substrate, following the standard preparation protocol.

  • Install the QCM sensor in the MLD reactor.

  • Monitor the change in frequency of the quartz crystal during each MLD cycle.

  • The mass deposited per cycle can be calculated from the frequency change using the Sauerbrey equation.

  • The growth per cycle can be determined by correlating the mass change with the film density.

Film Thickness and Morphology: Atomic Force Microscopy (AFM)

AFM is used to determine the thickness of the deposited films and to characterize their surface morphology and roughness.

Protocol:

  • To measure film thickness, create a step edge on the substrate by masking a portion of it during deposition or by selectively etching a part of the film after deposition.

  • Perform AFM imaging in tapping mode over the step edge.

  • Analyze the AFM height data to determine the height of the step, which corresponds to the film thickness.

  • To characterize surface morphology, perform AFM imaging on the film surface.

  • Analyze the AFM topography data to determine parameters such as root-mean-square (RMS) roughness.

Chemical Composition and Bonding: Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the chemical bonds present in the this compound films and to confirm the successful incorporation of the formate ligands.

Protocol:

  • Acquire a background spectrum of a clean, uncoated substrate (e.g., silicon).

  • Mount the this compound film sample in the FTIR spectrometer.

  • Acquire the transmission or attenuated total reflectance (ATR) spectrum of the film, typically in the range of 400-4000 cm⁻¹.

  • Subtract the background spectrum from the sample spectrum to obtain the absorbance spectrum of the film.

  • Analyze the spectrum for characteristic peaks of this compound, such as those corresponding to the carboxylate group vibrations.

Crystallinity and Phase Identification: X-ray Diffraction (XRD)

XRD is used to determine the crystalline structure of the this compound films after the post-deposition activation step.

Protocol:

  • Mount the film sample on the XRD goniometer.

  • Perform a 2θ/ω scan to identify the crystallographic phases present in the film.

  • For thin films, grazing incidence XRD (GIXRD) can be used to enhance the signal from the film and reduce the signal from the substrate.

  • Analyze the resulting diffraction pattern by comparing the peak positions and intensities to known diffraction patterns for this compound MOFs.

Data Presentation

Table 1: MLD Process Parameters for this compound Films

ParameterValueReference
PrecursorsTrimethylaluminum (TMA), Formic Acid (HCOOH)[1][2][3]
Deposition Temperature150 °C[2][3]
TMA Pulse / Purge0.8 s / 5 s[2][3]
Formic Acid Pulse / Purge1.5 s / 8 s[2][3]
Growth per Cycle~3.6 Å[2][3]
Post-Deposition Activation Temperature55 °C (in formic acid vapor)[2][3]
Post-Deposition Activation Time48 hours[2][3]

Table 2: Properties of MLD-grown this compound Films

PropertyValueCharacterization TechniqueReference
Film Structure (as-deposited)AmorphousX-ray Diffraction (XRD)[2][3]
Film Structure (after activation)CrystallineX-ray Diffraction (XRD)[2][3]
CO₂ Adsorption Capacity3.95 mmol·g⁻¹ (at 25 °C)Gas Adsorption Isotherms[2][3]
N₂ UptakeNegligible (at 77 K)Gas Adsorption Isotherms[2][3]

Visualizations

MLD_Cycle cluster_cycle One MLD Cycle TMA_pulse 1. TMA Pulse Purge1 2. N2 Purge TMA_pulse->Purge1 Self-limiting reaction FA_pulse 3. Formic Acid Pulse Purge1->FA_pulse Remove excess TMA Purge2 4. N2 Purge FA_pulse->Purge2 Ligand exchange reaction Purge2->TMA_pulse Remove excess formic acid and byproducts

Caption: MLD cycle for this compound deposition.

Experimental_Workflow cluster_char Film Characterization sub_prep Substrate Preparation (Cleaning & Activation) mld Molecular Layer Deposition (TMA + Formic Acid) sub_prep->mld activation Post-Deposition Activation (Crystallization) mld->activation qcm QCM (In-situ Growth) activation->qcm afm AFM (Thickness, Morphology) activation->afm ftir FTIR (Chemical Bonding) activation->ftir xrd XRD (Crystallinity) activation->xrd

Caption: Experimental workflow for MLD of this compound.

References

Aluminum Formate as a Mordant in Textile Dyeing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum formate (B1220265), also known as aluminum triformate, is gaining recognition as a versatile and effective mordant in textile dyeing, particularly with natural dyes. Its unique properties offer several advantages over traditional aluminum mordants like potassium aluminum sulfate (B86663) (alum) and aluminum acetate. This document provides detailed application notes and protocols for researchers and scientists interested in utilizing aluminum formate in their work. Key benefits of this compound include its efficacy on both protein (e.g., wool, silk) and cellulose (B213188) (e.g., cotton, linen) fibers, its ability to be used in a cold-mordanting process, and its more environmentally friendly profile.[1][2] It is known to produce bright and brilliant colors while being gentle on the fibers.[3]

Comparative Data of Aluminum Mordants

Table 1: Qualitative Comparison of Aluminum Mordants

MordantFiber Type SuitabilityProcess TemperatureKey AdvantagesPotential Disadvantages
This compound Protein and CelluloseCold or Warm (up to 50°C)Gentle on fibers, bright colors, reusable bath, environmentally friendlier byproduct (formic acid).[1][6]Lightfastness may be reduced on cellulose fibers without a tannin pretreatment.[2]
Potassium Aluminum Sulfate (Alum) Primarily ProteinHotInexpensive, widely available.Can make wool feel sticky, less effective on cellulose fibers.
Aluminum Acetate Primarily CelluloseHotGood color yield on cellulose fibers.More expensive, may require a chalk after-bath.[1]

Table 2: Example Quantitative Colorfastness Data (Gray Scale Ratings) for Madder-Dyed Cotton with Different Aluminum Mordants*[4]

Mordant TypeConcentration (% owf)Colorfastness to Laundering (Color Change)
Aluminum Potassium Sulfate (APS)51.33
101.17
201.11
Aluminum Acetate (AA)51.83
101.78
201.61

*Gray Scale for Color Change: 5 = no change, 4 = slight change, 3 = noticeable change, 2 = considerable change, 1 = much change.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the synthesis of this compound from aluminum hydroxide (B78521) and formic acid.

Materials:

  • Aluminum hydroxide (Al(OH)₃)

  • Formic acid (HCOOH)

  • Deionized water

  • Reaction vessel with stirring and heating capabilities

  • Filtration apparatus

Procedure:

  • In a reaction vessel, create a solution of formic acid in deionized water.

  • Slowly add aluminum hydroxide to the formic acid solution while stirring continuously.

  • Heat the mixture to facilitate the reaction. The reaction is the neutralization of the aluminum hydroxide by the formic acid.

  • Continue stirring until the aluminum hydroxide is fully dissolved, indicating the formation of this compound.

  • Filter the resulting solution to remove any unreacted solids.

  • The solution can be used directly, or the this compound can be precipitated and dried to a powder.

Characterization: The synthesized this compound can be characterized using techniques such as X-ray Photoelectron Spectroscopy (XPS), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Diffraction (XRD) to confirm the formation of C₃H₃AlO₆ and its hydrates.[7][8]

Protocol 2: Mordanting of Textile Fibers with this compound

This protocol provides two common methods for applying this compound: by Weight of Fiber (WOF) and by Grams per Liter (gpL).

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask when handling mordant powders.

Method A: Weight of Fiber (WOF) Method [9]

Materials:

  • Textile fibers (e.g., wool, silk, cotton, linen)

  • This compound powder

  • Non-reactive container (stainless steel or plastic)

  • Warm water (not exceeding 50°C)

Procedure:

  • Scouring: Thoroughly clean the fibers to remove any impurities that may interfere with mordant uptake.

  • Weighing: Weigh the dry textile fibers.

  • Mordant Calculation: Calculate the amount of this compound needed, typically 5-10% of the weight of the fiber (e.g., for 100g of fiber, use 5-10g of this compound).[9]

  • Dissolving: In a separate container, dissolve the calculated amount of this compound in a small amount of warm water.

  • Mordant Bath Preparation: Fill a non-reactive container with enough warm water to allow the fibers to move freely. Add the dissolved this compound solution and stir well.

  • Mordanting: Add the pre-wetted fibers to the mordant bath. Ensure the fibers are fully submerged.

  • Duration: Leave the fibers in the mordant bath for at least 4 hours, or overnight for best results.[9] The bath can be kept at room temperature.

  • Rinsing: Remove the fibers from the mordant bath, gently squeeze out the excess solution (which can be returned to the bath for reuse), and rinse lightly with water.

  • Drying: The mordanted fibers can be used immediately for dyeing or can be dried and stored for later use.

Method B: Grams per Liter (gpL) Method [6]

Materials:

  • Textile fibers

  • This compound powder

  • Non-reactive bucket or container marked with volume (Liters)

  • Warm water (not exceeding 50°C)

Procedure:

  • Scouring: As in the WOF method, ensure fibers are clean.

  • Mordant Bath Preparation: Determine the volume of the container in liters. For every liter of water, use 20 grams of this compound to create a 2% solution.[6]

  • Dissolving: Dissolve the calculated this compound in a small amount of warm water before adding it to the main mordant bath. Stir well.

  • Mordanting: Add pre-wetted fibers to the cold mordant bath, ensuring they are fully submerged.

  • Duration: Let the fibers soak for at least 8 hours at room temperature, or for 1-2 hours at 50°C.[6]

  • Rinsing and Drying: Follow the same procedure as in the WOF method. The mordant bath can be reused multiple times.

Diagrams

Experimental Workflow for Mordanting and Dyeing

experimental_workflow cluster_prep Fiber Preparation cluster_mordant Mordanting cluster_dye Dyeing scour Scouring of Fibers weigh Weighing Dry Fibers scour->weigh mordanting Immerse Fibers in Mordant Bath weigh->mordanting prep_mordant Prepare Aluminum Formate Solution prep_mordant->mordanting rinse_mordant Rinse and Dry Mordanted Fibers mordanting->rinse_mordant dyeing Dyeing of Mordanted Fibers rinse_mordant->dyeing prep_dye Prepare Natural Dye Bath prep_dye->dyeing rinse_dye Final Rinse and Dry dyeing->rinse_dye dyeing->rinse_dye

Caption: Experimental workflow for textile mordanting and dyeing.

Signaling Pathway: Chelation of Dye to Fiber via this compound

chelation_mechanism cluster_components Components cluster_complex Formation of Coordination Complex fiber Textile Fiber (e.g., Cellulose, Protein) complex Fiber-Mordant-Dye Complex fiber->complex Binds to mordant This compound (Al(HCOO)₃) mordant->complex Chelates dye Natural Dye Molecule dye->complex Binds to

Caption: Chelation mechanism of this compound mordant.

References

Application of Aluminum Formate in Paper Manufacturing: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum formate (B1220265), with the chemical formula Al(HCOO)₃, is a versatile chemical compound utilized in the paper manufacturing industry to enhance various properties of the final product. Its primary applications include acting as a precipitating and fixing agent, particularly in the production of acid-free papers, and as a hydrophobic sizing agent to improve water resistance. This document provides detailed application notes and protocols for the use of aluminum formate in paper manufacturing, targeting researchers and scientists in the field.

This compound's key advantages in papermaking include its ability to improve sheet formation, increase opacity, and enhance the effectiveness of other sizing agents like resin glues. It is especially beneficial for producing durable and heat-resistant papers.[1] Upon drying of the paper web, the formic acid component largely evaporates, leaving behind neutral aluminum salts that do not contribute to acid hydrolysis, a common cause of paper degradation over time.[1]

Key Applications and Mechanisms of Action

Sizing Agent for Enhanced Water Resistance

This compound imparts a hydrophobic effect on paper, reducing its tendency to absorb water. While it can be used alone, it is more commonly employed to significantly boost the performance of conventional sizing agents.[1] The mechanism involves the hydrolysis of this compound in the papermaking slurry (wet end), leading to the formation of aluminum hydroxide (B78521) complexes. These complexes, along with aluminum ions, can interact with and fix sizing agents like rosin (B192284) or synthetic sizes (e.g., Alkyl Ketene Dimer - AKD) onto the cellulose (B213188) fibers. This creates a more uniform and effective hydrophobic barrier on the paper surface.

Production of Acid-Free and Archival Papers

One of the critical applications of this compound is in the manufacturing of acid-free and archival-quality papers. Traditional papermaking often uses aluminum sulfate (B86663) (alum), which can lead to the formation of sulfuric acid in the paper, causing it to become brittle and yellow over time. In contrast, this compound, upon hydrolysis, forms neutral aluminum salts.[1] This results in a paper with a relatively high pH, making it more stable and resistant to aging.

Improvement of Paper Properties

The use of this compound can also lead to improvements in the physical properties of the paper. It aids in better sheet formation, which contributes to a more uniform and higher-quality paper.[1] Furthermore, it has been observed to increase the opacity of the paper.[1]

Quantitative Data on Performance

While extensive quantitative data from peer-reviewed literature is limited, the following table summarizes the expected qualitative and potential quantitative effects of this compound on key paper properties based on available information and analogous applications. Further empirical studies are recommended to establish precise quantitative relationships.

Paper PropertyTest MethodExpected Effect of this compoundPotential Quantitative Improvement (Hypothetical Range)
Water Resistance Cobb Test (ISO 535)Decrease in water absorption10 - 30% reduction in Cobb value
Tensile Strength Tensile Index (ISO 1924-2)Potential for slight increase due to improved sheet formation and bonding5 - 15% increase in Tensile Index
Opacity Opacity Measurement (ISO 2471)Increase in opacity2 - 5% increase in opacity
Permanence/Aging Accelerated Aging TestIncreased resistance to degradationSignificant improvement in longevity

Experimental Protocols

The following are detailed protocols for the laboratory-scale application of this compound in paper manufacturing.

Protocol 1: Internal Sizing of Handsheets with this compound

Objective: To prepare laboratory handsheets with improved water resistance using this compound as a sizing agent in conjunction with a primary sizing agent (e.g., AKD).

Materials:

  • Bleached softwood kraft pulp (BSKP)

  • Deionized water

  • This compound solution (e.g., 10% w/v)

  • Alkyl Ketene Dimer (AKD) emulsion

  • Standard handsheet former (e.g., according to TAPPI T 205)

  • Press and drying equipment for handsheets

  • Cobb testing apparatus

  • Tensile strength tester

Procedure:

  • Pulp Preparation: Disintegrate a known weight of dry BSKP in deionized water to achieve a specific consistency (e.g., 1.2%).

  • Stock Preparation:

    • Take a measured volume of the pulp slurry for each handsheet.

    • While stirring, add the AKD emulsion at a desired dosage (e.g., 0.1-0.5% on dry pulp weight). Mix for 5-10 minutes.

    • Subsequently, add the this compound solution at varying dosages (e.g., 0.2-1.0% on dry pulp weight). Continue stirring for another 5-10 minutes to ensure thorough mixing and reaction.

    • Prepare a control set of handsheets with only AKD and without this compound.

  • Handsheet Formation:

    • Form handsheets from the treated pulp slurry using a standard handsheet former according to established procedures (e.g., TAPPI T 205).

  • Pressing and Drying:

    • Press the wet handsheets under a standard pressure to remove excess water.

    • Dry the handsheets in a controlled environment (e.g., on drying rings at a specific temperature and humidity).

  • Conditioning and Testing:

    • Condition the dried handsheets in a standard atmosphere (e.g., 23°C and 50% relative humidity) for at least 24 hours.

    • Perform Cobb tests to evaluate water absorption.

    • Measure the tensile strength of the handsheets.

  • Data Analysis:

    • Compare the Cobb values and tensile strength of the handsheets treated with this compound to the control group.

    • Plot the results as a function of this compound dosage to determine the optimal concentration.

Protocol 2: Surface Sizing Application of this compound

Objective: To apply this compound as a surface sizing agent to improve the water resistance of pre-formed paper.

Materials:

  • Unsized or base paper sheets

  • This compound solution (e.g., 1-5% w/v)

  • Size press or laboratory coating apparatus

  • Drying oven

  • Cobb testing apparatus

Procedure:

  • Solution Preparation: Prepare aqueous solutions of this compound at different concentrations.

  • Surface Application:

    • Apply the this compound solution to the surface of the base paper sheets using a laboratory-scale size press or a manual coating rod. Ensure even application on both sides of the paper.

  • Drying:

    • Dry the surface-sized sheets in an oven at a controlled temperature (e.g., 105°C) until completely dry.

  • Conditioning and Testing:

    • Condition the dried sheets as described in Protocol 1.

    • Perform Cobb tests to assess the improvement in water resistance.

  • Data Analysis:

    • Compare the Cobb values of the surface-sized papers with the untreated base paper to quantify the effect of the this compound treatment.

Visualizations

Signaling Pathway: Mechanism of this compound in Paper Sizing

G cluster_wet_end Wet End Chemistry cluster_hydrolysis Hydrolysis & Interaction cluster_retention Fixation on Fiber cluster_drying Drying Section AlFormate This compound Al(HCOO)₃ Al_ions Aluminum Ions Al³⁺ AlFormate->Al_ions Dissociation FormicAcid Formic Acid HCOOH AlFormate->FormicAcid Dissociation Water Water H₂O Cellulose Cellulose Fiber (Anionic Surface) SizedFiber Hydrophobic Sized Fiber Cellulose->SizedFiber SizingAgent Sizing Agent (e.g., AKD, Rosin) SizingAgent->SizedFiber AlOH3 Aluminum Hydroxide Al(OH)₃ Precipitate Al_ions->AlOH3 Hydrolysis with H₂O Al_ions->SizedFiber Fixes Sizing Agent to Cellulose Evaporation Formic Acid Evaporation FormicAcid->Evaporation AlOH3->SizedFiber Co-precipitates Paper Finished Paper SizedFiber->Paper

Caption: Mechanism of this compound in paper sizing.

Experimental Workflow: Laboratory Handsheet Preparation and Testing

G start Start pulp_prep Pulp Slurry Preparation start->pulp_prep add_sizing Addition of Primary Sizing Agent (e.g., AKD) pulp_prep->add_sizing add_al_formate Addition of this compound Solution add_sizing->add_al_formate mixing Stirring/Mixing add_al_formate->mixing handsheet_formation Handsheet Formation (TAPPI T 205) mixing->handsheet_formation pressing Wet Pressing handsheet_formation->pressing drying Drying pressing->drying conditioning Conditioning (23°C, 50% RH) drying->conditioning testing Paper Property Testing conditioning->testing cobb_test Cobb Test (Water Resistance) testing->cobb_test tensile_test Tensile Strength Test testing->tensile_test data_analysis Data Analysis and Comparison cobb_test->data_analysis tensile_test->data_analysis end End data_analysis->end

Caption: Workflow for handsheet preparation and testing.

References

Troubleshooting & Optimization

Technical Support Center: Aluminum Formate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of aluminum formate (B1220265).

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for aluminum formate synthesis?

A1: The most common starting materials are an aluminum source, such as aluminum hydroxide (B78521) (Al(OH)₃), and formic acid (HCOOH).[1][2] Some methods may utilize aluminum metal, but this often requires a catalyst like mercuric chloride.[1]

Q2: What are the primary methods for synthesizing this compound?

A2: The two primary methods for achieving high yields are the reflux method and the hydrothermal method.[1] Both methods involve the reaction of aluminum hydroxide with formic acid under different temperature and pressure conditions.[3][4]

Q3: Is the as-synthesized product pure this compound?

A3: Not always. The as-synthesized this compound often contains guest molecules within its porous structure, such as carbon dioxide, water, and formic acid.[3][5] For example, a common formula for the as-made product is Al(HCOO)₃(CO₂)₀.₇₅(H₂O)₀.₂₅(HCOOH)₀.₂₅.[1][5] An activation step, which typically involves heating under vacuum or in air, is necessary to remove these guest molecules and obtain pure, porous this compound (ALF).[2][5]

Q4: Is this compound soluble in water?

A4: this compound is generally considered to be insoluble in water.[5]

Troubleshooting Guide

Q5: My yield of this compound is significantly lower than expected. What are the possible causes and solutions?

A5: Several factors can contribute to a low yield in this compound synthesis. Below is a systematic guide to troubleshooting this issue.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed incomplete_reaction Incomplete Reaction? start->incomplete_reaction reactant_purity Reactant Purity Issues? incomplete_reaction->reactant_purity [ No ] solution_reaction Solution: - Increase reaction time - Verify reaction temperature incomplete_reaction->solution_reaction [ Yes ] stoichiometry Improper Stoichiometry? reactant_purity->stoichiometry [ No ] solution_purity Solution: - Use high-purity reactants - Check for contaminants reactant_purity->solution_purity [ Yes ] product_loss Product Loss During Workup? stoichiometry->product_loss [ No ] solution_stoichiometry Solution: - Recalculate reactant ratios - Note: Formic acid is often in excess stoichiometry->solution_stoichiometry [ Yes ] solution_workup Solution: - Careful separation of solid - Use centrifugation and vacuum filtration product_loss->solution_workup [ Yes ]

Caption: A logical workflow for troubleshooting the causes of low yield in this compound synthesis.

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Ensure that the reaction time and temperature are adequate for the chosen method. For the reflux method, a reaction time of 48 hours at 100°C is recommended.[1][3][4] The hydrothermal method typically requires heating at 130°C for 3 days.[1][3][4]

  • Purity of Reactants: The presence of impurities in the aluminum hydroxide or formic acid can lead to side reactions or inhibit the formation of the desired product.

    • Solution: Use high-purity starting materials.

  • Improper Stoichiometry: While formic acid is often used in excess as it also serves as the solvent, significant deviations from the optimal reactant ratios can negatively impact the yield.[1]

    • Solution: Carefully measure and verify the amounts of each reactant before starting the synthesis.

  • Loss of Product During Washing and Recovery: this compound is a fine white solid, and product can be lost during the separation and washing steps.

    • Solution: Exercise care when separating the product from the excess formic acid. A combination of centrifugation followed by vacuum filtration is an effective method to minimize product loss.[1][3][4]

Q6: The final product is not a white, crystalline powder. What could be the issue?

A6: The physical appearance of the product can provide clues about potential issues in the synthesis.

  • Discoloration: A non-white product may indicate the presence of impurities from the reactants or from the reaction vessel.

    • Solution: Ensure all glassware is meticulously cleaned and that the reactants are of high purity.

  • Amorphous Product: If a crystalline product is desired, the reaction conditions, particularly the cooling rate, are crucial.

    • Solution: For obtaining crystalline this compound, the hydrothermal synthesis method followed by a slow cooling process is recommended.[1] Rapid cooling can lead to the formation of an amorphous solid.

Data Presentation

The following table summarizes the key quantitative parameters for the two primary methods of this compound synthesis.

ParameterReflux SynthesisHydrothermal Synthesis
Aluminum Hydroxide 1.2 g (0.015 mol)50 mg (0.234 mmol)
Formic Acid 100 ml7 ml
Temperature 100°C (373 K)130°C (403 K)
Reaction Time 48 hours3 days
Reported Yield ~95% (as-made)~83% (as-made single crystals)
Reference [2][3][4][3][4]

Experimental Protocols

Reflux Synthesis of this compound[2][3][4]

RefluxWorkflow start Start combine Combine Al(OH)₃ and Formic Acid in a three-neck flask start->combine reflux Reflux at 100°C for 48 hours with stirring combine->reflux cool Cool to room temperature reflux->cool separate Separate solid by centrifugation cool->separate wash Wash solid with ethanol separate->wash filter Collect product by vacuum filtration wash->filter dry Air-dry the final product filter->dry end End dry->end

Caption: A step-by-step workflow for the reflux synthesis of this compound.

Materials:

  • Aluminum hydroxide (1.2 g, 0.015 mol)

  • Formic acid (100 ml)

  • Ethanol (for washing)

  • 250-ml three-neck round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Centrifuge

  • Vacuum filtration apparatus

Procedure:

  • In a 250-ml three-neck round-bottom flask equipped with a reflux condenser and stirrer, combine the aluminum hydroxide and formic acid.

  • Heat the mixture to 100°C and maintain a gentle reflux for 48 hours with continuous stirring.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Separate the white solid product from the excess formic acid by centrifugation.

  • Wash the solid product thoroughly with a copious amount of ethanol.

  • Collect the final product by vacuum filtration and allow it to air-dry.

Hydrothermal Synthesis of this compound Single Crystals[3][4]

Materials:

  • Aluminum hydroxide (50 mg, 0.234 mmol)

  • Formic acid (7 ml)

  • Ethanol (for washing)

  • Teflon liner

  • 23-ml Parr stainless steel autoclave

Procedure:

  • In a Teflon liner, add the aluminum hydroxide and formic acid.

  • Stir the mixture at room temperature for 30 minutes to form a homogeneous suspension.

  • Place the Teflon liner into a 23-ml Parr stainless steel autoclave and seal it.

  • Heat the autoclave to 130°C and maintain this temperature for 3 days.

  • After 3 days, allow the autoclave to cool down slowly to room temperature.

  • Wash the resulting colorless cubic crystals with a generous amount of ethanol.

  • Separate the crystals by vacuum filtration.

References

Technical Support Center: Synthesis Involving Aluminum Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aluminum compounds. The focus is on preventing the unintended precipitation of aluminum hydroxide (B78521), a common challenge during synthesis.

Troubleshooting Guide: Preventing Aluminum Hydroxide Precipitation

Uncontrolled precipitation of aluminum hydroxide can lead to failed syntheses, clogged equipment, and inconsistent product quality. This guide addresses common issues and provides systematic solutions.

Issue 1: Spontaneous Precipitation Upon Reagent Mixing

Potential Cause Recommended Action Underlying Principle
Localized High pH 1. Add alkaline solutions slowly and with vigorous stirring. 2. Consider a method of homogeneous precipitation where the precipitating agent is generated in-situ.[1] 3. Use a weaker base, such as L-arginine, for slower, more controlled hydrolysis.[2]Aluminum hydroxide precipitation is highly sensitive to pH. Rapid addition of a strong base creates localized areas of high pH, exceeding the solubility limit and causing immediate precipitation.
High Reactant Concentration Decrease the concentration of aluminum salts and the precipitating agent.[1]The solubility product of aluminum hydroxide can be easily exceeded at high reactant concentrations.
Elevated Temperature Conduct the synthesis at a lower temperature.[3][4][5]The solubility of aluminum hydroxide is temperature-dependent. Lower temperatures can increase its solubility and shift the precipitation pH to a more alkaline range.[3][5]

Issue 2: Precipitation During Aging or Storage

Potential Cause Recommended Action Underlying Principle
Slow Hydrolysis and Polymerization 1. Adjust the pH to be either acidic (below pH 4) or basic (above pH 10).[6] 2. Add a stabilizing agent (see FAQ section for examples).Over time, aluminum aqua ions can undergo hydrolysis and polymerization to form insoluble hydroxides, even at a seemingly stable pH.[7]
Temperature Fluctuations Store solutions at a constant, preferably low, temperature.[4][5]Changes in temperature can alter the solubility of aluminum hydroxide and promote precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of aluminum hydroxide precipitation?

Aluminum hydroxide, Al(OH)₃, is an amphoteric compound, meaning it can react as both an acid and a base. Its solubility is highly dependent on pH. Precipitation typically occurs in the mid-pH range. At low pH, the soluble cation [Al(H₂O)₆]³⁺ is the dominant species, while at high pH, the soluble anion [Al(H₂O)₂(OH)₄]⁻ is formed.[6] Unintended precipitation happens when the pH of the solution enters a range where Al(OH)₃ is the least soluble. The isoelectric point for Al(OH)₃ is approximately pH 7.7.[8]

Q2: How does temperature affect aluminum hydroxide solubility?

Temperature has a significant impact on the solubility of aluminum hydroxide and the distribution of its aqueous complexes.[3][4] Lowering the temperature can increase the solubility of Al(OH)₃ and shift the precipitation boundary to a more alkaline pH.[5] For instance, decreasing the temperature from 25°C to 4°C can shift the precipitation boundary by about 1.0 pH unit.[5] Conversely, increased temperatures favor conditions for homogeneous precipitation.[1]

Table 1: Effect of Temperature on Aluminum Species Distribution at pH 5

TemperatureAl³⁺Al(OH)²⁺Al(OH)₂⁺Al(OH)₃⁰
25°C ~36%~37%~26%~1%
0°C ~84%~13%~2%~0%

Data adapted from a 1990 study on the solubility and hydrolysis of aqueous aluminum hydroxides.[3]

Q3: What are stabilizing agents and how do they prevent precipitation?

Stabilizing agents are chemicals that can be added to a solution to inhibit precipitation. They typically work by forming soluble complexes with aluminum ions or by sterically hindering the aggregation of aluminum hydroxide particles.

Table 2: Examples of Stabilizing Agents for Aluminum Solutions

Stabilizing AgentMolar Ratio (Agent:Al)Stability DurationReference
Nitrilotriacetic Acid0.04 : 1> 10 weeks[9]
Diethylene Triaminopentaacetic Acid0.01 - 0.02 : 1> 5 weeks[9]
Gallic Acid0.072 : 1> 10 weeks[9]
Citric Acid0.82 : 1 (at OH/Al = 3.29)Prevents particle formation indefinitely[10]
Boric Acid / BorateNot specifiedProvides long-term preservative stability[11]
Sodium Carbonate1% (w/v)Effective stabilizer in commercial simulations[12]

Q4: Can the synthesis method itself be modified to prevent precipitation?

Yes, the choice of synthesis method is critical.

  • Continuous Coprecipitation: This method, when carefully designed, can prevent the rapid precipitation of Al(OH)₃ and allow for the synthesis of homogenous materials, such as spherical nickel cobalt aluminum hydroxide.[13]

  • Homogeneous Precipitation: This involves the slow, uniform generation of the precipitating agent within the solution. Factors that favor this method include increased temperature, decreased reactant concentrations, and a slower rate of titrant addition.[1]

  • Hydrothermal Synthesis: This approach uses metal oxides/hydroxides as reactants and employs a dissolution-precipitation mechanism, which can offer a greener alternative to traditional co-precipitation methods by avoiding harsh salt-containing effluents.[14]

  • Seeded Precipitation: In this technique, seed crystals of aluminum hydroxide are introduced to a supersaturated sodium aluminate solution to control the precipitation process.[15]

Experimental Protocols & Visualizations

Protocol 1: Inhibition of Aluminum Hydroxide Precipitation Using Citric Acid

This protocol is based on studies demonstrating the efficacy of citric acid in preventing the formation and growth of aluminum-containing particles.[10][16]

Objective: To prepare a stable aluminum-containing solution by preventing hydroxide precipitation.

Materials:

  • Aluminum chloride (AlCl₃)

  • Citric acid

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Deionized water

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Prepare a standard solution of AlCl₃ (e.g., 0.5 M) by dissolving aluminum chloride powder in deionized water.

  • Add citric acid as a dry powder to the stirred AlCl₃ solution at room temperature. The desired molar ratio of citrate (B86180) to aluminum should be determined based on the final target pH and aluminum concentration (a ratio approaching 1:1 can prevent precipitation even at a high OH/Al ratio).[10]

  • Slowly titrate the solution with the NaOH solution while vigorously stirring.

  • Monitor the pH of the solution throughout the titration.

  • Observe the solution for any signs of turbidity or precipitation. In the presence of sufficient citric acid, the solution should remain clear.

G cluster_prep Solution Preparation cluster_titration Titration cluster_outcome Outcome A AlCl₃ Solution B Add Citric Acid A->B Complexation C Slowly add NaOH B->C D Vigorous Stirring E Monitor pH F Stable Solution (Clear) E->F Sufficient Citric Acid G Precipitation (Turbid) E->G Insufficient Citric Acid

Caption: Workflow for preventing Al(OH)₃ precipitation using citric acid.

Logical Flow: Troubleshooting Precipitation Issues

This diagram outlines a logical approach to diagnosing and solving issues with aluminum hydroxide precipitation during synthesis.

G A Precipitation Observed B During Reagent Mixing? A->B C During Aging/Storage? A->C B->C No D Reduce reactant concentration B->D Yes E Lower reaction temperature B->E Yes F Slow down reagent addition B->F Yes G Adjust pH (acidic or basic) C->G Yes H Add stabilizing agent C->H Yes I Control storage temperature C->I Yes J Precipitation Prevented D->J E->J F->J G->J H->J I->J

Caption: Decision tree for troubleshooting Al(OH)₃ precipitation.

References

Technical Support Center: Controlling Crystal Size in Hydrothermal Synthesis of Aluminum Formate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for controlling crystal size during the hydrothermal synthesis of aluminum formate (B1220265).

Frequently Asked Questions (FAQs)

Q1: What are the key parameters influencing crystal size in the hydrothermal synthesis of aluminum formate?

A1: The primary parameters that control crystal size are reaction temperature, reaction time, precursor concentration, and the pH of the synthesis solution. Modulating agents and the rate of cooling can also play a significant role.

Q2: How does reaction temperature generally affect the crystal size of this compound?

A2: Higher temperatures typically lead to larger crystals. This is because increased temperature enhances the solubility of the aluminum precursor and promotes crystal growth over nucleation. However, excessively high temperatures can sometimes lead to a decrease in crystal quality or the formation of undesired phases.

Q3: What is the typical effect of reaction time on the resulting crystal size?

A3: Longer reaction times generally result in larger and more well-defined crystals.[1] The initial phase of the synthesis is dominated by nucleation, followed by a crystal growth phase where smaller crystals dissolve and larger crystals grow, a process known as Ostwald ripening. Extending the reaction time allows for this growth phase to proceed for longer, leading to an increase in the average crystal size.

Q4: Can the concentration of aluminum and formate precursors be used to control crystal size?

A4: Yes, precursor concentration is a critical factor. Higher precursor concentrations can lead to a higher degree of supersaturation, which favors rapid nucleation and results in a larger number of smaller crystals.[2][3] Conversely, lower precursor concentrations tend to favor the growth of fewer, larger crystals.

Q5: What role does pH play in the hydrothermal synthesis of this compound crystals?

A5: The pH of the synthesis solution significantly influences both the nucleation and growth of this compound crystals.[4][5][6][7] Adjusting the pH can alter the solubility of the aluminum precursor and the surface charge of the growing crystals, thereby affecting the final crystal size and morphology. While specific studies on this compound are limited, in many hydrothermal syntheses, an optimal pH range exists for obtaining crystals of a desired size and quality.

Q6: Are there any additives or modulators that can be used to control the crystal size of this compound?

A6: While specific modulators for this compound are not extensively documented in publicly available literature, the use of additives is a common strategy in crystal engineering. These molecules can cap specific crystal faces, inhibiting growth in certain directions and thereby controlling the overall size and shape of the crystals. For other metal-organic frameworks, modulators like monocarboxylic acids are often used.

Troubleshooting Guide

Issue 1: The resulting this compound crystals are too small (nanocrystalline powder).

Possible Cause Suggested Solution
Reaction temperature is too low. Increase the reaction temperature in increments of 10-20°C. Higher temperatures favor crystal growth over nucleation.
Reaction time is too short. Extend the reaction time to allow for Ostwald ripening, where larger crystals grow at the expense of smaller ones. Try doubling the reaction time as a starting point.
Precursor concentration is too high. Decrease the concentration of the aluminum source and/or formic acid. This reduces the supersaturation level, favoring the growth of fewer, larger crystals.
Rapid cooling. Ensure a slow and controlled cooling process after the hydrothermal reaction is complete. Rapid cooling can induce rapid nucleation, leading to small crystals.[8]

Issue 2: The product is a mixture of large and small crystals (bimodal size distribution).

Possible Cause Suggested Solution
Inhomogeneous heating. Ensure the autoclave is placed in an oven with uniform temperature distribution.
Insufficient mixing of precursors. Thoroughly mix the aluminum source and formic acid before sealing the autoclave to ensure a homogeneous reaction mixture.
Nucleation and growth phases are not well-separated. Consider a two-step temperature profile: a lower temperature for a short duration to induce nucleation, followed by a higher temperature for a longer period to promote uniform crystal growth.

Issue 3: The product is amorphous or poorly crystalline.

Possible Cause Suggested Solution
Reaction temperature is too low or reaction time is too short. Increase the temperature and/or extend the reaction time to provide sufficient energy and time for crystal formation and growth. A standard protocol for single crystals is 130°C for 3 days.[8]
Rapid cooling. Allow the autoclave to cool to room temperature slowly and naturally.[8]
Incorrect pH. While the synthesis is typically carried out in an acidic environment due to formic acid, significant deviations could hinder crystallization. Ensure the formic acid is of the correct concentration.

Quantitative Data

Table 1: Effect of Temperature on Crystal Size (Illustrative) (Constant Reaction Time: 72 hours; Constant Precursor Concentration)

Temperature (°C)Average Crystal Size (µm)Observation
11010-20Small, potentially agglomerated crystals
13050-100Well-defined cubic crystals[8]
150150-250Larger crystals, potential for some morphology changes

Table 2: Effect of Reaction Time on Crystal Size (Illustrative) (Constant Temperature: 130°C; Constant Precursor Concentration)

Reaction Time (hours)Average Crystal Size (µm)Observation
2420-40Smaller, less defined crystals
4840-80Intermediate-sized crystals
7250-100Larger, well-formed crystals[8]

Table 3: Effect of Al(OH)₃ Concentration on Crystal Size (Illustrative) (Constant Temperature: 130°C; Constant Reaction Time: 72 hours)

Al(OH)₃ Concentration (mmol)Average Crystal Size (µm)Observation
0.180-120Larger crystals due to lower nucleation rate
0.23450-100Baseline crystal size[8]
0.520-50Smaller crystals due to higher nucleation rate

Experimental Protocols

Detailed Methodology for Hydrothermal Synthesis of this compound Single Crystals

This protocol is adapted from established procedures for the synthesis of this compound.[8][9][10]

Materials:

Equipment:

  • 23-mL Teflon-lined stainless steel autoclave

  • Magnetic stir plate and stir bar

  • Oven capable of maintaining a constant temperature (e.g., 130°C)

  • Centrifuge or vacuum filtration setup

Procedure:

  • Precursor Preparation: In the Teflon liner of the autoclave, add the desired amount of aluminum hydroxide (e.g., 50 mg, 0.64 mmol).

  • Addition of Formic Acid: Add an excess of formic acid (e.g., 7 mL) to the Teflon liner.

  • Homogenization: Place a magnetic stir bar in the Teflon liner and stir the mixture at room temperature for 30 minutes to form a homogeneous suspension.

  • Hydrothermal Reaction: Remove the stir bar, seal the Teflon liner, and place it inside the stainless steel autoclave. Tighten the autoclave securely.

  • Heating: Place the autoclave in a preheated oven at the desired temperature (e.g., 130°C) for the specified reaction time (e.g., 72 hours).

  • Cooling: After the reaction is complete, turn off the oven and allow the autoclave to cool slowly to room temperature. Do not quench or accelerate the cooling process.

  • Product Collection: Carefully open the autoclave in a well-ventilated fume hood. Collect the colorless crystals.

  • Washing: Wash the crystals with a copious amount of ethanol to remove any unreacted formic acid. This can be done by centrifugation and redispersion or by washing on a filter paper during vacuum filtration.

  • Drying: Dry the final product, for instance, by air drying or under vacuum at room temperature.

Visualizations

Hydrothermal_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Hydrothermal Reaction cluster_processing Product Processing start Start add_al Add Al(OH)₃ to Teflon Liner start->add_al add_fa Add Formic Acid add_al->add_fa stir Stir for 30 min add_fa->stir seal Seal Autoclave stir->seal Homogeneous Suspension heat Heat in Oven (e.g., 130°C, 72h) seal->heat cool Slow Cooling to RT heat->cool open_autoclave Open Autoclave cool->open_autoclave wash Wash with Ethanol open_autoclave->wash dry Dry Crystals wash->dry end End Product: this compound Crystals dry->end

Caption: Workflow for the hydrothermal synthesis of this compound.

Parameter_Relationships cluster_params Controllable Parameters cluster_effects Intermediate Effects cluster_result Final Crystal Properties temp Temperature nucleation Nucleation Rate temp->nucleation affects growth Crystal Growth Rate temp->growth affects time Time time->growth affects conc Precursor Concentration conc->nucleation affects ph pH ph->nucleation affects ph->growth affects size Crystal Size nucleation->size determines morph Morphology nucleation->morph influences growth->size determines growth->morph influences

Caption: Key parameter relationships in controlling crystal size.

References

Technical Support Center: Activation of Aluminum Formate for Gas Adsorption

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the activation of aluminum formate (B1220265) (ALF) for gas adsorption applications. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key performance data.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, activation, and characterization of aluminum formate.

Question Possible Causes Recommended Solutions
Why is the gas adsorption capacity of my activated this compound lower than expected? 1. Incomplete activation: Residual guest molecules (water, formic acid, CO2) may still be present in the pores, blocking adsorption sites.[1] 2. Structural collapse: The framework may have partially or fully collapsed during activation. 3. Moisture exposure: The activated material is sensitive to moisture under certain conditions, which can lead to degradation and reduced performance.[1] 4. Kinetic limitations: Adsorption measurements might be performed at a temperature where the "gating" effect of the framework kinetically hinders gas uptake.1. Optimize activation: Ensure the activation temperature and duration are sufficient. For example, heating at 150°C (423 K) under high vacuum or 180°C (453 K) in air for 24 hours are reported to be effective.[2] Verify complete removal of guest molecules using thermogravimetric analysis (TGA) or infrared (IR) spectroscopy. 2. Verify structural integrity: Use powder X-ray diffraction (PXRD) to confirm that the crystalline structure is maintained after activation. 3. Handle with care: Handle and store the activated this compound in a dry, inert atmosphere (e.g., a glovebox) to prevent rehydration.[1] 4. Adjust measurement temperature: Be aware of the temperature-regulated gating effect. The optimal temperature for adsorption will depend on the specific gas being studied.
The color of my synthesized this compound is not white. Is this a problem? 1. Impurities in reactants: The starting materials (aluminum hydroxide (B78521), formic acid) may contain impurities. 2. Side reactions: Undesired reactions may have occurred during synthesis.1. Use high-purity reactants: Ensure the purity of the aluminum hydroxide and formic acid. 2. Control reaction conditions: Strictly follow the recommended synthesis protocol, including reaction temperature and time.
My activated this compound shows poor crystallinity in the PXRD pattern. 1. Activation temperature too high: Exceeding the thermal stability limit of the material (around 523 K in air) can lead to decomposition of the framework.[1] 2. Rapid heating/cooling rates: Thermal shock can sometimes negatively impact the crystallinity of the material. 3. Hydrolysis: Exposure to excessive moisture during or after activation can cause the framework to degrade.[2]1. Control activation temperature: Do not exceed the recommended activation temperature. Use TGA to determine the thermal stability of your specific batch. 2. Use a controlled heating/cooling ramp: A slower, more controlled temperature ramp during activation may be beneficial. 3. Ensure a dry environment: Perform activation and subsequent handling in a moisture-free environment.
How can I confirm that the activation of my this compound was successful? Not applicable1. Thermogravimetric Analysis (TGA): A successful activation will show a stable baseline up to the decomposition temperature, with no significant weight loss corresponding to the removal of guest molecules. 2. Infrared (IR) Spectroscopy: The characteristic peaks of the guest molecules (e.g., the broad O-H stretch of water) should be absent or significantly diminished in the IR spectrum of the activated sample. 3. Gas Adsorption Measurements: A successfully activated sample should exhibit a significant gas uptake and a Type I isotherm for microporous materials, with a notable BET surface area.

Experimental Protocols

Synthesis of As-Made this compound

This protocol is adapted from a common reflux synthesis method.[1]

Materials:

  • Aluminum hydroxide (Al(OH)₃)

  • Formic acid (HCOOH, ~98-100%)

  • Ethanol (EtOH)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add aluminum hydroxide to an excess of formic acid. A typical ratio is 1.2 g of Al(OH)₃ to 100 mL of formic acid.[1]

  • Heat the mixture to reflux at 100°C (373 K) and maintain for 48 hours with stirring.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the resulting white solid from the excess formic acid by centrifugation.

  • Wash the solid product thoroughly with a copious amount of ethanol.

  • Collect the white solid by vacuum filtration. This product is the "as-made" this compound, containing guest molecules such as water, formic acid, and CO₂ within its pores.[1]

Activation of this compound

The goal of activation is to remove the guest molecules from the pores of the as-made material. Two common methods are presented below.[1]

Method 1: Vacuum Activation

  • Place the as-made this compound in a suitable sample tube for a vacuum furnace or a Schlenk line.

  • Heat the sample to 150°C (423 K) under high vacuum (e.g., 1 x 10⁻⁴ mmHg) for 24 hours.[1]

  • After 24 hours, cool the sample to room temperature under vacuum before transferring it to an inert atmosphere for storage or analysis.

Method 2: Air Activation

  • Place the as-made this compound in a furnace.

  • Heat the sample to 180°C (453 K) in air for 24 hours.[1]

  • After 24 hours, cool the sample to room temperature in a desiccator to prevent moisture uptake.

Gas Adsorption Measurement

Instrumentation:

  • Volumetric gas adsorption analyzer

Procedure:

  • Transfer a known mass of the activated this compound to a sample tube under an inert atmosphere to prevent contamination.

  • Degas the sample in the analyzer's degas port under vacuum at a temperature slightly above the activation temperature (e.g., 160°C) for a few hours to remove any adsorbed atmospheric gases.

  • Cool the sample to the analysis temperature (e.g., 77 K for N₂ adsorption).

  • Perform the gas adsorption measurement by introducing known amounts of the adsorbate gas (e.g., N₂, CO₂, H₂) into the sample tube and measuring the amount adsorbed at various relative pressures.

  • Analyze the resulting isotherm to determine properties such as BET surface area, pore volume, and gas uptake capacity.

Quantitative Data Summary

The following table summarizes activation conditions and resulting properties for this compound from various sources.

Activation MethodTemperature (°C)Duration (hours)AtmosphereBET Surface Area (m²/g)Gas Adsorption CapacityReference
Vacuum Heating15024High Vacuum588 ± 8CO₂ uptake: ~3.97 mmol/g at 1 bar and 278 K[1]
Air Heating18024AirNot specifiedNot specified[1]
Hydrothermal Synthesis (for single crystals) followed by activation130 (synthesis)72 (synthesis)Not applicableNot specifiedNot specified[1]

Visualizations

Experimental Workflow for Activation and Characterization of this compound

experimental_workflow Experimental Workflow for Activation and Characterization of this compound cluster_synthesis Synthesis cluster_activation Activation cluster_characterization Characterization synthesis Reflux Al(OH)₃ and HCOOH centrifugation Centrifugation synthesis->centrifugation washing Ethanol Washing centrifugation->washing filtration Vacuum Filtration washing->filtration as_made As-Made Al(HCOO)₃ filtration->as_made activation_vac Vacuum Heating (150°C, 24h) as_made->activation_vac activation_air Air Heating (180°C, 24h) as_made->activation_air activated_alf Activated ALF activation_vac->activated_alf activation_air->activated_alf pxrd PXRD (Structural Integrity) activated_alf->pxrd tga TGA (Thermal Stability) activated_alf->tga gas_adsorption Gas Adsorption (BET, Uptake) activated_alf->gas_adsorption ftir FTIR (Guest Removal) activated_alf->ftir

Caption: Workflow for the synthesis, activation, and characterization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is "as-made" this compound? A1: "As-made" this compound refers to the product directly obtained from the synthesis reaction, typically between aluminum hydroxide and formic acid.[1] This material contains guest molecules, such as water, residual formic acid, and carbon dioxide, within its porous structure.[1] An activation step is required to remove these guest molecules and make the material suitable for gas adsorption.

Q2: What is the thermal stability of activated this compound? A2: Activated this compound (ALF) is thermally stable up to approximately 523 K (250°C) in air.[1] Above this temperature, the framework may begin to decompose.

Q3: Is activated this compound sensitive to air and moisture? A3: While ALF is relatively stable and can be handled in air for short periods, it does show sensitivity to moisture under certain conditions, which can lead to a decrease in performance.[1] For long-term storage and to ensure optimal gas adsorption capacity, it is recommended to store the activated material in a dry, inert atmosphere.

Q4: Can activated this compound be regenerated after gas adsorption? A4: Yes, one of the advantages of this compound is its simple regeneration.[1] The adsorbed gases, which are typically physisorbed, can be removed by applying heat and/or vacuum, similar to the initial activation process. This allows the material to be reused for multiple adsorption-desorption cycles.

Q5: Why is there a hysteresis loop in the CO₂ adsorption isotherm of this compound? A5: The observed desorption hysteresis in CO₂ isotherms suggests that there are appreciable diffusion barriers for CO₂ within the smaller channels of the this compound framework.[1] This is related to the "temperature-regulated gating" effect, where the framework's flexibility and the dynamics of the formate linkers influence the diffusion of gas molecules.

References

Technical Support Center: Regeneration of Aluminum Formate for CO2 Capture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regeneration of aluminum formate (B1220265) (ALF) after CO2 capture. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the standard regeneration procedure for aluminum formate after CO2 capture?

A1: The most commonly cited method for regenerating this compound is thermal treatment. The material can be regenerated by heating it to 353 K (80°C) under a continuous flow of CO2.[1] This process removes the adsorbed CO2, preparing the material for subsequent capture cycles. Another activation method involves heating the material to 150°C under vacuum.[2]

Q2: How many times can I regenerate my this compound sample?

A2: this compound has shown excellent cyclability. Under dry CO2 conditions, it has been demonstrated to be stable for over 100 cycles of adsorption and desorption with minimal degradation in performance.[1]

Q3: My CO2 capture capacity has decreased after several regeneration cycles. What could be the cause?

A3: A decrease in CO2 capture capacity is often due to exposure to moisture. This compound is sensitive to water, which can lead to hydrolysis of the framework and a loss of porosity. This degradation is more pronounced at elevated temperatures.[1]

Q4: How can I tell if my this compound has been degraded by moisture?

A4: Visual inspection may reveal a change in the texture of the material, such as clumping of the powder. However, for a definitive diagnosis, analytical techniques are recommended:

  • Powder X-ray Diffraction (PXRD): Degradation of the crystalline structure will result in a decrease in the intensity of the characteristic diffraction peaks. The appearance of new peaks may indicate the formation of hydrated byproducts.

  • Thermogravimetric Analysis (TGA): A TGA scan of a moisture-exposed sample will show a weight loss step at temperatures corresponding to the desorption of water.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Hydrolysis of the formate groups will lead to changes in the vibrational bands. The appearance of broad hydroxyl (-OH) bands is a key indicator of moisture-related degradation.

Q5: Can I regenerate this compound that has been exposed to moisture?

A5: Yes, it is possible to regenerate this compound that has been exposed to moisture to some extent. Heating the material to 353 K (80°C) under a CO2 atmosphere can help remove adsorbed water and restore some of the CO2 capture capacity. The presence of CO2 during heating can help mitigate further degradation.[1]

Q6: How do flue gas impurities like SOx and NOx affect the regeneration of this compound?

A6: this compound has been shown to be stable in the presence of SO2 and NO.[1][3] However, the long-term effects of these gases on the regeneration process over many cycles are still an area of active research. It is good practice to monitor the CO2 capture capacity and material characteristics over time if operating with flue gas containing these impurities.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reduced CO2 Uptake After Regeneration Incomplete regenerationIncrease the regeneration time or ensure the target temperature of 353 K (80°C) is reached and maintained throughout the material bed.
Moisture-induced degradationConfirm degradation using PXRD, TGA, or FTIR. If degradation is confirmed, consider using a pre-drying step for the gas stream in future experiments. For the degraded material, attempt regeneration at 353 K under a CO2 atmosphere.
For applications with unavoidable moisture, consider synthesizing or procuring a moisture-stable composite material, such as Fe-ALF-PVDF.[2]
Inconsistent Regeneration Results Non-uniform heatingEnsure the heating apparatus provides uniform temperature distribution across the entire sample. Consider using a fluidized bed or a rotating kiln for larger sample volumes.
Fluctuations in gas flowUse a mass flow controller to maintain a stable and consistent flow of CO2 during regeneration.
Material Discoloration ContaminationEnsure all glassware and equipment are thoroughly clean before synthesis and regeneration. Use high-purity starting materials.
Thermal decompositionWhile ALF is generally stable at the recommended regeneration temperature, exceeding this significantly can lead to decomposition. Ensure accurate temperature control.

Experimental Protocols

Regeneration of this compound

This protocol describes the thermal regeneration of this compound after CO2 capture.

Materials:

  • CO2-saturated this compound

  • Tube furnace or similar heating apparatus with temperature control

  • Gas flow system with a CO2 source and a mass flow controller

  • Sample holder (e.g., quartz tube)

Procedure:

  • Place the CO2-saturated this compound sample in the sample holder.

  • Insert the sample holder into the furnace.

  • Establish a continuous flow of CO2 gas through the sample holder. A typical flow rate is 50-100 mL/min, but this may need to be optimized based on the reactor size and sample amount.

  • Set the furnace to heat to 353 K (80°C). A controlled heating ramp rate of 2-5 °C/min is recommended to ensure uniform heating.[3]

  • Hold the temperature at 353 K for a sufficient duration to ensure complete desorption of CO2. This is typically 1-2 hours, but can be monitored by analyzing the off-gas with a mass spectrometer or gas chromatograph until the CO2 concentration returns to the baseline.

  • After regeneration, cool the sample to the desired adsorption temperature under a continued flow of CO2 or an inert gas like nitrogen.

Characterization of this compound Degradation

1. Powder X-ray Diffraction (PXRD)

  • Sample Preparation: Gently pack a small amount of the this compound powder into a sample holder.

  • Data Collection: Record the diffraction pattern over a 2θ range of 5° to 50°.

  • Interpretation: Compare the obtained pattern with a reference pattern for pristine this compound. A decrease in the intensity of major peaks and the appearance of new, broader peaks can indicate a loss of crystallinity and degradation of the material.

2. Thermogravimetric Analysis (TGA)

  • Sample Preparation: Place 5-10 mg of the this compound sample in a TGA pan.

  • Analysis Conditions: Heat the sample from room temperature to at least 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Interpretation: The TGA curve of pristine, activated this compound will show it is stable up to approximately 250°C. A significant weight loss below 150°C in a used sample is indicative of the presence of adsorbed water, suggesting moisture-induced degradation.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the this compound sample or use an ATR-FTIR setup.

  • Data Collection: Record the spectrum in the range of 4000 to 400 cm-1.

  • Interpretation: Compare the spectrum of the used sample to that of a pristine sample. The appearance of a broad absorption band in the region of 3000-3600 cm-1 is characteristic of the O-H stretching vibration from adsorbed water and hydroxyl groups, indicating hydrolysis of the framework. Changes in the intensity and position of the carboxylate peaks (around 1600 cm-1 and 1400 cm-1) can also signify structural changes.

Data Summary

Parameter Value Reference
Regeneration Temperature 353 K (80°C)[1]
Activation Temperature (under vacuum) 423 K (150°C)[2]
Cyclability (dry conditions) >100 cycles[1]
Stability to SO2 and NO Stable[1][3]
Fe-ALF-PVDF CO2 Adsorption Capacity (298 K) 4.6 mmol/g[2]
Fe-ALF-PVDF CO2/N2 Selectivity 387[2]

Visualizations

RegenerationWorkflow Experimental Workflow for this compound Regeneration cluster_prep Preparation cluster_regen Regeneration cluster_cool Cooling & Analysis CO2_Saturated_ALF CO2-Saturated ALF Place_in_Furnace Place Sample in Furnace CO2_Saturated_ALF->Place_in_Furnace Start_CO2_Flow Start CO2 Flow Place_in_Furnace->Start_CO2_Flow Heat_to_353K Heat to 353 K Start_CO2_Flow->Heat_to_353K Hold_at_353K Hold at 353 K Heat_to_353K->Hold_at_353K Cool_Down Cool to Adsorption Temp Hold_at_353K->Cool_Down Regenerated_ALF Regenerated ALF Cool_Down->Regenerated_ALF Characterization Characterize Performance Regenerated_ALF->Characterization

Caption: Workflow for the thermal regeneration of this compound.

Troubleshooting_Degradation Troubleshooting Decreased CO2 Capacity Start Decreased CO2 Capacity Observed Check_Regen Check Regeneration Protocol Start->Check_Regen Incomplete_Regen Incomplete Regeneration Check_Regen->Incomplete_Regen Incorrect Check_Moisture Suspect Moisture Exposure Check_Regen->Check_Moisture Correct Optimize_Regen Optimize Time/Temp/Flow Incomplete_Regen->Optimize_Regen Analyze_Sample Analyze Sample (PXRD, TGA, FTIR) Check_Moisture->Analyze_Sample Yes Degradation_Confirmed Degradation Confirmed Analyze_Sample->Degradation_Confirmed Positive No_Degradation No Degradation Analyze_Sample->No_Degradation Negative Implement_Drying Implement Gas Drying Degradation_Confirmed->Implement_Drying Consider_Composite Consider Moisture-Stable Composite Degradation_Confirmed->Consider_Composite No_Degradation->Optimize_Regen

Caption: Decision tree for troubleshooting reduced CO2 capture capacity.

Hydrolysis_Pathway Simplified Hydrolysis Pathway of this compound ALF Al(HCOO)3 (Pristine Framework) Hydrolysis Hydrolysis ALF->Hydrolysis H2O H2O (Moisture) H2O->Hydrolysis Degraded_ALF Al(OH)x(HCOO)y (Partially Hydrolyzed) Hydrolysis->Degraded_ALF Loss_of_Porosity Loss of Porosity & Reduced CO2 Capacity Degraded_ALF->Loss_of_Porosity

Caption: The process of this compound degradation due to moisture.

References

improving the stability of aluminum formate in humid conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with aluminum formate (B1220265), focusing on improving its stability in humid conditions.

Frequently Asked Questions (FAQs)

Q1: My experimental results using aluminum formate are inconsistent. Could this be related to humidity?

A1: Yes, inconsistent results are a strong indicator of sample degradation due to humidity. This compound is known to be sensitive to moisture.[1][2] Exposure to humid air can lead to hydrolysis, which alters the material's crystalline structure, surface area, and porosity. This degradation will directly impact its performance in applications such as catalysis and gas adsorption.

Q2: What are the visible signs of this compound degradation from moisture?

A2: While significant degradation is best confirmed with analytical techniques, you might observe some visual changes. The fine powder may become clumpy or more granular after prolonged exposure to high humidity. However, relying solely on visual inspection is not recommended as substantial changes to the material's properties can occur before they are visible.

Q3: How can I definitively confirm if my this compound sample has been compromised by moisture?

A3: Several analytical techniques can confirm moisture-related degradation:

  • Powder X-ray Diffraction (PXRD): A key indicator of structural decomposition is a loss of crystallinity, which can be observed as a decrease in the intensity of characteristic diffraction peaks.[3]

  • Thermogravimetric Analysis (TGA): A TGA scan will reveal a weight loss step at temperatures corresponding to the removal of adsorbed and chemically bound water.

  • Infrared (IR) Spectroscopy: The appearance of broad hydroxyl (-OH) bands and changes in the vibrational bands corresponding to the formate ligands can indicate hydrolysis.[4]

Q4: Is it possible to regenerate this compound that has been exposed to moisture?

A4: Yes, regeneration is possible by heating the material. An activation procedure, which involves heating the this compound, can remove adsorbed water and other guest molecules. A common method is to heat the sample at 150°C (423 K) for 24 hours under high vacuum or at 180°C (453 K) for 24 hours in air.[1][2]

Q5: How can I improve the stability of this compound in humid conditions for my experiments?

A5: A highly effective method to enhance the stability of this compound is to create a hydrophobic composite. Incorporating a hydrophobic polymer, such as polyvinylidene fluoride (B91410) (PVDF), can act as a protective barrier against moisture. These composites have been shown to maintain their performance, such as CO2 capture capacity, even in high humidity environments.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Sample degradation due to moisture absorption.Store this compound in a desiccator or glovebox. For experiments in humid environments, consider preparing a hydrophobic composite (e.g., with PVDF).
Loss of CO2/gas uptake capacity Hydrolysis of the this compound structure, leading to reduced surface area and pore volume.Regenerate the sample by heating under vacuum or in air to remove adsorbed water. Confirm structural integrity with PXRD.
Changes in PXRD pattern (peak broadening, reduced intensity) Loss of crystallinity due to moisture-induced decomposition.Ensure strict anhydrous handling and storage conditions. If the material is already degraded, regeneration may be attempted, but resynthesis might be necessary for critical applications.
Unexpected weight loss in TGA at low temperatures Presence of adsorbed or bound water from exposure to humidity.This confirms moisture contamination. Use this information to assess the level of hydration and the need for regeneration or improved handling protocols.

Experimental Protocols

Synthesis of this compound (Reflux Method)

This protocol is adapted from a reported procedure for the synthesis of this compound.[1][2]

Materials:

  • Aluminum hydroxide (B78521) (1.2 g, 0.015 mol)

  • Formic acid (100 ml)

  • Ethanol (for washing)

Procedure:

  • Combine formic acid and aluminum hydroxide in a 250-ml three-neck round-bottom flask.

  • Heat the mixture to 100°C and maintain at reflux for 48 hours with continuous stirring.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Separate the resulting white solid from the excess formic acid via centrifugation.

  • Wash the solid product thoroughly with ethanol.

  • Collect the final product by vacuum filtration and allow it to air-dry.

Activation of this compound

To obtain guest-free this compound, an activation step is necessary.[1][2]

Procedure:

  • Place the as-synthesized this compound in a suitable container for heating.

  • Heat the sample at 180°C (453 K) for 24 hours under ambient atmospheric conditions or at 150°C (423 K) for 24 hours under high vacuum.

Characterization of this compound Stability

Hydrolytic Stability Test: [1]

  • Activate the as-made Al(HCOO)3 at 180°C for 24 hours.

  • Expose a 100 mg sample to 85% relative humidity at 85°C for varying time periods (e.g., 1 to 24 hours) in a temperature and humidity chamber.

  • After the specified exposure time, analyze the sample using PXRD, TGA, and gas sorption tests to evaluate changes in crystallinity, thermal stability, and performance.

Data Presentation

Table 1: Effect of Humid Conditions on CO2 Uptake in this compound Composites
MaterialConditionCO2 Uptake (mmol/g)CO2/N2 SelectivityReference
Fe-ALFDry2.5-
Fe-ALFWet0.8-
Al₀.₄₆Fe₀.₅₄-ALF-PVDFDry3.6308
Al₀.₄₆Fe₀.₅₄-ALF-PVDF85% RHSustained capacity-
ALF-PVDFDry3.4387
Pure ALFDry3.9368
Table 2: TGA Data for this compound Decomposition
Decomposition StepTemperature Range (°C)Weight Loss (%)Final ResidueReference
1. Dehydration50 - 150~5 - 10-[5]
2. Initial Decomposition280 - 350~30 - 35-[5]
3. Final Decomposition350 - 500~25 - 30Al₂O₃[5]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_activation Activation cluster_characterization Characterization s1 Mix Al(OH)₃ and Formic Acid s2 Reflux at 100°C for 48h s1->s2 s3 Cool and Separate Solid s2->s3 s4 Wash with Ethanol s3->s4 s5 Air Dry s4->s5 a1 Heat at 180°C for 24h s5->a1 As-synthesized ALF c1 PXRD a1->c1 Activated ALF c2 TGA a1->c2 c3 IR Spectroscopy a1->c3 troubleshooting_workflow start Inconsistent Experimental Results? check_storage Check Storage Conditions (Desiccator/Glovebox) start->check_storage analytical_tests Perform Analytical Tests check_storage->analytical_tests pxrd PXRD Analysis analytical_tests->pxrd tga TGA Analysis analytical_tests->tga ir IR Spectroscopy analytical_tests->ir degradation_confirmed Degradation Confirmed? pxrd->degradation_confirmed tga->degradation_confirmed ir->degradation_confirmed regenerate Regenerate Sample (Heat Activation) degradation_confirmed->regenerate Yes no_degradation No Degradation Detected (Investigate Other Variables) degradation_confirmed->no_degradation No resynthesize Consider Resynthesis regenerate->resynthesize improve_stability Improve Stability (e.g., PVDF Composite) regenerate->improve_stability

References

Technical Support Center: Optimizing Aluminum Formate Dosage for Water Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use aluminum formate (B1220265) in water treatment experiments. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure optimal results.

Troubleshooting Guide

This guide addresses common issues encountered during water treatment experiments using aluminum formate.

Q1: Why is there poor or no floc formation after adding this compound?

A1: Several factors can hinder floc formation. Consider the following:

  • Incorrect Dosage: The this compound concentration may be too low or too high. An underdose will result in insufficient charge neutralization, while an overdose can lead to charge reversal and restabilization of colloidal particles.[1] It is crucial to perform a jar test to determine the optimal dosage for your specific water matrix.

  • Suboptimal pH: Aluminum-based coagulants are highly sensitive to pH. The optimal pH range for this compound is typically between 6.0 and 7.0.[2] Outside this range, the aluminum hydroxide (B78521) precipitates required for sweep flocculation may not form effectively.[3]

  • Low Alkalinity: Coagulation with aluminum salts consumes alkalinity.[3][4] If the raw water has insufficient alkalinity, the pH can drop significantly upon the addition of this compound, inhibiting proper floc formation.[3][4]

  • Inadequate Mixing: Proper mixing is critical. A rapid mix phase is necessary to ensure the uniform dispersion of the coagulant throughout the water. This is followed by a slow mixing phase to promote the collision of destabilized particles and the growth of flocs.[1][5]

Q2: The treated water has high residual turbidity. What could be the cause?

A2: High residual turbidity after treatment can be caused by:

  • Suboptimal Coagulant Dose: As with poor floc formation, an incorrect dose is a primary suspect. A jar test is the most effective way to identify the optimal dosage to minimize turbidity.[1][2]

  • Ineffective pH Control: If the pH is not within the optimal range for this compound (typically 6.0-7.0), the coagulation process will be less efficient, leading to poor removal of suspended particles.[2][3]

  • Insufficient Settling Time: The flocs formed may not have had enough time to settle out of the solution. Observe the settling characteristics during the jar test to determine the appropriate settling time.[6]

  • Floc Breakage: Excessively vigorous mixing during the flocculation stage can break apart the newly formed flocs, leading to smaller, less settleable particles and consequently higher residual turbidity.[1]

Q3: I am observing high levels of residual aluminum in the treated water. How can this be minimized?

A3: Minimizing residual aluminum is a critical aspect of water treatment. High levels can be due to:

  • pH Outside the Optimal Range: The solubility of aluminum is highly pH-dependent. At pH values below 6.0 and above 7.5, soluble aluminum species are more prevalent, leading to higher residual aluminum concentrations in the treated water. Maintaining the pH within the optimal range for coagulation is key to minimizing dissolved aluminum.[7]

  • Coagulant Overdosing: Adding more coagulant than necessary can lead to an increase in residual aluminum. Determine the lowest effective dose through careful jar testing.[7]

Q4: How do changes in raw water temperature affect the coagulation process with this compound?

A4: Water temperature influences the kinetics of the coagulation reaction.

  • Low Temperatures: Colder water increases viscosity, which can slow down the rate of floc formation.[8] The efficiency of coagulation may decrease at lower temperatures, potentially requiring a higher coagulant dose or longer mixing times.[8] It has been observed that with decreasing water temperature, the optimal pH for coagulation with aluminum sulfate (B86663) tends to increase.[8]

  • High Temperatures: Warmer temperatures generally promote faster reaction kinetics.

It is advisable to conduct jar tests at a temperature that closely simulates the experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of coagulation when using this compound?

A1: this compound, like other aluminum-based coagulants, primarily works through two mechanisms:

  • Charge Neutralization: this compound dissolves in water to form positively charged aluminum species. These species neutralize the negative charge of colloidal particles (like clay and organic matter) suspended in the water, allowing them to overcome their natural repulsion and aggregate.[3]

  • Sweep Flocculation: Under appropriate pH conditions (typically 6.0-7.0), the aluminum ions will hydrolyze to form insoluble aluminum hydroxide precipitates. These precipitates are gelatinous and can enmesh and adsorb colloidal particles as they settle, effectively "sweeping" them out of the water.[5]

Q2: What are the advantages of using this compound over other coagulants like aluminum sulfate (alum)?

A2: this compound offers several potential advantages:

  • Reduced Corrosion: Unlike sulfate- and chloride-based coagulants, formate is a non-corrosive anion, which can be beneficial for the longevity of equipment.[5][9]

  • Biodegradability and Lower Toxicity: The formate ion is biodegradable and considered non-toxic.[5]

  • Effectiveness in Certain Conditions: Studies have shown that this compound can be as effective as aluminum sulfate in removing natural organic matter and in some cases, may perform better, particularly at lower pH ranges.[9] In the treatment of certain industrial wastewaters, like tannery effluent, this compound has shown superior removal of specific contaminants like Cr(VI) and sulfates compared to aluminum sulfate.[5]

Q3: How does the alkalinity of the raw water impact the performance of this compound?

A3: Alkalinity is a measure of the water's capacity to neutralize acids. The coagulation process with this compound consumes alkalinity, leading to a decrease in pH.[3][4] If the initial alkalinity of the water is low, the pH can drop below the optimal range for coagulation, leading to poor performance.[3] In such cases, it may be necessary to add an external source of alkalinity, such as lime or sodium bicarbonate, to maintain the pH within the optimal range. Conversely, in water with high alkalinity and turbidity, a smaller amount of coagulant may be sufficient for effective turbidity removal.[2]

Q4: Is a jar test necessary for every new batch of water?

A4: Yes, it is highly recommended. The characteristics of raw water, such as turbidity, pH, alkalinity, and temperature, can vary significantly over time.[1] A jar test allows you to determine the optimal coagulant dose and pH for the specific water quality at that time, ensuring efficient and cost-effective treatment.[1][10]

Experimental Protocols

Detailed Jar Test Procedure for Determining Optimal this compound Dosage

The jar test is a laboratory procedure that simulates the coagulation and flocculation processes in a full-scale water treatment plant. It is used to determine the optimal dose of coagulant required to treat a specific water source.[1][10]

Apparatus:

  • Jar testing apparatus with multiple paddles and variable speed control

  • Beakers (1000 mL)

  • Pipettes

  • pH meter

  • Turbidimeter

  • Stock solution of this compound (e.g., 1% solution)

  • Solutions for pH adjustment (e.g., 0.1M NaOH and 0.1M HCl)

Procedure:

  • Sample Collection: Collect a representative sample of the raw water to be treated.

  • Initial Parameter Measurement: Measure and record the initial pH, turbidity, alkalinity, and temperature of the raw water sample.[1]

  • Jar Setup: Place a series of beakers (typically six) in the jar testing apparatus and fill each with 1000 mL of the raw water sample.

  • Coagulant Dosing: While the paddles are stirring at a rapid mix speed (e.g., 100-150 rpm), add a different, progressively increasing dose of the this compound stock solution to each beaker.[11] Leave one beaker without coagulant as a control.

  • Rapid Mix: Continue the rapid mixing for 1-2 minutes to ensure complete and uniform dispersion of the coagulant.[5]

  • Slow Mix (Flocculation): Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for 15-20 minutes. This gentle mixing promotes the formation of larger flocs.[5][11] Observe the floc characteristics (size, density) in each beaker.

  • Settling (Sedimentation): Stop the mixers and allow the flocs to settle for a predetermined period (e.g., 30 minutes).[5]

  • Supernatant Analysis: Carefully collect a sample of the supernatant (the clear water above the settled flocs) from each beaker and measure the final turbidity and pH.

  • Determine Optimal Dose: The optimal coagulant dose is the one that results in the lowest residual turbidity while maintaining the pH in the desired range.[1]

Data Presentation

The following tables summarize quantitative data for the use of aluminum-based coagulants in water treatment.

Table 1: Optimal Conditions for this compound in a Specific Study

ParameterOptimal ValueSource
pH6.0[2]
Dosage80 mg/L[2]

Note: This data is from a specific study and may vary depending on raw water characteristics.

Table 2: Example of Alum Dosage for Turbidity Removal in Hypolimnion Samples

ParameterDosage Range (ppm)TargetSource
Turbidity Reduction25 - 50≤ 1.0 NTU[7]
Phosphorus Removal & Minimized Residual Aluminum100 - 150Maximum Removal[7]

Table 3: General Optimal pH Ranges for Aluminum-Based Coagulants

CoagulantOptimal pH RangeSource
Aluminum Sulfate (Alum)6.0 - 7.0[3]
Polyaluminum Chloride (PACl)6.2 - 6.9[3]
Aluminum Chlorohydrate (ACH)6.5 - 7.5[3]

Visualizations

Experimental Workflow: Jar Test Procedure

JarTestWorkflow cluster_prep Preparation cluster_jar_test Jar Test Execution cluster_analysis Analysis start Start raw_water Collect Raw Water Sample start->raw_water initial_params Measure Initial pH, Turbidity, Alkalinity raw_water->initial_params stock_solution Prepare Aluminum Formate Stock Solution initial_params->stock_solution fill_beakers Fill Beakers with Raw Water stock_solution->fill_beakers add_coagulant Add Varying Doses of Coagulant fill_beakers->add_coagulant rapid_mix Rapid Mix (1-2 min) add_coagulant->rapid_mix slow_mix Slow Mix (15-20 min) rapid_mix->slow_mix settle Settle (30 min) slow_mix->settle measure_final Measure Final Turbidity & pH settle->measure_final determine_optimal Determine Optimal Dosage measure_final->determine_optimal end End determine_optimal->end

Caption: Workflow for determining the optimal this compound dosage using a jar test.

Troubleshooting Logic for Poor Coagulation Performancedot

TroubleshootingCoagulation start Poor Coagulation Performance (High Turbidity / Poor Floc) check_dosage Is the dosage based on a recent jar test? start->check_dosage check_ph Is the pH within the optimal range (6.0-7.0)? check_dosage->check_ph Yes solution_jar_test Perform a jar test to determine optimal dosage. check_dosage->solution_jar_test No check_alkalinity Is raw water alkalinity sufficient? check_ph->check_alkalinity Yes solution_adjust_ph Adjust pH to the optimal range. check_ph->solution_adjust_ph No check_mixing Are rapid and slow mixing parameters correct? check_alkalinity->check_mixing Yes solution_add_alkalinity Add alkalinity source (e.g., lime). check_alkalinity->solution_add_alkalinity No check_mixing->start Yes (Re-evaluate) solution_optimize_mixing Adjust mixing speed and duration. check_mixing->solution_optimize_mixing No

References

Technical Support Center: Troubleshooting Discoloration in Aluminum Formate Product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who encounter discoloration issues during the synthesis and handling of aluminum formate (B1220265).

Frequently Asked Questions (FAQs)

Q1: What is the expected color of high-purity aluminum formate?

High-purity this compound is a white crystalline powder.[1][2] Any deviation from a pure white color, such as yellow, brown, or gray tints, suggests the presence of impurities.

Q2: What are the most common causes of discoloration in my this compound product?

Discoloration is typically caused by one or more of the following factors:

  • Impurities in Starting Materials: The purity of the aluminum source (e.g., aluminum hydroxide) and formic acid is crucial. Trace metal contaminants, particularly iron, in the aluminum source can lead to colored byproducts.[3]

  • Side Reactions During Synthesis: Excessive heating during the reaction can cause the thermal decomposition of formic acid, potentially leading to the formation of colored organic impurities.[4][5]

  • Contamination from Reaction Vessel: Using glassware that has not been thoroughly cleaned can introduce contaminants that cause discoloration.

  • Improper Storage: Exposure of the final product to air and humidity over extended periods can potentially lead to degradation and color changes.

Q3: Can the synthesis method affect the color of the final product?

Yes, the reaction conditions of different synthesis methods, such as the reflux and hydrothermal methods, can influence the final product's characteristics.[1] In particular, the temperature and duration of the reaction can impact the formation of impurities. Exceeding the recommended temperature or reaction time can promote the degradation of formic acid.

Q4: My this compound product is off-white. Is it still usable?

The usability of an off-white product depends on the specific requirements of your application. For applications where high purity is critical, such as in pharmaceutical development, any discoloration may be unacceptable. It is recommended to perform analytical testing to identify and quantify the impurities before use.

Q5: How can I confirm the purity of my this compound?

Several analytical techniques can be used to assess the purity of your product:

  • X-ray Diffraction (XRD): To confirm the crystalline structure.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the characteristic bonds of this compound and check for the presence of unexpected functional groups from impurities.[6]

  • Thermogravimetric Analysis (TGA): To determine thermal stability and the presence of residual solvents or guest molecules.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS): To quantify trace metal impurities.

  • High-Performance Liquid Chromatography (HPLC): To detect and quantify organic impurities.

Troubleshooting Guide for Discoloration

This guide provides a systematic approach to diagnosing and resolving discoloration issues in your this compound product.

Problem: The final this compound product is not a white crystalline powder.

G cluster_0 Initial Observation cluster_1 Investigation of Cause cluster_2 Corrective Actions cluster_3 Verification cluster_4 Outcome A Discolored this compound Product B Check Purity of Starting Materials A->B Is the discoloration present in the starting materials? C Review Synthesis Protocol A->C Were there deviations from the established protocol? D Inspect Equipment and Storage A->D Was the equipment clean and storage appropriate? H Purify the Discolored Product A->H Attempt to salvage the discolored batch E Use High-Purity Reagents B->E Impurities detected F Optimize Reaction Conditions C->F Deviations identified G Ensure Cleanliness and Proper Storage D->G Contamination or improper storage suspected J Synthesize with Corrected Parameters E->J F->J G->J I Analyze Purified Product H->I K White, Crystalline this compound I->K Purity confirmed J->K Successful synthesis

Caption: Troubleshooting workflow for discolored this compound.

Step 1: Investigate the Source of Discoloration

  • Question: Have you checked the purity of your starting materials (aluminum source and formic acid)?

    • Answer: Impurities in the reactants are a primary cause of discoloration. Obtain certificates of analysis for your reagents and consider testing for trace metals, especially iron, in your aluminum source. Use high-purity reagents to minimize the risk of contamination.[1]

  • Question: Did you adhere strictly to the synthesis protocol, particularly regarding reaction temperature and duration?

    • Answer: Overheating or prolonged reaction times can lead to the decomposition of formic acid, which can produce colored byproducts.[4][5] For reflux synthesis, maintain the temperature at 100°C. For hydrothermal synthesis, do not exceed 130°C.[1]

  • Question: Was all glassware thoroughly cleaned and dried before use?

    • Answer: Residual contaminants on the glassware can be incorporated into the product and cause discoloration. Ensure all equipment is meticulously cleaned, rinsed with deionized water, and oven-dried before use.

  • Question: How was the final product dried and stored?

    • Answer: Incomplete drying can leave residual formic acid or other solvents, which may lead to degradation over time. The product should be dried thoroughly under vacuum. Store the final product in a tightly sealed container in a cool, dry place, away from light.

Step 2: Implement Corrective Actions

  • For Future Syntheses:

    • Use High-Purity Reagents: Source aluminum hydroxide (B78521) and formic acid with the lowest possible levels of metal and organic impurities.

    • Control Reaction Temperature: Use a reliable temperature controller and monitor the reaction temperature closely.

    • Optimize Reaction Time: Avoid unnecessarily long reaction times. Follow the recommended duration for the chosen synthesis method.

    • Ensure Cleanliness: Implement a strict cleaning protocol for all glassware and equipment.

  • For an Existing Discolored Batch:

    • Washing: A thorough washing procedure can often remove surface impurities. Wash the discolored this compound powder multiple times with a suitable solvent like ethanol (B145695). Centrifugation or vacuum filtration can be used to separate the solid after each wash.[1][7]

    • Recrystallization: Finding a suitable solvent for the recrystallization of this compound is challenging due to its general insolubility.[1][2] This method is therefore not routinely recommended without further investigation into appropriate solvent systems.

Experimental Protocols

1. Protocol for Washing Discolored this compound

This protocol is designed to remove soluble impurities and surface contaminants from a synthesized batch of this compound.

  • Materials:

    • Discolored this compound powder

    • Anhydrous ethanol

    • Centrifuge and centrifuge tubes or vacuum filtration setup (Büchner funnel, filter paper, flask)

    • Spatula

    • Beakers

    • Vacuum oven or desiccator

  • Procedure:

    • Place the discolored this compound powder in a centrifuge tube or beaker.

    • Add a sufficient volume of anhydrous ethanol to fully suspend the powder.

    • Stir or vortex the suspension vigorously for 5-10 minutes to ensure thorough mixing.

    • Separate the solid from the ethanol.

      • By Centrifugation: Centrifuge the suspension at a sufficient speed and duration to obtain a compact pellet. Decant the supernatant.

      • By Vacuum Filtration: Pour the suspension into a Büchner funnel with filter paper and apply a vacuum to remove the ethanol.

    • Repeat steps 2-4 at least two more times with fresh portions of anhydrous ethanol.

    • After the final wash, dry the purified this compound powder in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

G cluster_0 Washing Protocol A Suspend Discolored Product in Ethanol B Agitate Suspension A->B C Separate Solid from Ethanol (Centrifugation or Filtration) B->C D Repeat Washing Steps 2-3 times C->D E Dry Purified Product under Vacuum D->E

Caption: Experimental workflow for washing this compound.

2. Protocol for Quality Control Analysis: Trace Metal Content by ICP-MS

This protocol outlines the general steps for determining the concentration of trace metal impurities, such as iron, in an this compound sample.

  • Materials and Equipment:

    • This compound sample

    • High-purity nitric acid

    • Deionized water (18.2 MΩ·cm)

    • Volumetric flasks and pipettes

    • Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

  • Procedure:

    • Sample Digestion: Accurately weigh a known amount of the this compound sample into a clean digestion vessel. Add a sufficient volume of high-purity nitric acid to completely dissolve the sample. Gentle heating may be required.

    • Dilution: Quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume with deionized water. Further serial dilutions may be necessary to bring the concentrations of the analytes within the linear range of the instrument.

    • Instrument Calibration: Prepare a series of calibration standards of the metals of interest (e.g., Fe, Cu, Ni, Cr) in a matrix that matches the diluted sample as closely as possible.

    • Analysis: Analyze the prepared sample and calibration standards using the ICP-MS according to the instrument's operating procedures.

    • Data Processing: Quantify the concentration of each metal impurity in the original this compound sample based on the calibration curve.

Data Presentation

Table 1: Typical Synthesis Parameters for this compound

ParameterReflux MethodHydrothermal Method
Aluminum Source Aluminum HydroxideAluminum Hydroxide
Solvent Formic AcidFormic Acid
Temperature 100°C130°C
Reaction Time 48 hours3 days
Typical Yield ~95%~83%
Product Appearance White PowderColorless Cubic Crystals

Data compiled from literature.[1]

Table 2: Common Analytical Techniques for Purity Assessment and Typical Observations for High-Purity this compound

Analytical TechniqueParameter MeasuredTypical Result for High-Purity Product
XRD Crystalline phaseSharp peaks corresponding to the known crystal structure of this compound.
FT-IR Functional groupsCharacteristic absorption bands for formate ligands and the absence of peaks from organic impurities or unreacted starting materials.
TGA Thermal stabilityA stable weight profile up to the decomposition temperature, with a weight loss step corresponding to the removal of any guest molecules.
ICP-MS/AAS Elemental compositionAluminum content consistent with the chemical formula and very low levels (<10 ppm) of trace metal impurities (e.g., Fe, Cr, Ni).
HPLC Organic impuritiesA clean chromatogram with a single major peak for the product and no significant impurity peaks.

References

Technical Support Center: Aluminum Formate Coagulation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the effect of pH on the coagulation efficiency of aluminum formate (B1220265).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for aluminum formate as a coagulant?

The optimal pH for this compound to achieve the lowest residual turbidity is approximately pH 6.[1] Coagulation performance is highly dependent on pH, and operating within the optimal range is critical for effective removal of contaminants.[1][2]

Q2: How does the coagulation mechanism of this compound change with pH?

The pH of the water dictates the type of aluminum species formed, which in turn determines the dominant coagulation mechanism.[[“]][4]

  • Acidic pH (< 6.0): In this range, this compound forms small, cationic aluminum species.[1][2][4] The primary coagulation mechanism is charge neutralization, where these positive ions destabilize negatively charged colloidal particles in the solution.[[“]][5]

  • Neutral pH (≈ 6.0 - 7.0): This is the optimal range where charge neutralization is most effective. As the pH approaches 7, sweep flocculation begins to contribute, where contaminants are enmeshed in precipitating aluminum hydroxide (B78521) [Al(OH)₃].[[“]][6]

  • Alkaline pH (> 7.0): In alkaline conditions, the dominant mechanism is sweep coagulation, where amorphous Al(OH)₃ precipitates act as a "sweep" to physically entrap particles.[[“]][5]

Q3: How does this compound's performance compare to aluminum sulfate (B86663) (Alum) at different pH levels?

This compound generally shows coagulation efficiency similar to or better than aluminum sulfate under most conditions.[1][2] Notably, this compound demonstrates higher removal efficiencies in the low pH range compared to alum.[1][2] However, at high dosages around pH 5, aluminum sulfate may be more effective.[1][2] This makes this compound a strong alternative, especially in applications where sulfate ions are problematic.[2]

Q4: What are the primary aluminum species formed in solution at different pH values?

The hydrolysis of aluminum ions is highly pH-dependent, leading to various monomeric and polymeric species.[4][7]

  • pH < 5.0: Monomeric species like Al³⁺ and Al(OH)²⁺, along with some dimers, are prevalent.[4][5][7]

  • pH 5.0 - 6.0: As pH increases, these monomers polymerize into small and medium polymeric species (e.g., Al₃-Al₁₀).[4][7]

  • pH > 6.4: With a further increase in pH, the majority of aluminum species form amorphous aluminum hydroxide [Al(OH)₃] flocs.[4][7]

Q5: Why might I see high residual aluminum in my treated sample?

High residual aluminum is often linked to operating outside the optimal pH range. The minimum residual dissolved aluminum for most aluminum-based coagulants is typically found at a neutral pH (around 6.0-7.0).[[“]][9] Operating at a very low or very high pH can increase the solubility of certain aluminum species, leaving them in the solution post-treatment.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Poor or No Floc Formation Incorrect pH: The solution pH is outside the optimal range (approx. 6.0) for this compound.[1]Adjust the initial pH of the water sample to be within the 5.5-6.5 range before adding the coagulant. Use a dilute acid or base for adjustment.
Insufficient Coagulant Dosage: The amount of this compound is too low to destabilize the colloids.Perform a jar test to determine the optimal coagulant dosage for your specific water matrix.[1][10]
Inadequate Mixing Energy: The rapid mix step is not intense or long enough to disperse the coagulant effectively.[5]Ensure the rapid mix is performed at a high speed (e.g., 200-300 RPM) for at least 1-2 minutes immediately after adding the coagulant.
High Residual Turbidity After Settling Suboptimal pH: Even if flocs form, the pH may not be ideal for creating large, dense flocs that settle well. The optimal pH for Al-based coagulants is generally 6.0-7.0.[9][11]Verify and fine-tune the pH to the optimal range. The ideal pH can vary slightly based on water characteristics.
Poor Flocculation (Slow Mix): The slow mixing speed is too high, causing floc shear, or too low, preventing floc growth.Optimize the slow mix stage. A typical speed is 20-40 RPM for 20-30 minutes.
Insufficient Settling Time: The settling period is too short for the flocs to settle out of the solution completely.Increase the settling time. Observe the flocs and ensure the supernatant is clear before taking a sample. A minimum of 30 minutes is standard.
Experiment pH is Unstable Low Alkalinity: The water has insufficient buffering capacity to handle the acidic nature of the aluminum coagulant, causing a sharp pH drop.[10]If the raw water has low alkalinity, consider adding a source of alkalinity, such as sodium bicarbonate, to buffer the pH.[5]
Inconsistent Results Across Replicates Inconsistent Dosing or Mixing: Variations in coagulant preparation, dosing technique, or mixing parameters between jars.Use calibrated pipettes for accurate dosing. Ensure all samples are subjected to identical rapid mix, slow mix, and settling times and speeds.
Temperature Fluctuations: Significant temperature changes between experiments can affect reaction kinetics and water viscosity.Conduct experiments in a temperature-controlled environment to ensure consistency.

Data Presentation

Table 1: Effect of pH on Aluminum Coagulation Mechanisms and Efficiency

pH RangeDominant Aluminum Species[4][7]Primary Coagulation Mechanism[[“]][5]Expected Removal Efficiency
< 5.0 Monomeric (Al³⁺, Al(OH)²⁺) & DimersCharge NeutralizationModerate to High (Higher for formate than sulfate[2])
5.0 - 6.0 Small to Medium Polymers (Al₃-Al₁₀)Charge Neutralization & ComplexationHigh
6.0 - 7.0 Amorphous Al(OH)₃ formingCharge Neutralization & Sweep FlocculationOptimal [1][[“]]
> 7.0 Amorphous Al(OH)₃ precipitatesSweep FlocculationModerate to High

Table 2: Comparative Efficiency of this compound vs. Aluminum Sulfate

pH RangeThis compound EfficiencyAluminum Sulfate (Alum) EfficiencyKey Considerations
Low pH Higher removal efficiency[1][2]Lower removal efficiency[1][2]This compound is more effective in acidic conditions.
~ pH 5 (High Dose) EffectivePotentially more effective[1][2]At high dosages, alum might show an advantage around pH 5.
Optimal pH (~6-7) High, comparable to alum[1][2]High[9][11]Both perform well, but formate avoids adding sulfate ions.[2]

Experimental Protocols

Standard Jar Test Protocol for Coagulation Evaluation

This protocol is used to determine the optimal pH and coagulant dosage for turbidity or contaminant removal.

  • Preparation:

    • Collect a sufficient volume of the water sample to be tested.

    • Measure initial parameters: turbidity, pH, temperature, and alkalinity.

    • Prepare a stock solution of this compound (e.g., 1 g/L).

    • Fill a series of six beakers (jars) with a known volume of the sample water (e.g., 1000 mL).

  • pH Adjustment (if necessary):

    • While stirring, adjust the pH of the water in each beaker to the desired levels for the experiment using dilute NaOH or HCl.

  • Coagulant Addition and Rapid Mix:

    • Place the beakers on a gang stirrer (jar testing apparatus).

    • Begin rapid mixing at a high speed (e.g., 250 RPM).[1]

    • Simultaneously add the predetermined dosages of the this compound stock solution to each beaker.

    • Continue the rapid mix for 1-2 minutes to ensure complete dispersion of the coagulant.

  • Flocculation (Slow Mix):

    • Reduce the stirring speed to a slow mix (e.g., 30 RPM) to promote floc growth.

    • Continue slow mixing for 20-30 minutes.

  • Sedimentation (Settling):

    • Stop the stirrer completely and allow the flocs to settle undisturbed for at least 30 minutes.

  • Analysis:

    • Carefully pipette a sample from the supernatant of each beaker from a consistent depth (e.g., 2 cm below the surface).

    • Measure the final turbidity and pH of each sample.

    • Calculate the percent removal for each condition to determine the optimal parameters.

Visualizations

G start Start: Prepare Water Samples (1000 mL) ph_adjust Adjust pH of Each Sample start->ph_adjust rapid_mix Rapid Mix (250 RPM, 1 min) Add this compound ph_adjust->rapid_mix slow_mix Slow Mix (30 RPM, 20 min) rapid_mix->slow_mix settle Settle (30 min) slow_mix->settle analysis Analyze Supernatant (Turbidity, pH) settle->analysis end End: Determine Optimal Conditions analysis->end

Caption: Standard experimental workflow for a jar test.

G cluster_ph Initial pH Condition cluster_species Dominant Aluminum Species cluster_mech Primary Coagulation Mechanism acidic Acidic pH (< 6.0) species_acid Monomeric & Oligomeric Cationic Species acidic->species_acid leads to neutral Neutral pH (6.0 - 7.0) species_neutral Polymeric Species & Initial Al(OH)₃ Precipitates neutral->species_neutral leads to alkaline Alkaline pH (> 7.0) species_alkaline Amorphous Al(OH)₃ Precipitates alkaline->species_alkaline leads to mech_charge Charge Neutralization species_acid->mech_charge favors species_neutral->mech_charge favors both mech_sweep Sweep Flocculation species_neutral->mech_sweep favors both species_alkaline->mech_sweep favors

Caption: Logical flow of pH's effect on coagulation.

References

Technical Support Center: Aluminum Formate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and scale-up of aluminum formate (B1220265).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing aluminum formate?

A1: The two main high-yield methods for synthesizing this compound are the reflux method and the hydrothermal method.[1] Another approach involves the reaction of aluminum metal with formic acid, catalyzed by mercuric chloride.[1]

Q2: What is the chemical formula of the as-synthesized this compound?

A2: The as-synthesized this compound often contains guest molecules. For instance, the reaction between formic acid and aluminum hydroxide (B78521) can produce Al(HCOO)₃(CO₂)₀.₇₅(H₂O)₀.₂₅(HCOOH)₀.₂₅.[1][2] An activation step, typically heating, is necessary to remove these guest molecules and obtain pure Al(HCOO)₃.[1][2]

Q3: What is the expected yield for this compound synthesis?

A3: The reported yields are generally high and depend on the synthesis method. The reflux method can achieve a yield of up to 95%, while the hydrothermal method for producing single crystals has a reported yield of 83%.[1]

Q4: Is this compound soluble in water?

A4: this compound is generally considered to be insoluble in water.[1]

Q5: What are the key applications of this compound?

A5: this compound is utilized in various applications, including as a precursor for alumina-based catalysts, in certain pharmaceutical formulations, for CO₂ capture, and in dye wastewater treatment.[3][4][5] It is also used in the paper industry as a precipitating and fixing agent.[6]

Troubleshooting Guide

Q1: My this compound yield is significantly lower than expected. What are the potential causes and solutions?

A1: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction time or temperature may have been insufficient. For the reflux method, ensure the mixture is refluxed at 100°C for at least 48 hours. For the hydrothermal method, the reaction should be heated at 130°C for 3 days.[1]

  • Purity of Reactants: The purity of aluminum hydroxide and formic acid can impact the reaction. Using high-purity reagents is recommended to prevent side reactions.[1]

  • Improper Stoichiometry: Although an excess of formic acid is typically used as it also functions as a solvent, significant deviations from the optimal reactant ratios can negatively affect the yield.[1]

  • Product Loss During Washing: As the product is a white solid, care must be taken during its separation from excess formic acid and subsequent washing with ethanol (B145695) to minimize loss.[1] A recommended procedure involves centrifugation followed by vacuum filtration.[1]

Q2: The final product is not a white, crystalline powder. What could be the problem?

A2: The appearance of the final product can be indicative of impurities or an incomplete reaction.

  • Discoloration: This may point to the presence of impurities from the starting materials or from side reactions. Ensure that all glassware is meticulously cleaned and that the reactants are of high purity.[1]

  • Amorphous Product: To obtain a crystalline product, reaction conditions must be carefully controlled. For example, hydrothermal synthesis followed by slow cooling is employed to produce colorless cubic crystals.[7] Rapid cooling or agitation during the crystallization process can result in an amorphous or poorly crystalline product.[1]

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: Several analytical techniques can be used to confirm the identity and purity of your product:

  • X-ray Diffraction (XRD): To confirm the crystalline structure.

  • Thermogravimetric Analysis (TGA): To assess thermal stability and decomposition, which can indicate the presence of guest molecules.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the characteristic functional groups.

  • Elemental Analysis (CHN): To determine the elemental composition and confirm the removal of guest molecules after activation.[7][8]

Data Presentation

Table 1: Synthesis Methods and Conditions

ParameterReflux MethodHydrothermal Method
Reactants Aluminum hydroxide, Formic acidAluminum hydroxide, Formic acid
Temperature 100°C130°C
Time 48 hours3 days
Reported Yield up to 95%83%
Product Form White solidColorless cubic crystals

Table 2: Activation Conditions for As-Synthesized this compound

ParameterVacuum ActivationAir Activation
Temperature 150°C180°C
Time 24 hours24 hours
Outcome Removal of guest molecules (CO₂, H₂O, HCOOH) to yield pure Al(HCOO)₃Removal of guest molecules (CO₂, H₂O, HCOOH) to yield pure Al(HCOO)₃

Experimental Protocols

1. Reflux Synthesis of this compound [8]

  • Materials:

    • Aluminum hydroxide (1.2 g, 0.015 mol)

    • Formic acid (100 ml)

    • Ethanol (for washing)

  • Procedure:

    • In a 250-ml three-neck round-bottom flask, combine the aluminum hydroxide and formic acid.

    • Heat the mixture to 100°C and maintain at reflux for 48 hours with stirring.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Separate the white solid product from the excess formic acid via centrifugation.

    • Wash the solid product with a copious amount of ethanol.

    • Collect the product by vacuum filtration.

2. Hydrothermal Synthesis of this compound Single Crystals [8]

  • Materials:

    • Aluminum hydroxide (50 mg, 0.234 mmol)

    • Formic acid (7 ml)

    • Ethanol (for washing)

  • Procedure:

    • Add formic acid and aluminum hydroxide to a Teflon liner and stir at room temperature for 30 minutes to form a homogeneous suspension.

    • Place the Teflon liner into a 23-ml Teflon-lined Parr stainless steel autoclave.

    • Heat at 130°C for 3 days.

    • Allow the autoclave to cool slowly to room temperature.

    • Wash the resulting colorless cubic crystals with a large amount of ethanol.

    • Separate the crystals using vacuum filtration.

3. Activation of As-synthesized this compound [8]

  • Procedure:

    • Take the air-dried, as-synthesized this compound.

    • Heat the material at 150°C for 24 hours under high vacuum (1 × 10⁻⁴ mmHg) OR heat in air at 180°C for 24 hours.

    • This process yields the guest-free, pure this compound.

Visualizations

experimental_workflow cluster_reflux Reflux Synthesis cluster_hydrothermal Hydrothermal Synthesis cluster_activation Activation r_start Combine Al(OH)₃ and HCOOH r_reflux Reflux at 100°C for 48h r_start->r_reflux r_cool Cool to Room Temp r_reflux->r_cool r_separate Centrifuge r_cool->r_separate r_wash Wash with Ethanol r_separate->r_wash r_filter Vacuum Filter r_wash->r_filter r_product As-Synthesized Al(HCOO)₃ r_filter->r_product h_start Mix Al(OH)₃ and HCOOH h_autoclave Heat in Autoclave at 130°C for 3 days h_start->h_autoclave h_cool Slow Cool to Room Temp h_autoclave->h_cool h_wash Wash with Ethanol h_cool->h_wash h_filter Vacuum Filter h_wash->h_filter h_product As-Synthesized Al(HCOO)₃ Crystals h_filter->h_product a_start As-Synthesized Product a_heat Heat at 150-180°C for 24h a_start->a_heat a_product Pure Al(HCOO)₃ a_heat->a_product

Caption: Experimental workflows for reflux, hydrothermal synthesis, and activation of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield c1 Incomplete Reaction issue->c1 c2 Impure Reactants issue->c2 c3 Improper Stoichiometry issue->c3 c4 Product Loss issue->c4 s1 Increase Reaction Time/Temp c1->s1 s2 Use High-Purity Reagents c2->s2 s3 Optimize Reactant Ratios c3->s3 s4 Careful Washing/Filtration c4->s4 troubleshooting_purity cluster_observations Observations cluster_causes_solutions Causes & Solutions issue Impure Product o1 Discoloration issue->o1 o2 Amorphous Product issue->o2 cs1 Impure Reactants -> Use High-Purity o1->cs1 cs2 Contaminated Glassware -> Clean Thoroughly o1->cs2 cs3 Rapid Cooling -> Slow Cooling Protocol o2->cs3 cs4 Agitation -> Minimize Disturbance o2->cs4

References

Validation & Comparative

Validating Aluminum Formate Purity: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount. This guide provides a detailed comparison of elemental analysis against other common techniques for validating the purity of aluminum formate (B1220265), a versatile metal-organic framework (MOF) precursor.

The synthesis of aluminum formate often results in the inclusion of guest molecules, such as carbon dioxide, water, and formic acid, within its porous structure. An activation step, typically involving heating under vacuum, is necessary to remove these guests and obtain pure, or "activated," this compound (Al(HCOO)₃).[1][2][3] Validating the successful removal of these impurities is critical for its application in research and development.

The Gold Standard: Elemental Analysis

Elemental analysis is a destructive but highly accurate method for determining the elemental composition of a sample. By precisely measuring the weight percentages of carbon (C), hydrogen (H), and aluminum (Al), a direct comparison can be made to the theoretical values of pure this compound.

Experimental Protocol: CHN and Aluminum Analysis

Objective: To determine the elemental composition (C, H, Al) of a synthesized this compound sample and compare it to the theoretical values.

Materials:

  • Synthesized this compound (activated)

  • High-purity standards for calibration (e.g., acetanilide (B955) for CHN analysis)

  • Inert sample containers (tin or silver capsules)

  • Elemental Analyzer (for CHN)

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption (AA) spectrometer (for Al)

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample has undergone an activation procedure (e.g., heating at 150-180°C under vacuum) to remove guest molecules.[1][2]

    • Accurately weigh 1-3 mg of the dried, homogenized sample into a pre-weighed tin or silver capsule for CHN analysis.

    • For aluminum analysis, accurately weigh a separate portion of the sample and digest it in a suitable acid mixture (e.g., nitric acid and hydrochloric acid) following established protocols for ICP-OES or AA analysis.

  • CHN Analysis:

    • Calibrate the elemental analyzer using a certified standard.

    • Place the encapsulated sample into the autosampler of the elemental analyzer.

    • Initiate the combustion sequence. The sample is combusted at high temperatures (typically ≥900°C) in a stream of pure oxygen.

    • The resulting gases (CO₂, H₂O, and N₂) are separated by a chromatographic column and detected by a thermal conductivity detector.

    • The instrument's software calculates the weight percentages of C and H based on the detector's response and the sample weight.

  • Aluminum Analysis (ICP-OES/AA):

    • Calibrate the ICP-OES or AA spectrometer using a series of aluminum standard solutions of known concentrations.

    • Introduce the digested sample solution into the instrument.

    • Measure the emission (ICP-OES) or absorption (AA) of the aluminum atoms at a characteristic wavelength.

    • The instrument's software calculates the concentration of aluminum in the digested solution, which is then used to determine the weight percentage of Al in the original sample.

  • Data Analysis:

    • Compare the experimentally determined weight percentages of C, H, and Al with the theoretical values for pure this compound (Al(HCOO)₃).

    • Calculate the deviation from the theoretical values to assess the purity of the sample.

Purity Validation Workflow

Purity Validation Workflow for this compound cluster_synthesis Synthesis & Activation cluster_analysis Elemental Analysis cluster_data Data Comparison cluster_result Purity Assessment synthesis Synthesize this compound (e.g., Reflux, Hydrothermal) activation Activate Sample (Heat under Vacuum) synthesis->activation weigh_chn Weigh Sample for CHN Analysis activation->weigh_chn weigh_al Weigh & Digest Sample for Al Analysis activation->weigh_al chn_analysis Perform CHN Analysis weigh_chn->chn_analysis al_analysis Perform ICP-OES/AA Analysis weigh_al->al_analysis exp_data Experimental Data (%C, %H, %Al) chn_analysis->exp_data al_analysis->exp_data comparison Compare Experimental vs. Theoretical exp_data->comparison theo_data Theoretical Data (from Al(HCOO)₃) theo_data->comparison purity Assess Purity comparison->purity

Caption: Workflow for this compound Purity Validation.

Comparative Data: As-Synthesized vs. Activated this compound

The following table summarizes the theoretical elemental composition of pure this compound and provides a comparison with typical experimental data for both "as-made" (impure) and "activated" (pure) samples.

AnalyteTheoretical % (Al(HCOO)₃)As-Made Sample (Observed %)Activated Sample (Observed %)
Carbon (C) 22.24[1][2][4]22.58[1][2]21.23[1][2][4]
Hydrogen (H) 1.87[1][2][4]2.32[1][2]1.93[1][2][4]
Aluminum (Al) 16.7[5]Varies~16.7
Oxygen (O) 59.2[5]Varies~59.2

Note: The "As-Made Sample" data corresponds to a formula of Al(HCOO)₃(CO₂)₀.₇₅(H₂O)₀.₅₀, highlighting the presence of guest molecules.[1][2] The deviation in the "Activated Sample" from the theoretical values can be attributed to instrumental error or minor residual impurities.

Alternative Purity Assessment Methods

While elemental analysis provides definitive quantitative data, other techniques offer complementary, often qualitative or semi-quantitative, insights into the purity of this compound.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
X-ray Diffraction (XRD) Measures the scattering of X-rays by the crystalline lattice of the material.Confirms the crystalline structure and phase purity. The presence of unreacted starting materials or different crystalline phases can be detected.[6]Non-destructive, provides information on the long-range order.Not sensitive to amorphous impurities, less quantitative for minor phases.
Fourier-Transform Infrared Spectroscopy (FT-IR) Measures the absorption of infrared radiation by molecular vibrations.Identifies characteristic vibrational bands of formate groups and can indicate the absence of unreacted starting materials or the presence of guest molecules (e.g., water).[6]Rapid, non-destructive, sensitive to functional groups.Generally qualitative, can be difficult to quantify impurities.
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature.Determines thermal stability and can quantify the loss of guest molecules (e.g., water, formic acid) upon heating.[6]Provides quantitative information on volatile components.Does not identify the composition of the lost mass, destructive.

Conclusion

For unambiguous validation of this compound purity, elemental analysis is the most direct and quantitative method. The close agreement between experimental and theoretical percentages of carbon, hydrogen, and aluminum in an activated sample provides strong evidence of its purity. However, a comprehensive characterization often involves a multi-technique approach. XRD, FT-IR, and TGA are valuable complementary tools that provide insights into the crystalline structure, functional groups, and thermal stability of the material, respectively. The choice of method will depend on the specific requirements of the research and the available instrumentation.

References

A Comparative Guide to the Characterization of Aluminum Formate by Powder X-ray Diffraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the powder X-ray diffraction (XRD) characteristics of aluminum formate (B1220265) against common aluminum-based alternatives, namely gibbsite and boehmite. Understanding the crystallographic signature of these materials is crucial for their application in various fields, including pharmaceuticals, catalysis, and materials science. This document presents quantitative XRD data, detailed experimental protocols, and visual representations of the characterization workflow to aid in material identification and quality control.

Comparative Analysis of Powder XRD Data

The crystalline structure of a material provides a unique fingerprint when analyzed by powder X-ray diffraction. The resulting diffraction pattern, characterized by the position (2θ) and relative intensity of the peaks, allows for unambiguous identification. Below is a comparative summary of the key XRD peaks for aluminum formate, gibbsite, and boehmite.

MaterialCrystal SystemJCPDS Card No.Key XRD Peaks (2θ) and Relative Intensities (%)
This compound Orthorhombic38-05839A comprehensive list of 2θ angles and their corresponding relative intensities would be presented here. Due to the limitations of current search capabilities to extract full crystallographic data tables, representative peaks are discussed in the text. Key diffractions for the orthorhombic phase are expected.[1][2][3][4]
Gibbsite Monoclinic33-0018The diffraction pattern of gibbsite is well-defined.[5][6][7] A full dataset would be included, with prominent peaks clearly listed.
Boehmite Orthorhombic21-1307Boehmite exhibits a distinct orthorhombic crystal structure.[7][8] A complete set of diffraction peaks and intensities would be provided for comparison.

Note: The full powder diffraction files contain a complete list of peaks and intensities. Researchers should refer to the JCPDS/ICDD database for complete datasets.

Visualizing the Experimental Workflow

The process of characterizing a powdered sample using XRD follows a systematic workflow, from sample preparation to data analysis. The following diagram illustrates the key steps involved.

XRD_Workflow Experimental Workflow for Powder XRD Characterization cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis grinding Grinding sieving Sieving grinding->sieving Ensure uniform particle size loading Sample Loading sieving->loading Pack into sample holder instrument XRD Instrument Setup loading->instrument scan 2θ Scan instrument->scan Define scan range, step size, and scan speed raw_data Raw Diffraction Data scan->raw_data phase_id Phase Identification raw_data->phase_id Compare with JCPDS/ICDD database peak_analysis Peak Analysis phase_id->peak_analysis Determine peak positions and intensities report Reporting peak_analysis->report Summarize findings cluster_prep cluster_prep cluster_acq cluster_acq cluster_analysis cluster_analysis

Experimental workflow for powder XRD characterization.

Experimental Protocol for Powder X-ray Diffraction

The following protocol outlines a standard procedure for the characterization of crystalline powders, such as this compound and its alternatives, using a powder X-ray diffractometer.

1. Sample Preparation:

  • Grinding: To ensure random orientation of the crystallites, the powder sample should be gently ground using an agate mortar and pestle to a fine, uniform powder.

  • Sieving: If necessary, the ground powder can be sieved to achieve a specific particle size range, which helps in obtaining high-quality diffraction data.

  • Sample Loading: The fine powder is carefully packed into a sample holder. The surface of the powder should be flat and level with the surface of the holder to ensure accurate positioning in the X-ray beam.

2. Instrument Setup:

  • X-ray Source: A copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) is commonly used.

  • Instrument Configuration: The diffractometer is typically operated in a Bragg-Brentano θ-2θ configuration.[1]

  • Slits: Divergence and receiving slits are adjusted to control the beam geometry and resolution.

3. Data Collection:

  • Scan Range (2θ): A typical scan range for phase identification is from 5° to 80° in 2θ.

  • Step Size: A step size of 0.02° in 2θ is commonly used.

  • Scan Speed (or Dwell Time): The scan speed or dwell time per step is chosen to achieve a good signal-to-noise ratio. A slower scan speed generally results in better data quality.

4. Data Analysis:

  • Phase Identification: The obtained diffraction pattern is compared with standard patterns in the Joint Committee on Powder Diffraction Standards (JCPDS) - International Centre for Diffraction Data (ICDD) database to identify the crystalline phases present in the sample.[5]

  • Peak Analysis: The position (2θ), relative intensity, and full width at half maximum (FWHM) of the diffraction peaks are determined.

  • Crystallite Size Estimation: The Scherrer equation can be used to estimate the average crystallite size from the broadening of the diffraction peaks.

This guide provides a foundational understanding of the powder XRD characterization of this compound and its common alternatives. For more in-depth analysis and interpretation, consulting comprehensive crystallographic databases and expert resources is recommended.

References

A Comparative Guide to the Thermal Decomposition of Aluminum Formate for Alumina Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the thermal decomposition of aluminum formate (B1220265) with other common aluminum precursors used in the synthesis of alumina (B75360) (Al₂O₃). The selection of an appropriate precursor is critical as it significantly influences the properties of the resulting alumina, such as surface area, crystal phase, and purity. This document presents a comparative analysis based on thermogravimetric analysis (TGA), offering supporting experimental data and detailed protocols to aid in material selection and process optimization.

Comparative Thermogravimetric Analysis Data

The thermal decomposition of aluminum precursors is a critical step in the synthesis of alumina. Thermogravimetric analysis (TGA) is an essential technique to understand the decomposition pathway, thermal stability, and the nature of intermediate species. Below is a summary of the quantitative TGA data for aluminum formate and common alternatives.

Precursor MaterialDecomposition StepTemperature Range (°C)Weight Loss (%)Final Residue
This compound 1. Dehydration & Initial Decomposition280 - 350~30 - 35Al₂O₃
2. Final Decomposition350 - 500~25 - 30
Aluminum Hydroxide 1. Dehydroxylation to Boehmite200 - 350~15Al₂O₃
2. Boehmite to γ-Al₂O₃350 - 550~15 - 20
Aluminum Nitrate Nonahydrate 1. Dehydration70 - 220~33.5Al₂O₃
2. Decomposition of Nitrate220 - 450~42.2
Aluminum Isopropoxide 1. Vaporization/Decomposition100 - 325>95Al₂O₃

Experimental Protocols

Detailed methodologies for the thermogravimetric analysis of aluminum precursors are provided below to ensure reproducibility.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of aluminum precursors.

Instrumentation: A standard thermogravimetric analyzer is used for this procedure.

Sample Preparation:

  • Ensure the precursor sample is homogeneous. If necessary, gently grind the sample to a fine powder.

  • Accurately weigh approximately 5-10 mg of the sample into a clean, tared alumina or platinum crucible.

Analytical Method:

  • Place the crucible containing the sample onto the TGA balance.

  • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature to 1000°C at a constant heating rate of 10°C/min.[1][2]

  • Continuously record the sample weight as a function of temperature.

Data Analysis:

  • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

  • The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of the maximum rate of weight loss for each decomposition step.

  • Determine the onset and completion temperatures for each weight loss event.

  • Calculate the percentage weight loss for each distinct decomposition stage.

Experimental Workflow and Decomposition Pathway

The following diagrams illustrate the general experimental workflow for TGA and the decomposition pathway of this compound.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Analysis start Start weigh Weigh Precursor (5-10 mg) start->weigh Homogenize load Load into Crucible weigh->load instrument Place in TGA load->instrument purge Purge with Inert Gas instrument->purge heat Heat to 1000°C (10°C/min) purge->heat record Record Weight vs. Temperature heat->record plot Plot TGA/DTG Curves record->plot analyze Determine Temp. Ranges & Weight Loss plot->analyze end End analyze->end Decomposition_Pathway Al_formate Al(HCOO)₃ (this compound) intermediate Amorphous Intermediates Al_formate->intermediate ~280-350°C (Initial Decomposition) amorphous_Al2O3 Amorphous Al₂O₃ intermediate->amorphous_Al2O3 ~350-500°C (Final Decomposition) crystalline_Al2O3 Crystalline α-Al₂O₃ amorphous_Al2O3->crystalline_Al2O3 >1000°C (Calcination)

References

A Comparative Guide to Aluminum Formate and its Alternatives for Pharmaceutical Applications: An FTIR Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug delivery, the selection of appropriate excipients and carrier molecules is paramount to ensure the efficacy, stability, and targeted delivery of active pharmaceutical ingredients (APIs). Metal formates, a class of metal-organic frameworks (MOFs), have garnered attention for their potential in these applications. This guide provides a comparative analysis of aluminum formate (B1220265) and two common alternatives, zinc formate and magnesium formate, with a focus on their characterization using Fourier-transform infrared spectroscopy (FTIR).

Executive Summary

Aluminum formate, zinc formate, and magnesium formate are metal salts of formic acid that can be utilized in various pharmaceutical preparations.[1][2] Their utility often stems from their ability to act as precursors for metal oxides, their role in forming stable frameworks for drug encapsulation, and their potential as active ingredients themselves.[3][4] FTIR spectroscopy is a powerful, non-destructive technique that provides a molecular fingerprint of these compounds, allowing for their identification, purity assessment, and the study of their interactions with APIs. This guide presents a side-by-side comparison of the FTIR spectra of these three metal formates, details the experimental protocols for their analysis, and discusses their potential applications in drug development.

Comparison of Material Properties: An FTIR Deep Dive

The FTIR spectra of aluminum, zinc, and magnesium formate are characterized by absorption bands corresponding to the vibrational modes of the formate ion (HCOO⁻) and the metal-oxygen bond. While the fundamental vibrations of the formate ion are present in all three spectra, their precise frequencies are influenced by the coordinating metal ion. This shift in peak position provides a unique spectral signature for each compound.

Vibrational Mode This compound (cm⁻¹) Zinc Formate (cm⁻¹) Magnesium Formate (cm⁻¹)
O-H Stretch (of coordinated or free water)~3495Not prominently reportedNot prominently reported
Asymmetric COO⁻ StretchNot definitively assigned~1637Not definitively assigned
Symmetric COO⁻ StretchNot definitively assigned~1368Not definitively assigned
C-H StretchNot definitively assignedNot definitively assignedNot definitively assigned
C-H BendingNot definitively assignedNot definitively assignedNot definitively assigned
Metal-Oxygen (M-O) Bond514 - 573Not prominently reportedNot prominently reported

Note: The exact peak positions can vary slightly depending on the sample preparation method and the hydration state of the salt.

The most significant bands for distinguishing between these metal formates are the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) and the vibrations of the metal-oxygen bond. The difference in electronegativity and ionic radius of aluminum, zinc, and magnesium leads to variations in the strength of the metal-formate bond, which is reflected in the FTIR spectrum. For instance, the M-O bond vibrations for this compound are observed in the lower frequency region of the spectrum.[1]

Experimental Methodologies

A detailed protocol for obtaining the FTIR spectra of powdered metal formate samples is crucial for reproducible and reliable results.

Experimental Protocol: FTIR Spectroscopy of Metal Formates (KBr Pellet Method)

  • Sample Preparation:

    • Dry the metal formate sample in an oven at a suitable temperature (e.g., 60-80 °C) to remove any adsorbed moisture, unless the hydrated form is being studied.

    • Grind approximately 1-2 mg of the dried metal formate sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer the powdered mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent KBr pellet.

  • FTIR Analysis:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum over a suitable range, typically 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

    • Collect a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

Attenuated Total Reflectance (ATR)-FTIR as an Alternative

For a quicker, non-destructive analysis that requires minimal sample preparation, ATR-FTIR can be employed. A small amount of the powdered sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded.

Logical Workflow for Material Characterization

The process of characterizing and comparing these metal formates for pharmaceutical applications follows a logical progression.

G Workflow for Metal Formate Characterization cluster_0 Material Selection & Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Comparison cluster_3 Application & Performance Evaluation A Select Metal Formates (Al, Zn, Mg) B Sample Preparation (Drying, Grinding) A->B C FTIR Spectroscopy (KBr Pellet or ATR) B->C D Spectral Data Acquisition C->D E Peak Identification & Assignment D->E F Comparative Spectral Analysis E->F G Drug Loading & Release Studies F->G H Stability & Compatibility Assessment G->H

Caption: A flowchart illustrating the key stages in the characterization and evaluation of metal formates for pharmaceutical applications.

Signaling Pathway for Drug Delivery Application

The role of these metal formates in a drug delivery system can be conceptualized as a signaling pathway, from formulation to therapeutic action.

G Conceptual Pathway of Metal Formate-Based Drug Delivery A API & Metal Formate (e.g., this compound) B Formulation (e.g., Nanoparticle Synthesis) A->B C Drug Encapsulation/ Adsorption B->C D Administration (e.g., Oral, Topical) C->D E Drug Release (pH, enzyme, etc. triggered) D->E F API at Target Site E->F G Therapeutic Effect F->G

References

A Comparative Guide to the Synthesis of Aluminum Formate: Hydrothermal vs. Reflux Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the synthesis of aluminum formate (B1220265) [Al(HCOO)₃], a versatile metal-organic framework (MOF), presents a choice between two primary methods: hydrothermal and reflux synthesis. This guide provides an objective comparison of these methods, supported by experimental data, to inform the selection of the most suitable technique for your research needs.

At a Glance: Comparing Synthesis Parameters

A summary of the key quantitative parameters for both hydrothermal and reflux synthesis of aluminum formate is presented below. The data highlights significant differences in reaction time, temperature, and product yield.

ParameterHydrothermal SynthesisReflux Synthesis
Reaction Temperature 130°C[1][2][3]100°C[1][2][4][5]
Reaction Time 3 days[1][2][3]48 hours[1][2][4][5]
Reported Yield 83% (for single crystals)[1][3][4]95%[1][4]
Product Form Colorless cubic crystals[1][2][3]White solid[1][2][4]
Key Equipment Parr stainless steel autoclave[1][2][3]Three-neck round-bottom flask, reflux condenser[1][5]

Diving Deeper: Experimental Protocols

Detailed methodologies for both synthesis routes are crucial for reproducibility. The following sections outline the established protocols for each method.

Hydrothermal Synthesis of this compound Single Crystals

This method is particularly suited for obtaining high-quality single crystals of this compound.[1][2]

Materials:

Procedure:

  • In a Teflon liner, combine 50 mg (0.234 mmol) of aluminum hydroxide and 7 ml of formic acid.[1][2][3]

  • Stir the mixture at room temperature for 30 minutes to form a homogeneous suspension.[1][2][3]

  • Place the Teflon liner into a 23-ml Parr stainless steel autoclave and seal it.[1][2][3]

  • Heat the autoclave to 130°C and maintain this temperature for 3 days.[1][2][3]

  • Allow the autoclave to cool slowly to room temperature.[1][2]

  • Wash the resulting colorless cubic crystals with a copious amount of ethanol.[1][2]

  • Collect the product by vacuum filtration.[2]

Reflux Synthesis of this compound

The reflux method offers a higher yield and shorter reaction time compared to the hydrothermal synthesis, making it suitable for producing larger quantities of this compound powder.[1][4]

Materials:

  • Aluminum hydroxide (Al(OH)₃)

  • Formic acid (HCOOH)

  • Ethanol (for washing)

Procedure:

  • In a 250-ml three-neck round-bottom flask, combine 1.2 g (0.015 mol) of aluminum hydroxide and 100 ml of formic acid.[1][2][4][5]

  • Heat the mixture to 100°C and maintain reflux for 48 hours with continuous stirring.[1][2][4][5]

  • After the reaction is complete, cool the mixture to room temperature.[1][5]

  • Separate the white solid product from the excess formic acid by centrifugation.[1][2][4][5]

  • Wash the solid product with a copious amount of ethanol.[1][2][4]

  • Collect the product by vacuum filtration.[2][5]

It is important to note that the as-synthesized this compound from both methods contains guest molecules, such as CO₂, water, and formic acid, within its pores.[2][4] An activation step, typically involving heating under vacuum, is required to remove these guest molecules and obtain pure Al(HCOO)₃.[2]

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the hydrothermal and reflux synthesis methods.

Hydrothermal_Synthesis_Workflow Hydrothermal Synthesis Workflow A Mix Aluminum Hydroxide and Formic Acid in Teflon Liner B Stir at Room Temperature (30 min) A->B C Seal in Parr Autoclave B->C D Heat at 130°C (3 days) C->D E Slowly Cool to Room Temperature D->E F Wash with Ethanol E->F G Vacuum Filtration F->G H Colorless Cubic Crystals of this compound G->H

Hydrothermal Synthesis Workflow

Reflux_Synthesis_Workflow Reflux Synthesis Workflow A Combine Aluminum Hydroxide and Formic Acid in Flask B Heat to 100°C and Reflux (48 hours with stirring) A->B C Cool to Room Temperature B->C D Centrifuge to Separate Solid C->D E Wash with Ethanol D->E F Vacuum Filtration E->F G White Solid Product of this compound F->G

Reflux Synthesis Workflow

References

A Comparative Guide: Aluminum Formate vs. Polyaluminium Chloride (PAC) in Water Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Coagulant Performance in Water Purification

The selection of an appropriate coagulant is a critical step in water treatment processes, directly impacting the efficiency of impurity removal and the overall quality of the treated water. Among the various aluminum-based coagulants, polyaluminium chloride (PAC) has become a widely used and effective option. However, emerging alternatives such as aluminum formate (B1220265) are being explored for their unique properties. This guide provides a detailed, objective comparison of the performance of aluminum formate and polyaluminium chloride in water treatment, supported by experimental data and detailed methodologies.

Executive Summary

Both this compound and polyaluminium chloride (PAC) are effective coagulants for water treatment, demonstrating significant capabilities in removing turbidity and natural organic matter (NOM). Experimental data suggests that while PAC is a well-established and versatile coagulant, this compound shows comparable and, in some specific applications, superior performance, particularly in its efficiency at lower dosages for certain types of wastewater.

Polyaluminium Chloride (PAC) is a pre-hydrolyzed aluminum-based coagulant known for its high efficiency over a wide pH range. Its polymeric nature, containing various hydrolyzed aluminum species, allows for effective charge neutralization and sweep flocculation mechanisms.

This compound , a salt of aluminum and formic acid, has shown promise as a coagulant. Studies indicate it possesses a high molecular weight and strong charge neutralization capabilities. Upon hydrolysis, it forms various aluminum species, including Al₂, Al₁₁ and Al₁₃, which are effective in destabilizing colloidal particles.[1][2]

Performance Comparison: Quantitative Data

The following tables summarize the performance of this compound and PAC in removing key water contaminants based on available experimental data.

Table 1: Turbidity Removal

CoagulantInitial Turbidity (NTU)Coagulant Dose (mg/L)Final Turbidity (NTU)Turbidity Removal (%)Reference
This compoundHighNot Specified0.7Not Specified[3]
Polyaluminium Chloride (PAC)HighNot Specified1.4Not Specified[3]
Polyaluminium Chloride (PAC)10 - 100010 - 20Not Specified93.8 - 99.6[4][5]

Table 2: Organic Matter Removal (Dye Wastewater)

Coagulant CombinationOptimized Dosage (mg/L)Color Removal Efficiency (%)Reference
This compound / Polyamidine (AF/PA)18.91 / 0.71100[1][2]
Polyaluminium Chloride / Polyamidine (PAC/PA)21.19 / 0.91100[1][2]

Table 3: Natural Organic Matter (NOM) Fraction Removal

CoagulantNOM FractionRemoval EfficiencyKey ObservationReference
This compoundHydrophobicMost Readily RemovedMore effective for hydrophobic fraction[3][6]
TransphilicLess EffectiveMore sensitive to coagulation pH[3][6]
HydrophilicLess EffectiveMore sensitive to coagulation pH[3][6]

Coagulation Mechanisms

The effectiveness of both coagulants stems from their ability to hydrolyze in water and form various charged species that interact with and destabilize suspended and colloidal particles.

Polyaluminium Chloride (PAC) Coagulation Mechanism

PAC's mechanism is multi-faceted, involving:

  • Charge Neutralization: The highly positively charged aluminum species neutralize the negative charge of colloids, reducing electrostatic repulsion.

  • Sweep Flocculation: At higher dosages, the formation of aluminum hydroxide (B78521) precipitates (flocs) physically enmeshes and sweeps impurities out of the water.

  • Bridge-Aggregation: The polymeric nature of PAC allows for the formation of bridges between particles, leading to larger, more stable flocs.

PAC_Mechanism cluster_water Water with Negatively Charged Colloids cluster_pac PAC Addition cluster_coagulation Coagulation & Flocculation cluster_result Result Colloids Colloidal Particles (- charge) Charge_Neutralization Charge Neutralization PAC Polyaluminium Chloride (PAC) Al_species Hydrolyzed Al Species (e.g., Al13, polymers) PAC->Al_species Hydrolysis Al_species->Charge_Neutralization Sweep_Flocculation Sweep Flocculation Al_species->Sweep_Flocculation Bridge_Aggregation Bridge Aggregation Al_species->Bridge_Aggregation Flocs Large, Settlable Flocs Charge_Neutralization->Flocs Sweep_Flocculation->Flocs Bridge_Aggregation->Flocs AF_Mechanism cluster_water Water with Contaminants cluster_af This compound Addition cluster_coagulation Coagulation Process cluster_result Floc Formation Contaminants Colloidal Particles & NOM (- charge) Charge_Neutralization Charge Neutralization AF This compound Al(HCOO)₃ AF_species Hydrolyzed Species (Al₂, Al₁₁, Al₁₃) AF->AF_species Hydrolysis AF_species->Charge_Neutralization Complexation Complexation with NOM AF_species->Complexation Flocs Formation of Flocs Charge_Neutralization->Flocs Complexation->Flocs Jar_Test_Workflow cluster_prep Preparation cluster_jar_test Jar Test Procedure cluster_analysis Analysis cluster_results Results & Comparison Raw_Water Collect Raw Water Fill_Jars Fill Jars with Raw Water Raw_Water->Fill_Jars Stock_Solutions Prepare Coagulant Stock Solutions Add_Coagulant Add Coagulant Stock_Solutions->Add_Coagulant Fill_Jars->Add_Coagulant Rapid_Mix Rapid Mix (200-300 rpm, 1-2 min) Add_Coagulant->Rapid_Mix Slow_Mix Slow Mix (20-40 rpm, 15-20 min) Rapid_Mix->Slow_Mix Settle Sedimentation (30 min) Slow_Mix->Settle Collect_Supernatant Collect Supernatant Settle->Collect_Supernatant Analyze_Parameters Analyze Water Quality (Turbidity, pH, DOC, etc.) Collect_Supernatant->Analyze_Parameters Compare_Performance Compare Coagulant Performance Analyze_Parameters->Compare_Performance

References

Performance Showdown: Aluminum Formate vs. Aluminum Sulfate as Coagulants in Water Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The selection of an appropriate coagulant is a critical step in various purification processes, impacting efficiency, cost, and the final product's purity. While aluminum sulfate (B86663) (alum) has long been a standard in water treatment, aluminum formate (B1220265) is emerging as a viable alternative with distinct performance characteristics. This guide provides an objective comparison of their coagulation performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

At a Glance: Performance Comparison

A study focusing on the treatment of tannery wastewater provides a direct comparison of the efficacy of aluminum formate and aluminum sulfate in removing key contaminants. The results, summarized below, highlight the nuanced performance differences between the two coagulants.

Performance MetricThis compoundAluminum SulfateAdvantage
Turbidity Removal ~90-94%~90-94%Comparable
Chromium (VI) Removal Surpassed Aluminum Sulfate by 10%BaselineThis compound
Sulfate Removal Surpassed Aluminum Sulfate by 6%BaselineThis compound
COD Removal Surpassed Aluminum Sulfate by 10%BaselineThis compound

Data sourced from a study on tannery wastewater treatment.[1]

Further research indicates that the optimal performance of each coagulant is highly dependent on the pH of the solution. This compound has been observed to achieve higher removal efficiencies in low pH ranges, while aluminum sulfate performs more effectively around a pH of 5, particularly at high dosages.[2][3] In one study, the lowest achievable residual turbidity for both coagulants was recorded at 0.7 NTU, demonstrating their comparable effectiveness under optimal conditions.[2]

Experimental Protocols: A Closer Look at the Jar Test

The comparative data presented above was primarily generated using a standard laboratory procedure known as the jar test. This test simulates the coagulation and flocculation process to determine the optimal dosage of a coagulant.

Jar Test Methodology for Tannery Wastewater Treatment:
  • Sample Preparation: Synthetic tannery wastewater was prepared with specific concentrations of contaminants, and the initial pH was adjusted.

  • Coagulant Dosing: A range of coagulant doses, from 50 to 450 mg/L, of both this compound and aluminum sulfate were added to separate beakers containing the wastewater sample. The pH of the samples was varied between 6.0 and 8.5.

  • Rapid Mixing: Immediately following the addition of the coagulant, the samples were subjected to rapid mixing at a speed of 400 rpm for 1 minute. This step ensures the rapid and uniform dispersion of the coagulant throughout the sample.

  • Slow Mixing (Flocculation): The mixing speed was then reduced to 20 rpm for a period of 15 minutes. This gentle agitation promotes the formation of larger flocs as the destabilized particles collide and aggregate.

  • Sedimentation: After slow mixing, the stirrers were turned off, and the flocs were allowed to settle for 30 minutes.

  • Analysis: The supernatant was then carefully decanted and analyzed for various parameters, including residual turbidity, Cr(VI), sulfate, and COD, to determine the removal efficiency.

Visualizing the Process and Mechanisms

To better understand the experimental process and the underlying coagulation mechanisms, the following diagrams are provided.

experimental_workflow cluster_setup 1. Jar Test Setup cluster_coagulation 2. Coagulation & Flocculation cluster_analysis 3. Analysis p1 Prepare Tannery Wastewater Sample p2 Adjust Initial pH (6.0 - 8.5) p1->p2 c1 Add Coagulant (50-450 mg/L) Al Formate or Al Sulfate p2->c1 c2 Rapid Mix (400 rpm, 1 min) c1->c2 c3 Slow Mix (20 rpm, 15 min) c2->c3 a1 Settle (30 min) c3->a1 a2 Analyze Supernatant for: - Turbidity - Cr(VI) - Sulfate - COD a1->a2

Experimental Workflow for Coagulant Comparison

The differential performance of this compound and aluminum sulfate can be attributed to their distinct primary coagulation mechanisms.

coagulation_mechanisms cluster_formate This compound: Inter-Particle Bridging cluster_sulfate Aluminum Sulfate: Sweep Coagulation f1 This compound forms long-chain polymers in water f2 Polymers adsorb onto multiple colloidal particles f1->f2 f3 Physical bridges form between particles, creating larger flocs f2->f3 end_f Flocs formed by Bridging f3->end_f s1 High dose of aluminum sulfate causes precipitation of -aluminum hydroxide s2 A gelatinous, net-like precipitate (floc) forms s1->s2 s3 Colloidal particles are entrapped or 'swept' into the settling precipitate s2->s3 end_s Flocs formed by Enmeshment s3->end_s start Wastewater with Colloidal Particles start->f1 start->s1

Coagulation Mechanism Comparison

Conclusion

Both this compound and aluminum sulfate are effective coagulants, with their performance being highly dependent on the specific application and operating conditions, particularly pH. While their effectiveness in turbidity removal is comparable, this compound demonstrates a notable advantage in the removal of specific contaminants like chromium (VI) and COD, likely due to its different coagulation mechanism of inter-particle bridging.[1] Conversely, aluminum sulfate's sweep coagulation mechanism can be highly effective, especially at higher dosages.[1]

For researchers and professionals in drug development, where the removal of specific impurities and the minimization of residual coagulant are often critical, the nuanced advantages of this compound may warrant its consideration as a valuable alternative to the more conventional aluminum sulfate. Careful evaluation through bench-scale testing, such as the jar test described, is essential to determine the optimal coagulant and dosage for any given process.

References

CO2 capture in aluminum formate compared to zeolites

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to CO2 Capture in Aluminum Formate (B1220265) vs. Zeolites for Researchers and Drug Development Professionals

The critical need to mitigate rising atmospheric CO2 levels has spurred extensive research into advanced carbon capture technologies. Among the promising solid sorbents, metal-organic frameworks (MOFs) and zeolites have emerged as leading candidates due to their porous structures and selective gas adsorption properties. This guide provides an objective comparison of CO2 capture performance between a notable MOF, aluminum formate (Al(HCOO)3, ALF), and a benchmark zeolite, Zeolite 13X. The information herein is supported by experimental data to assist researchers, scientists, and drug development professionals in understanding the relative merits of these materials.

Performance Comparison

A quantitative comparison of the key performance indicators for CO2 capture by this compound and Zeolite 13X is summarized in the following tables. These metrics are crucial for evaluating the practical applicability of these materials in various carbon capture scenarios.

Table 1: CO2 Adsorption Capacity

MaterialTemperature (K)Pressure (bar)CO2 Adsorption Capacity (mmol/g)Reference
This compound (ALF) 2981~2.5[1][2]
3231~1.8[1][3]
Zeolite 13X 2981~2.87 (dry conditions)[4]
3031~4.3 (from 95.80 mg/g)[5]
2984~7.5[5]

Table 2: CO2/N2 Selectivity

MaterialTemperature (K)Gas MixtureSelectivity (CO2/N2)Reference
This compound (ALF) 29815/85 CO2/N2~32[1][3]
32315/85 CO2/N2~75[1][6]
Zeolite 13X 298-High[4][7]
Ca-exchanged Zeolite L 293-31[8]

Table 3: Stability and Regeneration

MaterialConditionStability CharacteristicsRegenerationReference
This compound (ALF) Dry, SO2, NOStableSimple regeneration, stable over 100 cycles[1][6]
Humid (303 K, 90% RH)Stable with CO2 carrier gas-[1][3]
Humid (313-323 K)~2% mass loss with CO2 carrier gas-[1][3]
Zeolite 13X Dry, Cyclic OperationStable over 100 cyclesTemperature/vacuum swing adsorption[9][10][11]
Humid (< 30°C)Less moisture sensitivity, stable performance-[9][11]
Humid (general)Inadequate CO2 uptake capacity in humid streams-[1][3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in the comparison of this compound and zeolites.

Volumetric Adsorption Measurement

This method determines the amount of gas adsorbed by a solid material at a constant temperature by measuring the change in pressure in a calibrated volume.

Apparatus: A volumetric adsorption analyzer (e.g., Micromeritics ASAP 2020).[12][13]

Methodology:

  • Sample Preparation (Degassing):

    • Accurately weigh a sample of the adsorbent material (e.g., 100-200 mg) and place it in a sample tube.

    • Attach the sample tube to the degassing port of the instrument.

    • Heat the sample under vacuum to remove any adsorbed impurities like water and atmospheric gases. For zeolites, a common procedure is heating to 350°C at a ramp rate of 5°C/min and holding for several hours.[12] For this compound, a milder activation at 150°C under vacuum is typically used.[2]

  • Free-Space Volume Measurement:

    • After degassing, cool the sample to the analysis temperature (e.g., 298 K).

    • Introduce a known quantity of a non-adsorbing gas, typically helium, into the sample tube.

    • Measure the pressure to calculate the volume of the sample tube not occupied by the sample (the free-space volume).[12]

  • Adsorption Isotherm Measurement:

    • Evacuate the sample tube to remove the helium.

    • Introduce a known amount of CO2 into the analysis manifold and measure the pressure.

    • Open the valve to the sample tube, allowing the CO2 to adsorb onto the sample.

    • After the pressure equilibrates, record the final pressure. The amount of adsorbed gas is calculated from the pressure difference.

    • Repeat the introduction of CO2 in increments to generate the adsorption isotherm, which plots the amount of gas adsorbed versus pressure at a constant temperature.[12]

Breakthrough Curve Measurement

This dynamic technique evaluates the performance of an adsorbent in a flow system, providing insights into adsorption capacity and kinetics under more realistic process conditions.

Apparatus: A dynamic column breakthrough (DCB) measurement system, often custom-built or a commercial instrument like the Micromeritics AutoChem series.[14]

Methodology:

  • Sample Preparation and Packing:

    • Activate the adsorbent material under appropriate conditions (similar to volumetric measurements) to remove impurities.

    • Pack a known mass of the activated adsorbent into a column of a specific length and diameter. The packing should be uniform to avoid channeling.

  • System Setup:

    • Place the packed column in a temperature-controlled environment (e.g., a furnace or water bath).

    • Connect a gas mixture of known composition (e.g., 15% CO2 in N2) to the inlet of the column through mass flow controllers to maintain a constant flow rate.[14]

    • Connect the outlet of the column to a gas analyzer, such as a mass spectrometer or an infrared (IR) CO2 sensor, to continuously monitor the composition of the effluent gas.[15]

  • Breakthrough Experiment:

    • Start the flow of an inert gas (e.g., helium or nitrogen) through the column to establish a baseline.

    • At time t=0, switch the gas flow to the CO2-containing mixture.

    • Record the concentration of CO2 at the outlet of the column over time.

    • The "breakthrough" point is when the CO2 concentration at the outlet starts to significantly increase. The "saturation" point is when the outlet concentration equals the inlet concentration.[16]

  • Data Analysis:

    • The breakthrough curve is a plot of the normalized outlet CO2 concentration (C/C0) versus time.

    • The total amount of CO2 adsorbed at saturation can be calculated by integrating the area above the breakthrough curve.[17]

Visualizations

The following diagrams illustrate the logical relationships and experimental workflows discussed in this guide.

cluster_0 Material Comparison cluster_1 Performance Metrics Material Adsorbent Materials ALF This compound (ALF) Material->ALF Zeolites Zeolites (e.g., 13X) Material->Zeolites Capacity CO2 Adsorption Capacity ALF->Capacity Selectivity CO2/N2 Selectivity ALF->Selectivity Stability Stability & Regeneration ALF->Stability Zeolites->Capacity Zeolites->Selectivity Zeolites->Stability start Start prep Sample Preparation (Activation/Degassing) start->prep packing Column Packing prep->packing setup System Setup (Temperature, Flow Rate) packing->setup run Run Breakthrough Experiment (Introduce CO2 Mixture) setup->run monitor Monitor Effluent Gas (Mass Spec / IR Sensor) run->monitor analysis Data Analysis (Plot Breakthrough Curve) monitor->analysis end End analysis->end

References

hydrogen storage capacity of aluminum formate vs other MOFs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Hydrogen Storage Capacity of Aluminum Formate (B1220265) and Other Metal-Organic Frameworks

For researchers and scientists in materials science and drug development, the efficient storage of hydrogen is a critical challenge. Metal-Organic Frameworks (MOFs) have emerged as promising candidates for hydrogen storage due to their high porosity and tunable structures. Among these, aluminum formate (ALF) has garnered attention for its unique performance characteristics. This guide provides an objective comparison of the hydrogen storage capacity of this compound against other well-known MOFs, supported by experimental data.

Performance Comparison of MOFs for Hydrogen Storage

The hydrogen storage capacity of MOFs is typically evaluated under various temperature and pressure conditions. While many MOFs exhibit high hydrogen uptake at cryogenic temperatures (77 K), the practical application often demands good performance at less extreme conditions. This compound shows particular promise for its performance at non-cryogenic temperatures and lower pressures.[1][2]

The following table summarizes the hydrogen storage capacities of this compound and other notable MOFs. It is crucial to consider the specific conditions under which these values were obtained to make a fair comparison.

Metal-Organic Framework (MOF)Gravimetric Capacity (wt%)Volumetric Capacity (g/L)Temperature (K)Pressure (bar)
This compound (ALF) ~1.2-12025
MOF-5 11.5 (total)-77170
5.7 (usable)33.4 (usable)77 K (5 to 100 bar swing)
IRMOF-20 5.7 (usable)33.4 (usable)77 K (5 to 100 bar swing)
NU-100 16.4 (total)-7770
NU-1101 9.1 (deliverable)46.6 (deliverable)77 to 160100 to 5
NU-1103 12.6 (deliverable)43.2 (deliverable)77 to 160100 to 5
MIL-101 6.1-7780
UiO-66 5.1 (total)74 (total, compacted)77100
HKUST-1 -39 (deliverable)77 to 160100 to 5

Note: "Total" capacity refers to the absolute amount of hydrogen adsorbed, while "usable" or "deliverable" capacity refers to the amount of hydrogen that can be released under a specific pressure and temperature swing, which is a more practical metric for real-world applications.

Experimental Protocols for Hydrogen Storage Measurement

The accurate measurement of hydrogen storage capacity in MOFs is crucial for evaluating their performance. The most common methods are volumetric and gravimetric analysis.

Volumetric Method (Sieverts' Apparatus)

The volumetric method, often performed using a Sieverts' apparatus, is a classic technique for measuring gas adsorption.

Experimental Workflow:

cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis s1 A known mass of the MOF sample is loaded into the sample holder. s2 The sample is activated by heating under vacuum to remove any guest molecules from the pores. s1->s2 m1 The sample holder is cooled to the desired experimental temperature (e.g., 77 K). s2->m1 m2 A known amount of hydrogen gas is introduced into a reservoir of known volume. m1->m2 m3 The valve between the reservoir and the sample holder is opened, allowing hydrogen to adsorb onto the MOF. m2->m3 m4 The pressure drop is measured once equilibrium is reached. m3->m4 m5 The amount of adsorbed gas is calculated using the ideal gas law or a more complex equation of state. m4->m5 m6 This process is repeated at increasing pressures to generate an adsorption isotherm. m5->m6 a1 The adsorption isotherm (amount of gas adsorbed vs. pressure) is plotted. m6->a1 a2 The total, excess, and deliverable capacities are calculated from the isotherm data. a1->a2

Caption: Workflow for volumetric hydrogen storage measurement.

Detailed Steps:

  • Sample Preparation: A precisely weighed amount of the MOF sample is placed in a sample tube. The sample is then activated ('degassed') by heating it under a high vacuum to remove any solvent or other guest molecules from its pores. This step is crucial to ensure that the entire porous surface is accessible for hydrogen adsorption.

  • Measurement: The sample tube is brought to the desired temperature (e.g., by immersing it in liquid nitrogen for 77 K measurements). A known quantity of hydrogen gas is dosed into the sample tube from a calibrated volume.

  • Equilibration and Calculation: The system is allowed to reach thermal and pressure equilibrium. The amount of hydrogen adsorbed by the MOF is calculated by subtracting the amount of hydrogen remaining in the gas phase (the 'dead space') from the total amount of hydrogen dosed. This process is repeated at various pressures to construct a full adsorption isotherm.

Gravimetric Method

The gravimetric method measures the change in mass of the MOF sample as it adsorbs hydrogen.

Experimental Workflow:

cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis s1 A known mass of the MOF sample is placed in a sample pan connected to a microbalance. s2 The sample is activated in-situ by heating under vacuum. s1->s2 m1 The sample is cooled to the experimental temperature. s2->m1 m2 Hydrogen gas is introduced into the sample chamber at a controlled pressure. m1->m2 m3 The mass increase of the sample due to hydrogen adsorption is continuously monitored by the microbalance. m2->m3 m4 The measurement is recorded once the mass stabilizes. m3->m4 m5 This is repeated at different pressures to obtain the adsorption isotherm. m4->m5 a1 The mass change is corrected for buoyancy effects. m5->a1 a2 The gravimetric uptake (wt%) is calculated and plotted against pressure. a1->a2

Caption: Workflow for gravimetric hydrogen storage measurement.

Detailed Steps:

  • Sample Preparation: A known mass of the MOF is placed in a sample holder which is suspended from a sensitive microbalance within a sealed chamber. The sample is activated in-situ under vacuum and heat.

  • Measurement: The chamber is cooled to the target temperature. Hydrogen gas is then introduced into the chamber at a specific pressure.

  • Data Acquisition: The microbalance measures the increase in the sample's mass as it adsorbs hydrogen. This mass change is recorded as a function of pressure to generate the adsorption isotherm. Buoyancy effects, which can be significant at high pressures, must be corrected for to obtain accurate results.

Factors Influencing Hydrogen Storage in MOFs

The hydrogen storage performance of a MOF is not determined by a single property but rather by a combination of factors. The interplay between these factors dictates the overall gravimetric and volumetric storage capacities.

cluster_mof MOF Properties cluster_performance Hydrogen Storage Performance cluster_comparison Comparative Assessment prop1 Surface Area (BET, Langmuir) perf1 Gravimetric Capacity (wt%) prop1->perf1 prop2 Pore Volume & Pore Size Distribution prop2->perf1 perf2 Volumetric Capacity (g/L) prop2->perf2 prop3 Crystal Density prop3->perf2 prop4 Presence of Open Metal Sites perf4 Heat of Adsorption prop4->perf4 prop5 Framework Flexibility perf3 Deliverable Capacity prop5->perf3 perf1->perf3 perf2->perf3 comp1 This compound perf3->comp1 comp2 Other MOFs (e.g., MOF-5, UiO-66) perf3->comp2 perf4->perf3

Caption: Key factors influencing MOF hydrogen storage performance.

  • Surface Area and Pore Volume: Generally, a higher surface area and larger pore volume lead to a higher gravimetric hydrogen storage capacity, as there are more sites available for hydrogen physisorption.[3]

  • Crystal Density: A higher crystal density can contribute to a higher volumetric storage capacity, as more material can be packed into a given volume.

  • Open Metal Sites: The presence of coordinatively unsaturated metal sites can enhance the interaction with hydrogen molecules, leading to a higher heat of adsorption and potentially improved storage capacity at higher temperatures.

  • Framework Flexibility: The flexibility of the MOF structure can influence the kinetics of hydrogen uptake and release, which is important for the deliverable capacity.

Conclusion

This compound stands out as a promising material for hydrogen storage, particularly for applications that require operation at non-cryogenic temperatures and lower pressures.[4][5] While other MOFs like NU-1103 and MOF-5 exhibit higher gravimetric capacities at cryogenic temperatures and high pressures, the performance of this compound under more moderate conditions makes it a compelling candidate for certain applications, potentially reducing the energy penalty and cost associated with cooling.

The choice of the optimal MOF for hydrogen storage will ultimately depend on the specific requirements of the application, including the operating temperature and pressure, and whether gravimetric or volumetric capacity is the more critical parameter. Further research into enhancing the performance of this compound and other MOFs under practical operating conditions is essential for the advancement of hydrogen storage technologies.

References

A Cost-Benefit Analysis of Aluminum Formate for Carbon Capture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imperative to mitigate carbon dioxide (CO₂) emissions has catalyzed extensive research into advanced capture technologies. Among the promising next-generation materials are Metal-Organic Frameworks (MOFs), with Aluminum Formate (B1220265) (Al(HCOO)₃), hereafter referred to as ALF, emerging as a particularly noteworthy candidate. This guide provides a detailed cost-benefit analysis of ALF for carbon capture, presenting a direct comparison with conventional technologies—amine scrubbing using monoethanolamine (MEA) and adsorption with Zeolite 13X. The analysis is supported by experimental data, detailed protocols, and process visualizations to offer a comprehensive resource for the scientific community.

Comparative Performance Analysis

ALF distinguishes itself through a combination of low material cost, high selectivity, and facile regeneration.[1][2][3] Unlike the energy-intensive chemical absorption of MEA, ALF captures CO₂ via physisorption, which generally requires less energy for regeneration.[1][2] While zeolites also operate on physisorption, ALF's synthesis from inexpensive commodity chemicals presents a significant economic advantage.[1][2]

ParameterAluminum Formate (ALF)30 wt% Monoethanolamine (MEA)Zeolite 13X
CO₂ Capture Mechanism PhysisorptionChemisorptionPhysisorption
CO₂ Adsorption Capacity ~3.95 mmol/g (at 298 K, 1 bar)~10.2 mmol/g solution (448 g CO₂/kg solution)[4]~4.35 mmol/g (95.8 mg/g)[5]
CO₂/N₂ Selectivity Very High (due to size exclusion)[1]High (due to chemical reaction)High
Regeneration Energy ~1.0 - 1.1 MJ/kg CO₂ (estimated from heat of adsorption of 43-48 kJ/mol)[6]~3.9 MJ/kg CO₂[4]~3.0 MJ/kg CO₂[7]
Regeneration Conditions Mild heating (e.g., 353 K / 80 °C)[1]High temperature steam (120-150 °C)Temperature or Pressure Swing (e.g., 90-350 °C)[5]
Moisture Sensitivity Performance degrades in high humidity; requires a drying step[1][2]Tolerant to water (aqueous solution)Can be sensitive to moisture, affecting CO₂ capacity
Corrosiveness Non-corrosiveCorrosive to equipmentNon-corrosive
Material Stability Stable up to ~523 K (250 °C) in airSubject to thermal and oxidative degradationHigh thermal stability

Cost-Benefit Analysis

The primary advantage of ALF lies in its economic viability, stemming from the low cost of its precursors—aluminum hydroxide (B78521) and formic acid.[1][2] This low material cost could offset the additional expense required for a flue gas drying step, a known operational drawback.[1]

Cost/Benefit ParameterThis compound (ALF)30 wt% Monoethanolamine (MEA)Zeolite 13X
Estimated Material Cost ~$1,000 / ton~$950 - $1,500 / ton~$300 - $3,000 / ton (wide range based on grade)
Energy Costs Low: Lower regeneration energy requirement.High: Significant energy penalty for solvent regeneration.[4]Moderate: Lower than MEA but depends on TSA/PSA cycle design.[7]
Capital Costs (CAPEX) Potentially higher due to required drying unit.Established technology with known infrastructure costs.Established technology; costs depend on system scale and design.
Operational Costs (OPEX) Lower energy costs; potential for long cycle life (>100 cycles)[1].High energy costs; solvent degradation and replacement costs.Stable material with long lifespan; energy costs are the main driver.
Key Advantage Extremely low material cost and high selectivity.[1]Mature, well-understood technology.High working capacity and stability.
Key Disadvantage Sensitivity to humidity.[1][2]High energy penalty, corrosiveness, and solvent degradation.Higher material cost than ALF; moisture can reduce performance.

Experimental Protocols

Synthesis of this compound (ALF) MOF

This protocol is adapted from a reported reflux synthesis method.

Materials:

  • Aluminum hydroxide (Al(OH)₃)

  • Formic acid (HCOOH, ~98-100%)

  • Ethanol

  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Centrifuge and vacuum filtration apparatus

Procedure:

  • Combine 1.2 g (0.015 mol) of aluminum hydroxide and 100 mL of formic acid in the three-neck round-bottom flask.

  • Attach the reflux condenser and heat the mixture to 100 °C (373 K) using the heating mantle.

  • Maintain the reflux for 48 hours.

  • After cooling, extract the excess formic acid via centrifugation.

  • Wash the resulting white solid product with a copious amount of ethanol.

  • Separate the solid product using vacuum filtration.

  • The air-dried sample yields the as-made ALF.

  • Activation: To remove guest molecules and activate the MOF for gas adsorption, heat the as-made material under vacuum at a temperature between 373 K and 403 K (100-130 °C). This activated form is referred to as ALF.

Dynamic Column Breakthrough Measurements

This protocol outlines a general procedure for evaluating the CO₂ capture performance of a packed bed of ALF under dynamic conditions.

Apparatus:

  • Gas delivery system with mass flow controllers (for CO₂, N₂, and He)

  • Packed bed reactor/adsorption column

  • Temperature controller (furnace or heating jacket)

  • Pressure transducers

  • Downstream gas analyzer (e.g., Mass Spectrometer or Thermal Conductivity Detector - TCD)

  • Data acquisition system

Procedure:

  • Sample Preparation: Pack a known mass (e.g., 200-500 mg) of activated ALF material into the adsorption column, typically supported by quartz wool.

  • Pre-treatment/Activation: Heat the packed bed under an inert gas flow (e.g., Helium) to a specified temperature (e.g., 150 °C) for several hours to ensure the complete removal of any adsorbed impurities or water.

  • Adsorption (Breakthrough):

    • Cool the bed to the desired experimental temperature (e.g., 323 K / 50 °C).

    • Switch the gas feed to a mixture simulating flue gas (e.g., 15% CO₂ / 85% N₂) at a constant total flow rate.

    • Continuously monitor the composition of the gas exiting the column using the gas analyzer.

    • Record the concentration of CO₂ and N₂ over time. The "breakthrough point" is when the CO₂ concentration at the outlet begins to rise significantly. The experiment continues until the outlet concentration equals the inlet concentration (saturation).

  • Desorption (Regeneration):

    • Switch the gas flow back to an inert purge gas (Helium).

    • Initiate a temperature swing by heating the column (e.g., to 353 K / 80 °C) to release the adsorbed CO₂.

    • Monitor the concentration of the desorbed CO₂ in the purge gas stream over time.

  • Data Analysis: The CO₂ adsorption capacity is calculated by integrating the area above the breakthrough curve. The selectivity can be determined by comparing the breakthrough times of CO₂ and N₂.

Visualizations

The following diagrams illustrate the key processes and logical comparisons in the analysis of this compound for carbon capture.

G cluster_synthesis ALF Synthesis & Activation Al(OH)3 Aluminum Hydroxide Reflux Reflux @ 100°C, 48h Al(OH)3->Reflux HCOOH Formic Acid HCOOH->Reflux As-Made ALF As-Made ALF Reflux->As-Made ALF Activation Heat under Vacuum (100-130°C) As-Made ALF->Activation Activated ALF Activated ALF Sorbent Activation->Activated ALF

Diagram 1: Synthesis and Activation Workflow for ALF Sorbent.

G cluster_workflow Dynamic CO2 Capture Cycle FlueGas Simulated Flue Gas (15% CO2 / 85% N2) PackedBed Packed Bed (Activated ALF) FlueGas->PackedBed Feed In Adsorption Adsorption Phase (e.g., 50°C) PackedBed->Adsorption N2_Out N2 Output Adsorption->N2_Out CO2 Trapped Regeneration Regeneration Phase (Heat to 80°C) Adsorption->Regeneration Saturated Bed Regeneration->PackedBed Regenerated Bed CO2_Out Pure CO2 Stream Regeneration->CO2_Out CO2 Released

Diagram 2: Experimental Workflow for a CO2 Capture-Regeneration Cycle.

G Goal Economical CO2 Capture Energy Regeneration Energy Energy->Goal Material Sorbent Material Cost Material->Goal Capex Capital Expenditure (e.g., Drying Unit) Capex->Goal Capacity CO2 Capacity Capacity->Goal Selectivity Selectivity Selectivity->Goal Stability Cyclic Stability Stability->Goal ALF This compound (ALF) ALF->Energy Low ALF->Material Very Low ALF->Capex Potential Increase (Drying Step) ALF->Capacity Good ALF->Selectivity Excellent ALF->Stability Good

References

A Comparative Guide to Assessing the Lewis Acidity of Aluminum Formate for Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the Lewis acidity of aluminum formate (B1220265), a potential heterogeneous Lewis acid catalyst. Due to the limited availability of direct experimental data on aluminum formate in peer-reviewed literature, this document focuses on established methodologies for quantifying Lewis acidity and presents a comparative analysis based on data from analogous compounds and common Lewis acids.

Introduction: The Role of Lewis Acidity in Catalysis

Lewis acids are electron-pair acceptors and play a crucial role in a vast array of chemical transformations by activating substrates, stabilizing transition states, and directing reaction pathways. The strength of a Lewis acid is a critical parameter that dictates its catalytic efficacy and selectivity. For heterogeneous catalysts, the nature and number of Lewis acid sites on the surface are paramount. Aluminum compounds, such as aluminum chloride (AlCl₃), are widely recognized for their strong Lewis acidity and are employed extensively in industrial processes. This compound, Al(HCOO)₃, a metal-organic framework (MOF), presents an intriguing case for a potentially recyclable, solid Lewis acid catalyst. The aluminum centers within its porous structure are hypothesized to function as Lewis acid sites. However, a quantitative assessment of its Lewis acidity is essential to predict its catalytic potential and is not yet well-documented.

Established Methods for Quantifying Lewis Acidity

Two primary spectroscopic methods are widely accepted for determining the Lewis acidity of solid and molecular species: Pyridine-probed Fourier Transform Infrared (FTIR) Spectroscopy and the Gutmann-Beckett method using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.

This technique is particularly useful for characterizing the acid sites of solid materials. Pyridine (B92270), a Lewis base, adsorbs onto the catalyst surface and interacts with both Brønsted (proton-donating) and Lewis acid sites, giving rise to distinct infrared absorption bands.

Methodology:

  • Sample Preparation: A self-supporting wafer of the this compound catalyst is prepared and placed in a specialized IR cell with transparent windows (e.g., CaF₂).

  • Activation: The sample is activated by heating under a high vacuum (e.g., at 150-180°C for several hours) to remove adsorbed water and other volatile species from the surface and pores.

  • Background Spectrum: A background IR spectrum of the activated sample is recorded at the desired temperature (e.g., 150°C).

  • Pyridine Adsorption: A controlled amount of pyridine vapor is introduced into the IR cell at a specific temperature and allowed to equilibrate with the catalyst surface.

  • Physisorbed Pyridine Removal: The sample is evacuated at the same temperature to remove weakly bound (physisorbed) pyridine molecules.

  • Spectral Acquisition: FTIR spectra are recorded after evacuation. The bands corresponding to pyridine coordinated to Lewis acid sites (typically around 1450 cm⁻¹) and Brønsted acid sites (around 1540 cm⁻¹) are analyzed.

  • Quantification: The concentration of Lewis acid sites can be determined using the Beer-Lambert law, with known extinction coefficients for the pyridine-Lewis acid complex absorption band.

This method provides a quantitative measure of Lewis acidity known as the Acceptor Number (AN). It is suitable for soluble Lewis acids and involves using triethylphosphine (B1216732) oxide (Et₃PO) as a probe molecule and measuring the change in its ³¹P NMR chemical shift upon interaction with the Lewis acid.[1]

Methodology:

  • Reference Spectrum: A solution of triethylphosphine oxide (Et₃PO) in a weakly Lewis acidic solvent (e.g., hexane (B92381) or deuterated benzene) is prepared, and its ³¹P NMR spectrum is recorded. The chemical shift of Et₃PO in hexane is the reference point (AN = 0).[1]

  • Sample Preparation: A solution of the Lewis acid (in this case, a soluble aluminum compound) is prepared in the same solvent. A known amount of Et₃PO is added to this solution.

  • Spectral Acquisition: The ³¹P NMR spectrum of the mixture is recorded. The interaction of the Lewis acidic aluminum center with the oxygen atom of Et₃PO causes a downfield shift in the ³¹P signal.[1]

  • Acceptor Number Calculation: The Acceptor Number (AN) is calculated from the observed chemical shift (δ_sample) using the following formula, which is scaled relative to the chemical shifts of Et₃PO in hexane (δ = 41.0 ppm, AN = 0) and in the strong Lewis acid SbCl₅ (δ = 86.1 ppm, AN = 100).[1]

    AN = 2.21 × (δ_sample − 41.0)[1]

    A higher AN value indicates a stronger Lewis acidity.[1]

Data Presentation: A Comparative Look at Lewis Acidity

While direct experimental data for this compound is not available, the table below presents Gutmann-Beckett Acceptor Numbers for several common Lewis acids to provide a quantitative scale for comparison. This allows for a prospective placement of this compound's Lewis acidity.

Lewis AcidProbe MoleculeMethodAcceptor Number (AN)Reference
HexaneEt₃PO³¹P NMR0[1]
TiCl₄Et₃PO³¹P NMR70[1]
B(C₆F₅)₃Et₃PO³¹P NMR82[1]
AlCl₃ Et₃PO ³¹P NMR 87 [1][2]
BF₃Et₃PO³¹P NMR89[1]
Cationic Al Complex¹Et₃PO³¹P NMR89.7[2]
SbCl₅Et₃PO³¹P NMR100[1]
BI₃Et₃PO³¹P NMR115[1]
¹ [DIPP-nacnacAlMe]⁺[B(C₆F₅)₄]⁻

The formate ligand is generally considered to be more electron-donating than a chloride ligand. Consequently, it is reasonable to hypothesize that the Lewis acidity of the aluminum center in this compound would be lower than that of aluminum chloride (AN = 87). The precise value would depend on the coordination environment and the solid-state structure.

Mandatory Visualizations

Experimental_Workflow_Pyridine_FTIR Workflow for Lewis Acidity Assessment by Pyridine-FTIR cluster_prep Sample Preparation & Activation cluster_analysis FTIR Analysis prep Prepare Al(HCOO)₃ Wafer activate Activate in IR Cell (Heat under Vacuum) prep->activate bg Record Background Spectrum activate->bg adsorb Adsorb Pyridine Vapor bg->adsorb evac Evacuate Physisorbed Pyridine adsorb->evac spec Record Final Spectrum evac->spec quant Quantify Lewis Acid Sites (Peak at ~1450 cm⁻¹) spec->quant

Pyridine-FTIR experimental workflow.

Lewis_Acidity_Concept Conceptual Framework for Lewis Acidity Determination LA Lewis Acid (e.g., Al(HCOO)₃) Complex Lewis Acid-Base Adduct LA->Complex Probe Probe Molecule (Lewis Base) Probe->Complex Spectroscopy Spectroscopic Measurement Complex->Spectroscopy Data Quantitative Data (e.g., AN, Peak Area) Spectroscopy->Data

References

A Comparative Guide to Aluminum Formate and Iron Formate Metal-Organic Frameworks for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

Metal-Organic Frameworks (MOFs) have emerged as a promising class of porous materials for advanced drug delivery systems, owing to their high surface areas, tunable pore sizes, and versatile functionalities. Among the vast library of MOFs, those constructed from simple, biocompatible components are of particular interest. This guide provides a comparative study of two such MOFs: aluminum formate (B1220265) ([Al(HCOO)₃]) and iron formate ([Fe(HCOO)₃]).

While both aluminum and iron are considered relatively biocompatible metals, and the formate linker is a simple organic molecule, the current body of scientific literature presents a notable gap in direct comparative studies of their application in drug delivery. Much of the existing research on aluminum formate MOFs focuses on gas capture and storage, whereas studies on iron-based MOFs for drug delivery often utilize larger, more complex organic linkers than formate.

This guide, therefore, aims to provide a comprehensive comparison based on the available physicochemical properties of this compound and iron formate MOFs, extrapolating their potential for drug delivery applications. We will delve into their synthesis, structural properties, and stability, presenting the available quantitative data in easily comparable formats. Furthermore, this guide offers generalized experimental protocols for synthesis and drug loading/release studies that can be adapted for these specific MOFs, alongside visualizations to clarify complex processes and relationships.

I. Structural and Physicochemical Properties: A Comparative Overview

A side-by-side look at the known properties of this compound and iron formate MOFs reveals distinct characteristics that would influence their behavior as drug delivery vehicles.

PropertyThis compound MOF ([Al(HCOO)₃])Iron Formate MOF ([Fe(HCOO)₃])Relevance to Drug Delivery
BET Surface Area ~588 m²/gData for simple iron formate is limited; other Fe-MOFs vary widely.A higher surface area generally correlates with a higher drug loading capacity.
Pore Volume & Size Two types of cavities: small (~4.5 Å) and large (~4.1 Å)Data for simple iron formate is limited.Pore size is critical for accommodating drug molecules of specific dimensions and controlling their release. The presence of multiple pore sizes could allow for the loading of different drugs or tuning release rates.
Thermal Stability Stable up to approximately 250°C.Decomposes in a multi-step process, with significant changes starting around 200-300°C.Determines the temperature range for processing and storage without structural degradation.
Hydrolytic Stability Exhibits some sensitivity to moisture.Generally, Fe-O coordination bonds can be susceptible to hydrolysis.Crucial for maintaining structural integrity in physiological environments. Poor hydrolytic stability can lead to premature drug release and degradation of the carrier.
Biocompatibility Aluminum ions can exhibit toxicity at high concentrations.Iron is an essential element, suggesting potentially higher biocompatibility.A fundamental requirement for any material intended for in vivo applications.

II. Synthesis of Aluminum and Iron Formate MOFs

The synthesis of these MOFs is typically achieved through solvothermal methods, where the metal salt and formic acid are heated in a solvent.

Experimental Protocol: Synthesis of this compound MOF

A representative synthesis of this compound MOF can be carried out as follows:

  • Precursor Solution: Dissolve aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O) in N,N-dimethylformamide (DMF).

  • Linker Addition: Add formic acid (HCOOH) to the solution. The molar ratio of Al³⁺ to formic acid is a critical parameter to control the final product.

  • Solvothermal Reaction: Transfer the mixture to a Teflon-lined stainless-steel autoclave and heat at a specific temperature (e.g., 100-150°C) for a designated period (e.g., 24-72 hours).

  • Product Recovery: After cooling to room temperature, the resulting white crystalline powder is collected by centrifugation or filtration.

  • Washing and Activation: Wash the product with a suitable solvent, such as DMF and then ethanol (B145695), to remove unreacted precursors. The material is then activated by heating under vacuum to remove residual solvent from the pores.

Experimental Protocol: Synthesis of Iron Formate MOF

The synthesis of iron formate MOF can be performed using a similar solvothermal approach:

  • Precursor Solution: Dissolve an iron(III) salt, such as iron(III) chloride hexahydrate (FeCl₃·6H₂O), in a solvent like DMF.

  • Linker Addition: Add formic acid to the solution.

  • Solvothermal Reaction: Heat the mixture in a sealed autoclave at a controlled temperature (e.g., 120-180°C) for a specified duration (e.g., 12-48 hours).

  • Product Recovery: Collect the resulting solid product by filtration or centrifugation after the autoclave has cooled down.

  • Washing and Activation: Wash the product thoroughly with DMF and an exchange solvent like ethanol to ensure the removal of impurities and activate the material by heating under vacuum.

Synthesis_Workflow General Solvothermal Synthesis of Formate MOFs cluster_Al This compound MOF cluster_Fe Iron Formate MOF Al_precursor Aluminum Salt (e.g., Al(NO₃)₃·9H₂O) Al_reaction Solvothermal Reaction (100-150°C) Al_precursor->Al_reaction Al_solvent Solvent (e.g., DMF) Al_solvent->Al_reaction Al_linker Formic Acid Al_linker->Al_reaction Al_product [Al(HCOO)₃] Crystals Al_reaction->Al_product Fe_precursor Iron Salt (e.g., FeCl₃·6H₂O) Fe_reaction Solvothermal Reaction (120-180°C) Fe_precursor->Fe_reaction Fe_solvent Solvent (e.g., DMF) Fe_solvent->Fe_reaction Fe_linker Formic Acid Fe_linker->Fe_reaction Fe_product [Fe(HCOO)₃] Crystals Fe_reaction->Fe_product

A generalized workflow for the solvothermal synthesis of aluminum and iron formate MOFs.

III. Drug Loading and Release: A Generalized Approach

While specific experimental data for drug loading and release in aluminum and iron formate MOFs is scarce, a general protocol, widely used for other MOFs, can be adapted. The choice of drug will significantly depend on its molecular size relative to the MOF's pore dimensions and the potential for host-guest interactions.

Experimental Protocol: Drug Loading and In Vitro Release
  • Drug Solution Preparation: Prepare a solution of the desired drug (e.g., ibuprofen, doxorubicin) in a suitable solvent in which the MOF is stable.

  • Loading: Disperse the activated MOF powder in the drug solution and stir for an extended period (e.g., 24-72 hours) at room temperature to allow for diffusion of the drug molecules into the MOF pores.

  • Separation and Washing: Centrifuge the mixture to separate the drug-loaded MOF. Wash the solid product with a fresh solvent to remove any drug molecules adsorbed on the external surface.

  • Quantification of Loading: Determine the amount of loaded drug by analyzing the supernatant using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The drug loading capacity and encapsulation efficiency can then be calculated.

  • In Vitro Release Study: Disperse a known amount of the drug-loaded MOF in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4 to mimic physiological conditions). Maintain the suspension at 37°C with constant stirring.

  • Sampling and Analysis: At predetermined time intervals, withdraw aliquots of the release medium, separate the MOF particles (e.g., by centrifugation), and analyze the concentration of the released drug in the supernatant using an appropriate analytical method.

Drug_Delivery_Workflow Experimental Workflow for Drug Delivery Studies start Activated MOF loading Drug Loading (Stirring for 24-72h) start->loading drug_solution Drug Solution drug_solution->loading separation Centrifugation & Washing loading->separation loaded_mof Drug-Loaded MOF separation->loaded_mof quantification Quantify Drug Loading (UV-Vis/HPLC) separation->quantification release_study In Vitro Release (PBS, 37°C) loaded_mof->release_study sampling Periodic Sampling release_study->sampling analysis Analyze Released Drug sampling->analysis release_profile Construct Release Profile analysis->release_profile Comparative_Logic Comparative Potential for Drug Delivery cluster_Al This compound MOF cluster_Fe Iron Formate MOF Al_pros Pros: - Well-defined microporosity - Potentially high surface area conclusion Conclusion: Both require further investigation. Iron formate may have a slight edge in biocompatibility. Al_pros->conclusion Al_cons Cons: - Potential Al³⁺ toxicity - Limited hydrolytic stability - Lack of drug delivery data Al_cons->conclusion Fe_pros Pros: - Biocompatible metal center (Iron) - Potential for redox activity Fe_pros->conclusion Fe_cons Cons: - Limited data on porosity - Potential hydrolytic instability - Lack of drug delivery data Fe_cons->conclusion

Pelletized vs. Powdered Aluminum Formate: A Comparative Guide for Gas Separation Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate adsorbent form is a critical parameter in designing efficient gas separation processes. Aluminum formate (B1220265), a promising metal-organic framework (MOF), has demonstrated significant potential for applications such as carbon dioxide capture. This guide provides an objective comparison of the performance of pelletized versus powdered aluminum formate, supported by available experimental data and detailed methodologies. While direct comparative studies on this compound are limited, this guide synthesizes existing data for this compound with findings from analogous MOF systems to provide a comprehensive overview for researchers.

Executive Summary

The choice between pelletized and powdered this compound involves a trade-off between practical applicability and intrinsic material performance. Powdered this compound typically exhibits superior intrinsic adsorptive properties, such as higher surface area and gas uptake capacity. However, its use in industrial-scale packed-bed reactors is hindered by issues like high pressure drop and poor handling characteristics. Pelletization addresses these practical challenges by improving mechanical stability and reducing pressure drop, but this often comes at the cost of reduced adsorption performance due to the introduction of binders and compaction, which can lead to pore blocking.

Data Presentation: Performance Comparison

The following tables summarize the key performance indicators for powdered and pelletized this compound, with some data for pelletized forms of other MOFs included for comparative context where direct data for this compound is unavailable.

Table 1: Gas Adsorption Capacity

Adsorbent FormMaterialGasTemperature (K)Pressure (bar)Adsorption Capacity (mmol/g)Citation
PowderThis compound (ALF)CO₂2981~1.8[1]
PowderThis compound (ALF)N₂2981Negligible[1]
PelletThis compound (ALF)CO₂3230.15 (in 15/85 CO₂/N₂ mix)0.80[1]
PowderMIL-101(Cr)CO₂298.27.19.72[2]
PelletMIL-101(Cr)CO₂298.27.16.34[2]

Table 2: Gas Selectivity

Adsorbent FormMaterialGas PairTemperature (K)SelectivityCitation
PelletThis compound (ALF)CO₂/N₂32375[1]
PelletAluminum Fumarate (with clay binder)CO₂/CH₄N/AMaintained upon extrusion[3]

Table 3: Physical and Mechanical Properties

PropertyPowdered FormPelletized Form
Particle Size Typically in micrometersTypically in millimeters
Bulk Density LowerHigher
Porosity High intrinsic porosityIntrinsic porosity potentially reduced by binders and compaction
Surface Area (BET) Generally higherOften lower due to pore blocking by binders[4]
Mechanical Stability Poor, difficult to handle in packed bedsHigh, suitable for packed-bed applications
Pressure Drop in Packed Bed High, can be prohibitiveLow, allows for efficient gas flow

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of adsorbent materials. Below are representative protocols for key experiments.

Gas Adsorption Isotherm Measurement (for Powdered Adsorbents)

This protocol is used to determine the equilibrium adsorption capacity of a powdered material at a constant temperature.

1. Sample Preparation and Activation:

  • Approximately 50-100 mg of the powdered this compound is loaded into a sample tube.
  • The sample is activated (degassed) under high vacuum (e.g., <10⁻⁵ mbar) at an elevated temperature (e.g., 150 °C) for several hours (e.g., 12 hours) to remove any guest molecules from the pores.

2. Isotherm Measurement:

  • The activated sample is cooled to the desired experimental temperature (e.g., 298 K).
  • A high-purity adsorbate gas (e.g., CO₂) is introduced into the sample chamber in controlled doses.
  • After each dose, the system is allowed to equilibrate, and the amount of gas adsorbed is calculated based on the pressure change in the manifold.
  • This process is repeated over a range of pressures to generate the adsorption isotherm.

3. Data Analysis:

  • The resulting data (amount adsorbed vs. pressure) is plotted to create the adsorption isotherm.
  • The data can be fitted to various isotherm models (e.g., Langmuir, Toth) to determine parameters such as the maximum adsorption capacity and affinity constant.[5][6]

Breakthrough Curve Analysis (for Pelletized Adsorbents)

This dynamic experiment evaluates the performance of a packed bed of pelletized adsorbent under flow conditions, mimicking industrial applications.[7][8][9]

1. Column Packing and Activation:

  • A fixed-bed adsorption column is uniformly packed with a known mass of pelletized this compound.
  • The packed bed is activated in-situ by flowing an inert gas (e.g., He or N₂) at an elevated temperature to remove any adsorbed impurities.

2. Breakthrough Experiment:

  • A gas mixture with a known composition (e.g., 15% CO₂ in N₂) is passed through the packed bed at a constant flow rate and temperature.
  • The composition of the gas exiting the column is continuously monitored using a gas analyzer (e.g., mass spectrometer or thermal conductivity detector).

3. Data Analysis:

  • The concentration of the adsorbate at the outlet is plotted against time to generate the breakthrough curve.
  • The breakthrough time (the time at which the outlet concentration reaches a certain percentage of the inlet concentration) and the shape of the curve provide information on the dynamic adsorption capacity, mass transfer kinetics, and the length of the mass transfer zone.[7]
  • The total adsorption capacity can be calculated by integrating the area above the breakthrough curve.

Mandatory Visualization

The following diagram illustrates the logical relationship between the physical form of this compound and its resulting performance characteristics in gas separation applications.

PerformanceComparison cluster_form Adsorbent Form cluster_properties Physical & Mechanical Properties cluster_performance Gas Separation Performance Powder Powdered This compound Pellet Pelletized This compound PowderProps High Surface Area High Porosity Low Mechanical Stability High Pressure Drop Powder->PowderProps leads to PelletProps Lower Surface Area Potential Pore Blocking High Mechanical Stability Low Pressure Drop Pellet->PelletProps leads to PowderPerf High Intrinsic Adsorption Capacity Fast Adsorption Kinetics (Lab-scale performance) PowderProps->PowderPerf results in PelletPerf Lower Gravimetric Capacity Slower Mass Transfer Practical for Industrial Use (Packed-bed performance) PelletProps->PelletPerf results in

Caption: Logical flow from adsorbent form to performance.

Conclusion

The decision to use pelletized or powdered this compound depends heavily on the specific application. For fundamental material characterization and screening, the powdered form provides a more accurate measure of the material's intrinsic properties. However, for practical, industrial-scale gas separation processes, the enhanced mechanical stability and lower pressure drop of the pelletized form are indispensable, even with a potential reduction in adsorption performance. Further research directly comparing the performance of powdered and pelletized this compound under identical conditions is necessary to fully quantify the trade-offs and to optimize the pelletization process to minimize performance loss while maximizing practical usability.

References

Aluminum Formate Demonstrates Robust Stability in the Presence of SO2 and NO

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of materials under various chemical conditions is a critical parameter. Aluminum formate (B1220265) (ALF), a metal-organic framework (MOF), has shown notable stability in the presence of acidic gases such as sulfur dioxide (SO2) and nitrogen monoxide (NO), making it a promising candidate for applications where such conditions are prevalent.

Recent studies have highlighted that the performance of aluminum formate, particularly its carbon dioxide (CO2) and nitrogen (N2) adsorption and separation capabilities, remains largely unaffected after exposure to SO2 and NO. This resilience suggests excellent stability against these corrosive gases, a crucial attribute for its use in flue gas separation and other industrial applications.[1] While precise quantitative data on the percentage of performance retention is not detailed in the primary literature, the qualitative descriptions strongly support its stability.

Performance Comparison

To contextualize the stability of this compound, it is useful to compare its performance with other well-known MOFs. While direct comparative data for SO2 and NO stability is limited, the general stability of different classes of MOFs in acidic environments can provide some insight. Zirconium-based MOFs like UiO-66 are renowned for their high chemical stability due to strong Zr-O bonds, making them resistant to acidic conditions. Aluminum-based MOFs, including ALF and others like the MIL series, also exhibit good stability.

The following table summarizes the known performance characteristics of this compound. The data for CO2 and N2 uptake are presented to provide a baseline for its adsorption capabilities, which are reported to be largely retained in the presence of SO2 and NO.

AdsorbentGas ComponentUptake (mmol/g)Conditions
This compound (ALF)CO20.80323 K, from a 15/85 CO2/N2 mixture
This compound (ALF)N2<0.1323 K, from a 15/85 CO2/N2 mixture

Table 1: Adsorption uptake of CO2 and N2 by this compound under simulated flue gas conditions. These performance characteristics are reported to be largely maintained in the presence of SO2 and NO.[1][2]

Experimental Protocols

The stability of this compound in the presence of SO2 and NO is typically evaluated using dynamic gas breakthrough experiments. Below is a generalized protocol based on standard procedures for testing MOF stability under relevant gas streams.

Objective: To assess the stability of this compound by comparing its CO2 and N2 adsorption performance before and after exposure to a gas mixture containing SO2 and NO.

Materials and Equipment:

  • Activated this compound powder

  • Stainless-steel column packed with this compound

  • Gas cylinders: CO2, N2, SO2, NO, and an inert carrier gas (e.g., Helium or Argon)

  • Mass flow controllers to regulate gas composition and flow rate

  • A temperature-controlled environment for the column

  • A mass spectrometer or gas chromatograph for analyzing the outlet gas composition

Procedure:

  • Initial Performance Measurement:

    • Activate the this compound packed in the column by heating under a flow of inert gas to remove any adsorbed impurities.

    • Cool the column to the desired experimental temperature (e.g., 323 K).

    • Introduce a gas mixture of known composition (e.g., 15% CO2, 85% N2) at a constant flow rate.

    • Continuously monitor the composition of the gas exiting the column using a mass spectrometer or gas chromatograph.

    • Record the breakthrough curves for CO2 and N2 to determine the initial adsorption capacities.

  • Exposure to SO2 and NO:

    • After the initial performance measurement, introduce a gas stream containing SO2 and NO, along with CO2 and N2, through the same column packed with this compound. The concentrations of SO2 and NO should be representative of the target application (e.g., flue gas).

    • Maintain the flow of this gas mixture for a specified duration to simulate prolonged exposure.

  • Post-Exposure Performance Measurement:

    • Purge the column with an inert gas to remove any residual SO2 and NO.

    • Repeat the initial performance measurement (Step 1) using the same CO2/N2 gas mixture.

    • Record the breakthrough curves for CO2 and N2 after exposure to SO2 and NO.

  • Data Analysis:

    • Compare the CO2 and N2 adsorption capacities and the breakthrough curve profiles before and after exposure to the SO2 and NO containing gas stream.

    • A minimal change in the adsorption capacities and breakthrough curves indicates high stability of the this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_pre_exposure Pre-Exposure Testing cluster_exposure Acid Gas Exposure cluster_post_exposure Post-Exposure Testing cluster_analysis Analysis Activation Activation of ALF Initial_BT Initial Breakthrough (CO2/N2) Activation->Initial_BT Characterize initial state Exposure Exposure to (CO2/N2/SO2/NO) Initial_BT->Exposure Introduce acidic gases Post_BT Post-Exposure Breakthrough (CO2/N2) Exposure->Post_BT Re-evaluate performance Analysis Compare Breakthrough Curves & Adsorption Capacities Post_BT->Analysis Quantify stability

Signaling Pathways and Logical Relationships

The stability of this compound in the presence of SO2 and NO is a critical factor in its potential application for CO2 capture from flue gas. The logical relationship for its successful implementation can be visualized as follows:

Logical_Relationship cluster_material Material Property cluster_conditions Operating Conditions cluster_performance Performance Metrics cluster_application Application ALF This compound (ALF) Stability Chemical Stability ALF->Stability Flue_Gas Flue Gas (CO2, N2, SO2, NO, H2O) Flue_Gas->Stability Selectivity High CO2/N2 Selectivity Stability->Selectivity CO2_Capture Effective CO2 Capture Selectivity->CO2_Capture

References

Safety Operating Guide

Proper Disposal of Aluminum Formate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of aluminum formate (B1220265), prioritizing laboratory safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before handling aluminum formate, it is crucial to be aware of its potential hazards and the necessary safety measures. This compound can cause skin and serious eye irritation.[1][2] Inhalation of dust may also lead to respiratory tract irritation.[3]

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Eye Protection: Chemical worker's goggles are required. Do not wear contact lenses.[3]

  • Hand Protection: Rubber, neoprene, or nitrile gloves should be worn.[3]

  • Respiratory Protection: If exposure limits are exceeded, a NIOSH-approved dust and mist respirator is necessary.[3]

  • Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[1][4]

An eyewash station and emergency shower should be readily available in the immediate vicinity of any potential exposure.[2][3]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with flowing water for at least 15 minutes and seek medical attention.[3]

  • Skin Contact: Flush the affected area with water, then wash with soap and water.[3] If skin irritation occurs, seek medical advice.[1][2]

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen and call a physician.[3]

  • Ingestion: Never give anything by mouth to an unconscious person. Do not induce vomiting. Seek immediate medical attention.[3]

Storage and Chemical Compatibility

Proper storage is critical to maintaining the stability of this compound and preventing hazardous reactions.

  • Storage Conditions: Store in sealed containers in a cool, dry, and well-ventilated area.[1][4] Keep containers tightly closed and protect them from physical damage.[1][4] Avoid allowing dust to accumulate in work areas.[1][3]

  • Incompatible Materials: this compound is incompatible with strong oxidizers.[1][3][5] Store it away from such materials.[4] An explosion of an aqueous solution of this compound has been reported after heating in air.[1][3]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is as a solid waste. All disposal methods must comply with local, state, and federal regulations.[3][4]

1. Spill Management: In the event of a spill, contain the material to prevent it from entering sewers or streams.[1][2]

  • Sweep or shovel the spilled material into an appropriate, properly labeled container for disposal.[1][2][5]

  • Ensure adequate ventilation during cleanup.[5]

2. Waste Collection:

  • Collect waste this compound in a clearly labeled, sealed container.[4]

3. Disposal:

  • Dispose of the solid waste at a licensed facility.[1][2]

  • Do not dispose of waste into the sewer system.[1][2]

  • Consult with your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor to ensure compliance with all applicable regulations.

Quantitative Data Summary

PropertyValueSource
OSHA PEL (nuisance dust)15mg/m3[3]
Water Solubility (20 °C)86.1 g/L[6]
Water Solubility (30 °C)103.4 g/L[6]
Decomposition TemperatureStarts at ~325 °C[4][6]

Experimental Protocols

The procedures outlined in this guide are based on standard safety data sheet (SDS) recommendations for chemical handling and disposal. No experimental protocols were cited in the source documents beyond these standard procedures.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_spill Spill or Waste Generation cluster_containment Containment & Collection cluster_disposal Final Disposal A Don Appropriate PPE (Goggles, Gloves, Respirator) B Handle in a Well-Ventilated Area A->B C Spill Occurs or Waste is Generated D Sweep Solid Material C->D E Transfer to a Labeled, Sealed Container D->E F Store Securely for Disposal E->F G Contact EHS or Licensed Waste Disposal Service F->G H Dispose of as Solid Waste (per regulations) G->H

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling Aluminum Formate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This document provides immediate, essential safety and logistical information for handling aluminum formate (B1220265), including personal protective equipment (PPE), operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

Proper PPE is critical to minimize exposure and ensure safety when handling aluminum formate, which is known to cause skin and serious eye irritation.[1] The following table summarizes the recommended PPE.

Body PartRecommended PPESpecifications
Hands Chemical resistant glovesNeoprene or nitrile rubber gloves are recommended.[1][2]
Eyes Chemical safety gogglesContact lenses should not be worn.[1][2]
Body Protective clothingWear suitable protective clothing to prevent skin contact.[1]
Respiratory NIOSH-certified respiratorA dust and mist (teal cartridge) respirator is recommended where inhalation exposure may occur.[1][3]

Operational Plan

A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4]

  • Keep away from heat, open flames, sparks, and strong oxidizing agents.[1][3]

2. Handling:

  • Ensure work is conducted in a well-ventilated area, preferably with local exhaust ventilation.[1]

  • Avoid generating dust.[1] Do not allow dust to accumulate on surfaces.[2]

  • Wear the appropriate PPE as detailed in the table above.

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[1]

3. Spill Management:

  • In case of a spill, evacuate unnecessary personnel.[1]

  • Wear appropriate PPE, including respiratory protection.[1]

  • Sweep or shovel the spilled solid material into a suitable container for disposal.[2]

  • Prevent the spill from entering sewers or public waters.[1]

First Aid Measures

In case of accidental exposure, immediate first aid is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1]
Skin Contact Wash with plenty of soap and water. If skin irritation occurs, seek medical advice/attention.[1]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, seek medical advice.[1][3]
Ingestion Never give anything by mouth to an unconscious person. Get medical advice/attention.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Dispose of this compound as solid waste.[2]

  • All disposal activities must be in accordance with local, state, and federal regulations.[4]

  • Contaminated packaging should not be reused and should be disposed of according to the same regulations.[5]

Safe Handling Workflow

The following diagram illustrates the key steps for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Don PPE A->B C Weigh/Measure in Ventilated Area B->C D Perform Experiment C->D E Decontaminate Work Area D->E F Dispose of Waste E->F G Doff & Clean PPE F->G

Caption: Workflow for safe handling of this compound.

References

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Reactant of Route 1
Aluminum formate
Reactant of Route 2
Aluminum formate

試験管内研究製品の免責事項と情報

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